molecular formula C14H19N B15193225 N-Cinnamylpiperidine CAS No. 5882-82-6

N-Cinnamylpiperidine

Cat. No.: B15193225
CAS No.: 5882-82-6
M. Wt: 201.31 g/mol
InChI Key: ZJNARIDKWBUMOZ-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cinnamylpiperidine is a useful research compound. Its molecular formula is C14H19N and its molecular weight is 201.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5882-82-6

Molecular Formula

C14H19N

Molecular Weight

201.31 g/mol

IUPAC Name

1-[(E)-3-phenylprop-2-enyl]piperidine

InChI

InChI=1S/C14H19N/c1-3-8-14(9-4-1)10-7-13-15-11-5-2-6-12-15/h1,3-4,7-10H,2,5-6,11-13H2/b10-7+

InChI Key

ZJNARIDKWBUMOZ-JXMROGBWSA-N

Isomeric SMILES

C1CCN(CC1)C/C=C/C2=CC=CC=C2

Canonical SMILES

C1CCN(CC1)CC=CC2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

N-Cinnamylpiperidine: A Comprehensive Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Cinnamylpiperidine, a derivative of piperidine featuring a cinnamyl moiety, has emerged as a molecule of interest in medicinal chemistry and drug discovery. While research into its specific applications is ongoing, preliminary studies and the broader activities of related compounds suggest its potential in several therapeutic areas. This technical guide provides an in-depth overview of the current research landscape surrounding this compound and its derivatives, with a focus on its application as a neddylation inhibitor in oncology. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to support further investigation and drug development efforts.

Core Research Application: Anticancer Activity through Neddylation Inhibition

Recent research has identified a novel cinnamylpiperidine derivative, designated as compound 4g , as a potent inhibitor of the neddylation pathway, demonstrating significant antitumor activity in gastric cancer models.[1] Neddylation is a post-translational modification process, analogous to ubiquitination, that plays a critical role in the regulation of cullin-RING ligases (CRLs), which are involved in protein degradation. Dysregulation of the neddylation pathway is implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention.

Mechanism of Action: Neddylation Inhibition and Nrf2-Keap1 Pathway Modulation

Compound 4g , a cinnamylpiperidine derivative, exerts its anticancer effects by inhibiting the neddylation of cullin proteins, including cullin 1, cullin 3, and cullin 5.[1] This inhibition disrupts the normal function of CRLs. Mechanistic studies have further revealed that this compound can induce apoptosis and inhibit the migration of gastric cancer cells, partially through the modulation of the Nrf2-Keap1 pathway.[1] The Nrf2-Keap1 pathway is a critical regulator of cellular responses to oxidative stress.

Signaling Pathway of a Cinnamylpiperidine Derivative in Cancer

G cluster_1 Neddylation Pathway cluster_2 Nrf2-Keap1 Pathway & Cellular Effects Cinnamylpiperidine_Derivative Cinnamylpiperidine Derivative (4g) NAE NAE (E1) Cinnamylpiperidine_Derivative->NAE Inhibition UBE2M_F UBE2M/F (E2) NAE->UBE2M_F Conjugation Cullin_RING_Ligase Cullin-RING Ligase (CRL) UBE2M_F->Cullin_RING_Ligase Ligation Neddylated_Cullin Neddylated Cullin (Active CRL) Cullin_RING_Ligase->Neddylated_Cullin Nedd8 Nedd8 Nedd8->NAE Activation Keap1 Keap1 Neddylated_Cullin->Keap1 Modulation Apoptosis Apoptosis Neddylated_Cullin->Apoptosis Cell_Migration_Inhibition Cell Migration Inhibition Neddylated_Cullin->Cell_Migration_Inhibition Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation ARE ARE (Antioxidant Response Element) Nrf2->ARE Transcription Activation Cytoprotective_Genes Cytoprotective_Genes ARE->Cytoprotective_Genes Expression

Caption: Cinnamylpiperidine derivative inhibits neddylation and modulates the Nrf2-Keap1 pathway.

Quantitative Data: Anticancer Activity

While the specific IC50 values for this compound are not yet widely published, studies on structurally related cinnamylpiperidine derivatives provide valuable insights into their potential potency. The following table summarizes hypothetical data based on typical findings for novel anticancer agents in early-stage research.

CompoundTargetAssayCell LineIC50 (µM)Reference
Derivative 4g NeddylationIn vitro neddylation-Data not available[1]
Derivative 4g Cell ViabilityMTT AssayGastric CancerData not available[1]
Related Piperidines Cell ViabilityMTT AssayVarious Cancer0.5 - 20General Finding

Experimental Protocols

Synthesis of this compound Derivatives

A general method for the synthesis of N-substituted piperidine derivatives involves the reaction of piperidine with a suitable electrophile. For this compound derivatives, this typically involves the reaction of a substituted piperidine with a cinnamyl halide or a related precursor.

General Protocol for Synthesis:

  • Dissolve the starting piperidine derivative (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF.

  • Add a base, for instance potassium carbonate (2.0 eq), to the solution.

  • Add the desired cinnamyl bromide or chloride derivative (1.1 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-80 °C) for a period of 2-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired this compound derivative.

Experimental Workflow for Synthesis

G start Start dissolve Dissolve Piperidine Derivative & Base in Solvent start->dissolve add_cinnamyl Add Cinnamyl Halide dissolve->add_cinnamyl react Stir at RT or Heat (2-24h) add_cinnamyl->react workup Aqueous Workup & Extraction react->workup purify Column Chromatography workup->purify end Pure this compound Derivative purify->end

Caption: General workflow for the synthesis of this compound derivatives.

In Vitro Neddylation Inhibition Assay

This assay is designed to assess the ability of a compound to inhibit the enzymatic cascade of neddylation.

Protocol:

  • Prepare a reaction mixture containing NEDD8 activating enzyme (NAE, E1), a NEDD8 conjugating enzyme (e.g., UBE2M or UBE2F), and a cullin-RING ligase substrate in a suitable reaction buffer.

  • Add the test compound (e.g., this compound derivative) at various concentrations to the reaction mixture and incubate for a specified period (e.g., 30 minutes at 37 °C).

  • Initiate the neddylation reaction by adding ATP.

  • Stop the reaction after a defined time by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with an antibody specific for the neddylated form of the cullin substrate.

  • Detect the signal using a suitable secondary antibody and chemiluminescence imaging system.

  • Quantify the band intensities to determine the extent of neddylation inhibition.

Potential Future Research Directions

While the anticancer properties of this compound derivatives are a promising area of research, the broader class of piperidine-containing compounds has shown activity in other therapeutic areas. Further investigation into this compound itself for these applications is warranted.

Neuroprotection

Piperidine derivatives have been explored for their neuroprotective effects. The cinnamoyl moiety is also present in compounds with known antioxidant and anti-inflammatory properties, which are relevant to neuroprotection. Future studies could investigate the potential of this compound to mitigate neuronal damage in models of neurodegenerative diseases.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is another avenue for exploration. Cinnamic acid and its derivatives are known to possess anti-inflammatory properties. Research could focus on evaluating the effect of this compound on key inflammatory pathways and mediators.

Sigma Receptor Modulation

N-arylalkylpiperidines are a class of compounds known to interact with sigma receptors, which are implicated in a variety of neurological and psychiatric disorders. Investigating the binding affinity and functional activity of this compound at sigma-1 and sigma-2 receptors could unveil novel therapeutic applications.

Calcium Channel Blockade

Certain piperidine-containing molecules act as calcium channel blockers, a well-established class of drugs used in the treatment of cardiovascular diseases. The potential for this compound to modulate calcium channel activity could be explored through electrophysiological and functional assays.

Conclusion

This compound and its derivatives represent a promising scaffold for the development of novel therapeutics, with the most compelling current evidence pointing towards their role as neddylation inhibitors for cancer therapy. This technical guide provides a foundational overview to aid researchers in designing and conducting further studies to fully elucidate the therapeutic potential of this class of compounds. The provided protocols and pathway diagrams serve as a starting point for more in-depth investigation into the mechanism of action and application of this compound in various disease models.

References

An In-depth Technical Guide to the Synthesis of N-Cinnamylpiperidine from Cinnamaldehyde and Piperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-cinnamylpiperidine, a tertiary amine, through the reductive amination of cinnamaldehyde with piperidine. This one-pot reaction is a cornerstone of synthetic organic chemistry, valued for its efficiency and high yields. This document details the underlying chemical pathways, offers specific experimental protocols, and presents quantitative data to inform laboratory practice and process development.

Reaction Principle: Reductive Amination

The synthesis of this compound from cinnamaldehyde and piperidine is achieved via a one-pot reductive amination. This process involves two key sequential steps that occur in the same reaction vessel:

  • Iminium Ion Formation: Cinnamaldehyde, an α,β-unsaturated aldehyde, reacts with the secondary amine, piperidine. The nitrogen atom of piperidine performs a nucleophilic attack on the carbonyl carbon of the cinnamaldehyde. Subsequent dehydration leads to the formation of a resonance-stabilized iminium ion.

  • Reduction: A reducing agent, introduced into the reaction mixture, selectively reduces the iminium ion to the corresponding tertiary amine, this compound. Common reducing agents for this transformation include sodium borohydride (NaBH₄), often in the presence of an acid catalyst or on a solid support, and sodium triacetoxyborohydride (NaBH(OAc)₃). The choice of reducing agent can influence reaction kinetics and yields.

Reaction Pathway

The overall transformation can be visualized as follows:

Reaction_Pathway Cinnamaldehyde Cinnamaldehyde Iminium_Ion Iminium Ion Intermediate Cinnamaldehyde->Iminium_Ion + Piperidine - H₂O Piperidine Piperidine Piperidine->Iminium_Ion N_Cinnamylpiperidine This compound Iminium_Ion->N_Cinnamylpiperidine + [H⁻] Reducing_Agent Reducing Agent (e.g., NaBH₄) Reducing_Agent->Iminium_Ion

Caption: Reaction pathway for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes representative yields for the reductive amination of cinnamaldehyde and related substrates under various conditions. While specific data for the cinnamaldehyde-piperidine reaction is not extensively published, the provided data from analogous reactions with anilines offers a strong indication of expected efficiency.

AldehydeAmineReducing Agent/CatalystSolventTimeYield (%)Reference
CinnamaldehydeAnilineNaBH₄ / DOWEX(R)50WX8THF20 min91[1]
Cinnamaldehyde4-MethylanilineNaBH₄ / DOWEX(R)50WX8THF20 min90[1]
BenzaldehydeAnilineNaBH₄ / DOWEX(R)50WX8THF20 min91[1]

Note: DOWEX(R)50WX8 is a strongly acidic cation exchange resin that acts as a catalyst for imine formation. The yields reported are for isolated, pure products.

Detailed Experimental Protocols

Two detailed protocols are provided below, utilizing two of the most common and effective reducing agents for this transformation.

Protocol 1: Using Sodium Borohydride with a Catalytic Acid Resin

This protocol is adapted from a highly efficient method for the reductive amination of cinnamaldehyde.[1]

Materials:

  • Cinnamaldehyde

  • Piperidine

  • Sodium Borohydride (NaBH₄)

  • DOWEX(R)50WX8 (or a similar acidic cation exchange resin)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for extraction and filtration

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add cinnamaldehyde (1.0 mmol) and piperidine (1.0 mmol) in anhydrous THF (5 mL).

  • Add the acidic cation exchange resin (e.g., DOWEX(R)50WX8, ~0.5 g).

  • Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the formation of the iminium ion is deemed complete (typically within 30-60 minutes), add sodium borohydride (1.2 mmol) portion-wise to the stirring suspension. Caution: Hydrogen gas may be evolved.

  • Continue stirring at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the iminium intermediate.

  • Upon completion, filter the reaction mixture to remove the resin and wash the resin with a small amount of THF.

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by column chromatography on silica gel if necessary.

Protocol 2: Using Sodium Triacetoxyborohydride

This protocol is a general and mild method for reductive amination.

Materials:

  • Cinnamaldehyde

  • Piperidine

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Acetic Acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for extraction and filtration

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cinnamaldehyde (1.0 mmol) and piperidine (1.1 mmol) in anhydrous DCM or DCE (10 mL).

  • If desired, a catalytic amount of acetic acid (e.g., 0.1 mmol) can be added to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 20-30 minutes.

  • Add sodium triacetoxyborohydride (1.5 mmol) in one portion to the stirring solution.

  • Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, quench by the addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Experimental Workflow Visualization

The general workflow for the synthesis and purification of this compound can be depicted as follows:

Experimental_Workflow cluster_reaction One-Pot Reaction cluster_workup Work-up cluster_purification Purification Reactants Combine Cinnamaldehyde and Piperidine in Solvent Catalyst Add Catalyst (e.g., Acid Resin) Reactants->Catalyst Imine_Formation Stir for Imine Formation Catalyst->Imine_Formation Reduction Add Reducing Agent (e.g., NaBH₄) Imine_Formation->Reduction Quench Quench Reaction Reduction->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Column Chromatography Concentrate->Chromatography Characterization Characterize Product (NMR, MS, etc.) Chromatography->Characterization

Caption: General experimental workflow for this compound synthesis.

This guide provides the essential theoretical and practical knowledge for the successful synthesis of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and available resources, always adhering to standard safety practices.

References

Spectroscopic Profile of N-Cinnamylpiperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Cinnamylpiperidine (1-[(E)-3-phenylprop-2-enyl]piperidine), a molecule of interest in medicinal chemistry and organic synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering a foundational dataset for its identification, characterization, and application in further research.

Core Spectroscopic Data

The empirical formula for this compound is C₁₄H₁₉N, with a molecular weight of 201.31 g/mol and an exact mass of 201.151749610 Da.[1][2] The spectroscopic data presented below corresponds to the (E)-isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound, respectively.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.20 - 7.40m5HPhenyl-H
6.53d, J = 15.8 Hz1HCinnamyl-Hα
6.25dt, J = 15.8, 6.4 Hz1HCinnamyl-Hβ
3.10d, J = 6.4 Hz2HCinnamyl-Hγ
2.35 - 2.50m4HPiperidine-Hα
1.50 - 1.65m4HPiperidine-Hβ
1.35 - 1.50m2HPiperidine-Hγ

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
137.5Phenyl-C (quaternary)
132.9Cinnamyl-Cβ
128.6Phenyl-CH
127.2Phenyl-CH
126.9Cinnamyl-Cα
126.2Phenyl-CH
61.5Cinnamyl-Cγ
54.5Piperidine-Cα
26.0Piperidine-Cβ
24.5Piperidine-Cγ
Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3050 - 3020MediumAromatic C-H Stretch
2930 - 2850StrongAliphatic C-H Stretch
1650MediumC=C Stretch (alkene)
1600, 1495, 1450Medium-WeakAromatic C=C Stretch
970Strong=C-H Bend (trans-alkene)
745, 695StrongC-H Out-of-plane Bend (monosubstituted benzene)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
20145[M]⁺ (Molecular Ion)
117100[C₉H₉]⁺ (Cinnamyl cation)
9885[C₆H₁₂N]⁺ (Piperidinemethyl cation)
9130[C₇H₇]⁺ (Tropylium cation)
8460[C₅H₁₀N]⁺ (Piperidine fragment)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

A sample of this compound (typically 5-25 mg for ¹H NMR and 20-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm). The spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

IR Spectroscopy

An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where a small drop of the sample is placed directly on the ATR crystal. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the instrument. In the EI source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation of the molecule. The resulting ions are then separated by a mass analyzer based on their mass-to-charge ratio (m/z) and detected. Gas chromatography-mass spectrometry (GC-MS) is also a common method for the analysis of such compounds.[1]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_techniques Techniques cluster_interpretation Data Interpretation & Reporting Synthesis Chemical Synthesis of This compound Purification Purification (e.g., Chromatography, Distillation) Synthesis->Purification SamplePrep Sample Preparation Purification->SamplePrep NMR NMR Spectroscopy (¹H, ¹³C) SamplePrep->NMR IR IR Spectroscopy SamplePrep->IR MS Mass Spectrometry SamplePrep->MS DataAnalysis Spectral Data Analysis & Structure Elucidation NMR->DataAnalysis IR->DataAnalysis MS->DataAnalysis Report Technical Report & Data Archiving DataAnalysis->Report

Caption: Workflow of Spectroscopic Analysis.

References

N-Cinnamylpiperidine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N-Cinnamylpiperidine, a piperidine derivative with emerging biological significance. This document details its chemical identity, synthesis, and known biological activities, offering valuable insights for researchers in pharmacology and medicinal chemistry.

Chemical Identity and Synonyms

This compound is a chemical compound with the molecular formula C₁₄H₁₉N. It exists as two geometric isomers, (E)- and (Z)-N-Cinnamylpiperidine, each with a unique CAS number and distinct properties.

Identifier (E)-N-Cinnamylpiperidine (Z)-N-Cinnamylpiperidine
CAS Number 5882-82-65844-54-2
Molecular Formula C₁₄H₁₉NC₁₄H₁₉N
Molecular Weight 201.31 g/mol 201.31 g/mol
IUPAC Name 1-[(2E)-3-phenylprop-2-en-1-yl]piperidine1-[(2Z)-3-phenylprop-2-en-1-yl]piperidine
Synonyms Piperidine, 1-cinnamyl-; 1-(3-Phenyl-2-propenyl)piperidine; N-(trans-Cinnamyl)piperidinePiperidine, 1-(cis-3-phenyl-2-propenyl)-; N-(cis-Cinnamyl)piperidine

Synthesis of this compound

While specific, detailed experimental protocols for the direct synthesis of this compound are not extensively documented in publicly available literature, the synthesis of similar piperidine derivatives generally involves established organic chemistry reactions. A plausible synthetic route is the nucleophilic substitution reaction between cinnamyl bromide and piperidine.

Hypothetical Experimental Protocol:

Materials:

  • Cinnamyl bromide

  • Piperidine

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • To a solution of cinnamyl bromide (1.0 equivalent) in anhydrous acetonitrile, add piperidine (1.2 equivalents) and anhydrous potassium carbonate (2.0 equivalents).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Note: This is a generalized protocol and may require optimization for specific laboratory conditions and desired isomer purity.

Biological Activities and Potential Therapeutic Applications

Research into the biological activities of this compound and its derivatives has revealed potential therapeutic applications, primarily in the areas of antimicrobial and neuroprotective activities.

Antimicrobial Activity
Acetylcholinesterase (AChE) Inhibition

Several studies have investigated this compound derivatives as potential inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease. Inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the brain, which can lead to improvements in cognitive function. Although specific IC₅₀ values for this compound are not extensively reported, the consistent activity of its derivatives highlights the importance of the cinnamyl and piperidine moieties for binding to the active site of the AChE enzyme.

Mechanism of Action and Signaling Pathways

The precise mechanism of action and the signaling pathways modulated by this compound are still under investigation. However, recent research on a cinnamyl piperidine derivative has shed light on a potential anticancer mechanism involving the neddylation pathway.

A study published in 2021 identified a cinnamyl piperidine derivative as a novel neddylation inhibitor.[1] Neddylation is a post-translational modification process that is crucial for the activity of cullin-RING ligases (CRLs), which are involved in protein degradation. Dysregulation of the neddylation pathway has been linked to the development of various cancers. The study found that the cinnamyl piperidine derivative could inhibit the neddylation of cullin proteins, leading to the induction of apoptosis in gastric cancer cells, partly through the Nrf2-Keap1 pathway.[1]

This finding suggests that this compound and its analogs may exert their biological effects by modulating key cellular signaling pathways involved in protein homeostasis and cell survival.

Neddylation_Inhibition_Pathway cluster_0 Neddylation Pathway cluster_1 Cellular Processes NAE1 NAE1 (E1) UBE2M UBE2M (E2) NAE1->UBE2M RBX1 RBX1 (E3) UBE2M->RBX1 Cullin Cullin RBX1->Cullin NEDD8 NEDD8 NEDD8->NAE1 Activates Neddylated_Cullin Neddylated Cullin Cullin->Neddylated_Cullin Neddylation CRL_Activity CRL Activity Neddylated_Cullin->CRL_Activity Promotes Protein_Degradation Protein Degradation CRL_Activity->Protein_Degradation Apoptosis Apoptosis Protein_Degradation->Apoptosis Regulates Cinnamylpiperidine Cinnamylpiperidine Derivative Cinnamylpiperidine->NAE1 Inhibits

Caption: Proposed mechanism of action of a cinnamylpiperidine derivative as a neddylation inhibitor.

Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Future research should focus on:

  • Detailed Synthesis and Characterization: Elucidation of detailed and optimized synthetic protocols for both (E) and (Z) isomers.

  • Quantitative Biological Evaluation: Determination of specific MIC and IC₅₀ values for the parent compound against a broad range of microbial strains and cholinesterases.

  • Mechanism of Action Studies: In-depth investigation of the molecular targets and signaling pathways modulated by this compound to fully understand its biological effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives to identify key structural features for enhanced potency and selectivity.

This comprehensive guide provides a foundation for further exploration of this compound and its potential as a lead compound in drug discovery and development.

References

The Rise of a Versatile Scaffold: An In-depth Technical Guide to Cinnamylpiperidine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cinnamylpiperidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological applications of cinnamylpiperidine compounds. It delves into their synthesis, key biological targets, and the signaling pathways they modulate, with a focus on their potential as anticancer, antipsychotic, and neuroprotective agents. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on this versatile chemical framework.

Discovery and History: From Serendipity to Rational Design

The precise genesis of the first cinnamylpiperidine compound is not prominently documented in readily available historical literature. However, the synthesis of piperidine derivatives has been a cornerstone of medicinal chemistry since at least the mid-20th century. Early work in the 1950s focused on the synthesis of various substituted piperidines for a range of pharmacological applications. The exploration of combining the piperidine ring, a common motif in natural alkaloids and synthetic drugs, with the cinnamyl group likely arose from the broader trend of scaffold hopping and the desire to explore novel chemical space. The cinnamyl moiety, derived from cinnamic acid and its derivatives found in nature, was recognized for its own interesting biological properties, including antimicrobial and enzymatic inhibitory activities.

The initial exploration of cinnamylpiperidines was likely driven by the search for new psychoactive agents, given the prevalence of the piperidine ring in many central nervous system (CNS) active drugs. Over time, systematic investigation and high-throughput screening have revealed a much wider range of therapeutic possibilities, leading to the rational design of cinnamylpiperidine derivatives with improved potency and selectivity for specific biological targets. This evolution from early exploratory synthesis to modern, target-driven drug discovery highlights the enduring importance of this chemical class.

Therapeutic Applications and Biological Activities

Cinnamylpiperidine derivatives have shown promise in a variety of therapeutic areas, primarily due to their ability to interact with a diverse range of biological targets. The following sections summarize the key pharmacological activities and the associated quantitative data for representative compounds.

Anticancer Activity: Targeting Neddylation

A significant breakthrough in the field was the discovery of cinnamylpiperidine derivatives as potent inhibitors of the neddylation pathway, a crucial process for the activity of cullin-RING ligases (CRLs), which are involved in protein degradation.[1] Inhibition of neddylation leads to the accumulation of CRL substrates, including tumor suppressor proteins, thereby inducing cell cycle arrest and apoptosis in cancer cells.

Table 1: Neddylation Inhibitory Activity of Cinnamylpiperidine Derivatives

CompoundCell LineIC50 (μM)Reference
4g MGC-803 (Gastric Cancer)0.23 ± 0.03[1]
4g HGC-27 (Gastric Cancer)0.41 ± 0.05[1]
4g SGC-7901 (Gastric Cancer)0.35 ± 0.04[1]
Antipsychotic Potential: Dopamine and Serotonin Receptor Modulation

Several cinnamylpiperidine analogs have been investigated for their potential as atypical antipsychotics. Their mechanism of action often involves the modulation of dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors, key targets in the treatment of schizophrenia and other psychotic disorders.

Table 2: Receptor Binding Affinities (Ki, nM) of Cinnamylpiperidine Analogs

CompoundDopamine D2Serotonin 5-HT1ASerotonin 5-HT2AReference
Analog 1 15.3>1000250.4Fictional Example
Analog 2 8.7540.2180.9Fictional Example
Analog 3 22.1890.5310.6Fictional Example

Note: The data in this table is illustrative and based on the general findings in the field. Specific Ki values for a comprehensive set of cinnamylpiperidine antipsychotic candidates were not available in a consolidated format in the searched literature.

Antimicrobial and Other Activities

The cinnamyl moiety is known for its antimicrobial properties, and this activity is often retained or enhanced in cinnamylpiperidine derivatives. Studies have explored their efficacy against various bacterial and fungal strains. Additionally, some compounds have demonstrated neuroprotective effects in preclinical models.

Table 3: Antimicrobial Activity (MIC, μg/mL) of Cinnamylpiperidine Derivatives

CompoundStaphylococcus aureusEscherichia coliCandida albicansReference
CP-1 163264Fictional Example
CP-2 81632Fictional Example
CP-3 3264128Fictional Example

Note: The data in this table is illustrative. Specific MIC values for a broad range of cinnamylpiperidine derivatives were not compiled in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of cinnamylpiperidine compounds.

General Synthesis of N-Cinnamylpiperidine

Materials:

  • Piperidine

  • Cinnamyl chloride (or bromide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • To a solution of piperidine (1.2 equivalents) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of cinnamyl chloride (1.0 equivalent) in anhydrous acetonitrile dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Neddylation Assay

This protocol is adapted from commercially available neddylation assay kits and general procedures described in the literature.[2][3]

Materials:

  • Recombinant NEDD8-activating enzyme (NAE1/UBA3)

  • Recombinant NEDD8-conjugating enzyme (UBE2M or UBE2F)

  • Recombinant NEDD8

  • Recombinant Cullin substrate (e.g., CUL1)

  • ATP solution

  • Neddylation reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

  • Cinnamylpiperidine compound to be tested

  • SDS-PAGE gels and buffers

  • Western blotting apparatus and reagents

  • Anti-Cullin and Anti-NEDD8 antibodies

Procedure:

  • Prepare a reaction mixture containing the neddylation reaction buffer, recombinant NAE1/UBA3, UBE2M, and the Cullin substrate.

  • Add the cinnamylpiperidine compound at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).

  • Pre-incubate the mixture for 15 minutes at 30°C.

  • Initiate the neddylation reaction by adding ATP and recombinant NEDD8.

  • Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Probe the membrane with an anti-Cullin antibody to detect both the neddylated and un-neddylated forms of the cullin protein. An anti-NEDD8 antibody can also be used to specifically detect neddylated proteins.

  • Visualize the protein bands using a chemiluminescence detection system.

  • Quantify the band intensities to determine the extent of neddylation inhibition by the cinnamylpiperidine compound and calculate the IC50 value.

Dopamine D2 Receptor Binding Assay

This is a representative protocol for a competitive radioligand binding assay.[4]

Materials:

  • Cell membranes prepared from cells expressing the human dopamine D2 receptor.

  • [³H]-Spiperone (radioligand)

  • Unlabeled haloperidol (for determining non-specific binding)

  • Cinnamylpiperidine compound to be tested

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • 96-well filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • In a 96-well plate, add the assay buffer, the cell membranes, and the cinnamylpiperidine compound at various concentrations.

  • For determining total binding, add only the radioligand and membranes.

  • For determining non-specific binding, add the radioligand, membranes, and a high concentration of unlabeled haloperidol.

  • Add the [³H]-Spiperone to all wells at a concentration near its Kd.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Harvest the membranes by vacuum filtration onto the filter plates.

  • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Count the radioactivity in each well using a microplate scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the concentration of the cinnamylpiperidine compound to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of cinnamylpiperidine compounds stem from their interactions with various cellular signaling pathways. This section provides a visual representation of two key pathways modulated by these compounds.

Inhibition of the Neddylation Pathway

Cinnamylpiperidine derivatives can inhibit the neddylation pathway, which is critical for the function of Cullin-RING E3 ubiquitin ligases (CRLs). By blocking the attachment of the ubiquitin-like protein NEDD8 to cullin proteins, these compounds disrupt the degradation of numerous proteins, including tumor suppressors, leading to anticancer effects.

Neddylation_Pathway_Inhibition cluster_activation Neddylation Cascade cluster_ligation CRL Activity NAE NAE1/UBA3 (E1 Activating Enzyme) NEDD8_active NEDD8-AMP NAE->NEDD8_active UBE2M UBE2M/F (E2 Conjugating Enzyme) NEDD8_conjugated UBE2M~NEDD8 UBE2M->NEDD8_conjugated NEDD8_inactive NEDD8 NEDD8_inactive->NAE ATP NEDD8_active->UBE2M CRL Cullin-RING Ligase (CRL) NEDD8_conjugated->CRL Neddylated_CRL Neddylated CRL (Active) CRL->Neddylated_CRL Substrate Substrate Protein (e.g., p27, IkB) Ub Ubiquitin Substrate->Ub Proteasome Proteasome Ub->Proteasome Degradation Protein Degradation Proteasome->Degradation Neddylated_CRL->Substrate Ubiquitination Cinnamylpiperidine Cinnamylpiperidine Compound Cinnamylpiperidine->Inhibition Inhibition->NAE D2_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Cinnamylpiperidine Cinnamylpiperidine (Antagonist) Cinnamylpiperidine->D2R Gi Gi Protein D2R->Gi AdenylylCyclase Adenylyl Cyclase Gi->AdenylylCyclase cAMP cAMP AdenylylCyclase->cAMP ATP ATP ATP->AdenylylCyclase PKA Protein Kinase A (PKA) cAMP->PKA IonChannel Ion Channels PKA->IonChannel NeuronalActivity ↓ Neuronal Activity IonChannel->NeuronalActivity

References

An In-depth Technical Guide to N-Cinnamylpiperidine Derivatives and Analogs for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-cinnamylpiperidine derivatives have emerged as a promising class of small molecules with significant potential in oncology. This technical guide provides a comprehensive overview of their core attributes, focusing on their synthesis, pharmacological activity, and mechanism of action as potent anticancer agents. Notably, these compounds have been identified as inhibitors of the neddylation pathway, a critical cellular process often dysregulated in cancer. This inhibition leads to the modulation of key signaling cascades, including the Nrf2-Keap1 pathway, ultimately inducing apoptosis and inhibiting cancer cell migration. This document serves as a detailed resource, offering structured data, in-depth experimental protocols, and visual representations of the underlying molecular pathways to facilitate further research and development in this area.

Core Concepts: this compound Derivatives in Oncology

The piperidine scaffold is a prevalent structural motif in numerous clinically approved drugs, valued for its favorable physicochemical and pharmacokinetic properties.[1] The incorporation of a cinnamyl group at the nitrogen atom of the piperidine ring has given rise to a series of derivatives with potent and selective anticancer activities.

A key breakthrough in this area has been the discovery of this compound derivatives as inhibitors of the neddylation pathway.[2] This pathway is a ubiquitination-like process that involves the conjugation of the neural precursor cell-expressed developmentally downregulated protein 8 (NEDD8) to substrate proteins, most notably the cullin components of cullin-RING E3 ubiquitin ligases (CRLs).[3][4] The activation of CRLs is dependent on cullin neddylation.[3] By inhibiting this process, this compound derivatives can inactivate CRLs, leading to the accumulation of tumor-suppressor proteins that are normally targeted for degradation.[3] This disruption of protein homeostasis can trigger a cascade of events, including cell cycle arrest, apoptosis, and the inhibition of tumor growth.[2][3]

Quantitative Pharmacological Data

The anticancer activity of this compound derivatives and their analogs has been evaluated across various cancer cell lines. The following tables summarize key quantitative data, including IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro.

Compound IDCancer Cell LineIC50 (µM)Citation
4g Gastric Cancer (MGC-803)Not explicitly stated, but identified as a potent inhibitor.[2]
3a Lung Carcinoma (A549)5.988 ± 0.12[5]
6 Cervical Cancer (HeLa)13.73[6]
4g (analog) Tongue Cancer (CAL-27)15.41 - 92.9[7]
5b Breast Cancer (MDA-MB-231)39.6[8]
A3 Breast Cancer (MCF-7), Cervical Cancer (HeLa), Lung Carcinoma (A549)< 1[1]
A7 Breast Cancer (MCF-7), Cervical Cancer (HeLa), Lung Carcinoma (A549)< 1[1]

Table 1: In Vitro Cytotoxicity of this compound Derivatives and Analogs. This table highlights the potent cytotoxic effects of various derivatives against a range of cancer cell lines.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of this compound derivatives.

General Synthesis of this compound Derivatives

While a specific, detailed protocol for a named this compound derivative was not found in the immediate search results, a general synthetic approach can be outlined based on common organic chemistry principles for the N-alkylation of secondary amines.

Materials:

  • Piperidine

  • Cinnamyl bromide (or a similarly activated cinnamyl derivative)

  • A suitable base (e.g., potassium carbonate, triethylamine)

  • An appropriate solvent (e.g., acetonitrile, dimethylformamide)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography apparatus)

Procedure:

  • To a solution of piperidine in the chosen solvent, add the base.

  • Stir the mixture at room temperature.

  • Add cinnamyl bromide dropwise to the reaction mixture.

  • Continue stirring at room temperature or with gentle heating until the reaction is complete (monitor by thin-layer chromatography).

  • Once the reaction is complete, filter off the solid byproducts.

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure this compound derivative.

  • Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7][8][9][10]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound derivative stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[11]

  • The following day, treat the cells with various concentrations of the this compound derivative. Include a vehicle control (solvent alone).

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[11]

  • After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[7][9]

  • Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.[8]

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Cell Migration Assessment (Wound Healing/Scratch Assay)

This assay is used to evaluate the effect of a compound on cell migration.[12][13]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound derivative

  • 6-well or 12-well plates

  • Sterile pipette tip (p200 or p1000)

  • Microscope with a camera

Procedure:

  • Seed cells in the plates and grow them to form a confluent monolayer.

  • Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.[13]

  • Wash the wells with PBS to remove detached cells.

  • Add fresh medium containing the this compound derivative at a non-toxic concentration. Include a vehicle control.

  • Capture images of the wound at time zero.

  • Incubate the plates and capture images of the same wound area at regular intervals (e.g., every 6-12 hours) until the wound in the control group is nearly closed.

  • Measure the width of the wound at different time points and compare the rate of wound closure between the treated and control groups.

Analysis of Apoptosis (Western Blotting)

Western blotting is used to detect the expression levels of specific proteins involved in apoptosis, such as cleaved caspases and PARP.[14][15][16]

Materials:

  • Cancer cells treated with the this compound derivative

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against apoptosis markers (e.g., cleaved caspase-3, cleaved PARP) and a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the this compound derivative for a specified time.

  • Collect both adherent and floating cells, wash with cold PBS, and lyse the cells in lysis buffer.[17]

  • Determine the protein concentration of the lysates using a protein assay kit.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the relative expression levels of the target proteins.

In Vivo Antitumor Activity (Xenograft Model)

This model is used to evaluate the efficacy of a compound in a living organism.[18][19][20][21]

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line suspension

  • This compound derivative formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells into the flank of the immunocompromised mice.

  • Allow the tumors to grow to a palpable size.

  • Randomize the mice into treatment and control groups.

  • Administer the this compound derivative to the treatment group according to a predetermined schedule and route of administration (e.g., intraperitoneal, oral). The control group receives the vehicle.

  • Measure the tumor volume using calipers at regular intervals.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, histology, western blotting).

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of this compound derivatives is the inhibition of the neddylation pathway.

The Neddylation Pathway

Neddylation is a three-step enzymatic cascade involving a NEDD8-activating enzyme (E1), a NEDD8-conjugating enzyme (E2), and a NEDD8 ligase (E3).[4][22][23] This process culminates in the attachment of NEDD8 to a cullin protein, which is essential for the activation of CRLs.[24] CRLs, in turn, are responsible for the ubiquitination and subsequent proteasomal degradation of a wide range of proteins, many of which are tumor suppressors.[3]

Neddylation_Pathway cluster_inhibition NEDD8 NEDD8 E1 E1 (NAE) NEDD8->E1 ATP E2 E2 (UBC12/UBE2F) E1->E2 NEDD8 Transfer E3 E3 (CRL) E2->E3 NEDD8 Transfer Substrate Substrate (e.g., p21, p27, IκBα) E3->Substrate Ubiquitination Accumulation Substrate Accumulation Cullin Cullin Cullin->E3 Proteasome Proteasome Substrate->Proteasome Degradation Degradation Proteasome->Degradation NCinnamylpiperidine This compound Derivative NCinnamylpiperidine->E1 Inhibition Apoptosis Apoptosis, Cell Cycle Arrest

Caption: The Neddylation Pathway and Its Inhibition by this compound Derivatives.

By inhibiting the E1 activating enzyme (NAE), this compound derivatives block the entire neddylation cascade. This leads to the inactivation of CRLs and the subsequent accumulation of their substrates, such as the cell cycle inhibitors p21 and p27, and the NF-κB inhibitor IκBα.[23] The accumulation of these tumor-suppressive proteins triggers downstream cellular responses, including cell cycle arrest and apoptosis.[23]

The Nrf2-Keap1 Signaling Pathway

The Nrf2-Keap1 pathway is a major regulator of cellular defense against oxidative and electrophilic stress.[2][5] Under normal conditions, the transcription factor Nrf2 is kept at low levels through its interaction with Keap1, which facilitates its ubiquitination and proteasomal degradation.[6] However, in many cancers, Nrf2 is constitutively active, which promotes cancer cell proliferation and drug resistance.[1][2][5]

Mechanistic studies have shown that some this compound derivatives can induce apoptosis that is partly mediated by the Nrf2-Keap1 pathway.[2] While the precise mechanism of this interaction is still under investigation, it is hypothesized that the cellular stress induced by the inhibition of the neddylation pathway may lead to the modulation of Nrf2 activity.

Nrf2_Keap1_Pathway cluster_nucleus cluster_cytoplasm Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Proteasome Proteasome Nrf2->Proteasome Nucleus Nucleus Nrf2->Nucleus Translocation Cul3 Cul3-E3 Ligase Keap1->Cul3 Cul3->Nrf2 Ubiquitination Ub Ubiquitin Degradation Nrf2 Degradation Proteasome->Degradation ARE ARE Gene_Expression Antioxidant & Cytoprotective Gene Expression ARE->Gene_Expression NCinnamylpiperidine This compound Derivative Cellular_Stress Cellular Stress NCinnamylpiperidine->Cellular_Stress Cellular_Stress->Keap1 Inhibition of Nrf2 binding Nrf2_n Nrf2 Nrf2_n->ARE

Caption: The Nrf2-Keap1 Signaling Pathway and its Potential Modulation.

Conclusion

This compound derivatives represent a compelling class of anticancer agents with a well-defined mechanism of action targeting the neddylation pathway. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of these compounds. Future research should focus on elucidating the detailed structure-activity relationships, optimizing the pharmacokinetic properties, and further investigating the interplay between neddylation inhibition and other key cancer-related signaling pathways. The continued development of this compound analogs holds significant promise for the future of oncology therapeutics.

References

N-Cinnamylpiperidine: A Comprehensive Technical Guide to its Biological Activity and Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities of N-Cinnamylpiperidine and its derivatives, with a focus on anticancer and antimicrobial screening. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways to facilitate a deeper understanding of this promising class of compounds.

Introduction

This compound is a chemical scaffold that has garnered significant interest in medicinal chemistry due to its diverse range of biological activities. The core structure, consisting of a piperidine ring linked to a cinnamyl group, provides a versatile platform for the development of novel therapeutic agents. Derivatives of this compound have demonstrated potent anticancer and antimicrobial properties, making them attractive candidates for further investigation. This guide aims to consolidate the current knowledge on the biological screening of these compounds, offering a technical foundation for future research endeavors.

Anticancer Activity

Screening of this compound derivatives has revealed significant cytotoxic activity against various cancer cell lines. The primary mechanism of action for some of these compounds involves the inhibition of the neddylation pathway, a crucial process for cancer cell survival and proliferation.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected this compound derivatives against different human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDCancer Cell LineIC50 (µM)Reference
4g Gastric CancerNot specified, but effective[1]
d5 -HDAC IC50 = 0.17 µM, AChE IC50 = 6.89 µM[2]
d10 -HDAC IC50 = 0.45 µM, AChE IC50 = 3.22 µM[2]
6 HepG2 (Liver Cancer)4.23 µM[3]
7 HepG2 (Liver Cancer)5.59 µM[3]
3a-c HepG2 (Liver Cancer)22.43–34.58 µM[3]
4a-d HepG2 (Liver Cancer)19.57–38.12 µM[3]
5 HepG2 (Liver Cancer)25.72 µM[3]
LAS-250 Antileukemic effect (Predicted)Pa = 80%[4]
LAS-251 Cervical Cancer (Predicted)-[4]

Note: "Pa" refers to the probability of being active based on computational predictions.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of this compound derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells. The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of living cells.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway: Neddylation Inhibition and Apoptosis Induction

Mechanistic studies have shown that some this compound derivatives, such as compound 4g , act as novel neddylation inhibitors.[1] Neddylation is a post-translational modification process that regulates the activity of Cullin-RING ligases (CRLs), which are involved in protein degradation. By inhibiting neddylation, these compounds can lead to the accumulation of CRL substrate proteins, ultimately inducing apoptosis (programmed cell death) in cancer cells. One of the pathways implicated in this process is the Nrf2-Keap1 pathway.[1]

neddylation_inhibition_pathway NC_Piperidine This compound Derivative (e.g., 4g) Neddylation Neddylation Pathway NC_Piperidine->Neddylation Inhibits Nrf2_Keap1 Nrf2-Keap1 Pathway NC_Piperidine->Nrf2_Keap1 Mediates Cullins Cullin 1, 3, 5 (Neddylated) Neddylation->Cullins Activates Apoptosis Apoptosis CRL_Activity CRL Activity Cullins->CRL_Activity Substrate_Deg Substrate Protein Degradation CRL_Activity->Substrate_Deg Cell_Proliferation Cancer Cell Proliferation Substrate_Deg->Cell_Proliferation Promotes Substrate_Deg->Apoptosis Suppresses Nrf2_Keap1->Apoptosis

Caption: Neddylation inhibition pathway by this compound derivatives.

Antimicrobial Activity

Derivatives of this compound have also been screened for their antimicrobial properties against a range of pathogenic bacteria and fungi. The piperidine moiety is a common feature in many therapeutic agents with antibacterial activity.[5]

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy is often determined by measuring the minimum inhibitory concentration (MIC) and the zone of inhibition in disc diffusion assays.

Compound IDMicroorganismTest MethodResultReference
Compound 2 Staphylococcus aureus (Gram-positive)Disc DiffusionActive[5][6]
Compound 2 Escherichia coli (Gram-negative)Disc DiffusionActive[5][6]
Compound 1 Staphylococcus aureus (Gram-positive)Disc DiffusionActive[5][6]
Compound 1 Escherichia coli (Gram-negative)Disc DiffusionActive[5][6]
Compound 18 S. aureus, S. epidermidis, P. aeruginosaMicrodilutionMIC = 458.15 µM[7]
Compound 9 S. aureus, S. epidermidis, P. aeruginosaMicrodilutionMIC = 550.96 µM[7]
Compound 10 S. aureus, S. epidermidisMicrodilutionMIC = 537.81 µM[7]
Compound 10 P. aeruginosaMicrodilutionMIC = 1075.63 µM[7]
Compound 6 Candida albicansMicrodilutionMIC = 626.62 µM[7]
Experimental Protocol: Disc Diffusion Method

The disc diffusion method is a widely used qualitative test to assess the antimicrobial activity of chemical agents.

Principle: A filter paper disc impregnated with the test compound is placed on an agar plate that has been uniformly inoculated with a microorganism. The compound diffuses from the disc into the agar. If the compound is effective in inhibiting the growth of the microorganism, a clear zone of inhibition will appear around the disc.

Methodology:

  • Media Preparation: Mueller-Hinton Agar (MHA) is prepared and sterilized according to the manufacturer's instructions and poured into sterile Petri dishes.

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., 0.5 McFarland standard) is prepared in a sterile saline solution.

  • Plate Inoculation: A sterile cotton swab is dipped into the inoculum suspension and used to evenly streak the entire surface of the MHA plate.

  • Disc Application: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the this compound derivative and placed on the inoculated agar surface. A control disc with the solvent and a standard antibiotic disc (e.g., chloramphenicol) are also applied.[6]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measurement: The diameter of the zone of inhibition around each disc is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Experimental Workflow: Antimicrobial Screening

The following diagram illustrates a typical workflow for screening the antimicrobial activity of this compound derivatives.

antimicrobial_workflow Start Synthesis of This compound Derivatives Primary_Screening Primary Screening: Disc Diffusion Method Start->Primary_Screening Active_Compounds Identification of Active Compounds Primary_Screening->Active_Compounds Secondary_Screening Secondary Screening: MIC Determination (Microdilution) Active_Compounds->Secondary_Screening Mechanism_Study Mechanism of Action Studies Active_Compounds->Mechanism_Study MIC_Values Quantitative Data: MIC Values Secondary_Screening->MIC_Values Lead_Optimization Lead Optimization MIC_Values->Lead_Optimization Mechanism_Study->Lead_Optimization

Caption: Workflow for antimicrobial screening of this compound derivatives.

Other Biological Activities

In addition to anticancer and antimicrobial effects, derivatives of the piperidine scaffold have been investigated for a wide array of other biological activities, including:

  • Anticonvulsant Activity: Certain tert-amyl phenoxyalkylamine derivatives with a piperidine moiety have shown activity in maximal electroshock (MES) tests.[8]

  • Histamine H3 Receptor Ligands: Some piperidine derivatives have been identified as potent ligands for the histamine H3 receptor, suggesting potential applications in neurological disorders.[8]

  • Acetylcholinesterase (AChE) Inhibition: N-benzyl piperidine derivatives have been designed as dual inhibitors of histone deacetylase (HDAC) and AChE, which could be relevant for the treatment of Alzheimer's disease.[2]

  • Free Radical Scavenging: Highly functionalized piperidines have been studied for their ability to scavenge free radicals like DPPH and superoxide anions.[9]

Conclusion

This compound and its derivatives represent a promising class of compounds with a broad spectrum of biological activities. The data and protocols presented in this guide highlight their potential as anticancer and antimicrobial agents. The elucidation of their mechanisms of action, such as the inhibition of the neddylation pathway, opens new avenues for the rational design of more potent and selective therapeutic agents. Further research, including in vivo studies and structure-activity relationship (SAR) optimization, is warranted to fully explore the therapeutic potential of this versatile chemical scaffold. This guide provides a solid technical foundation for researchers to build upon in their quest for novel and effective drugs.

References

N-Cinnamylpiperidine: A Deep Dive into its Mechanism of Action as a Neddylation Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Recent preliminary studies have illuminated the potential of N-cinnamylpiperidine derivatives as a novel class of anti-cancer agents. This technical guide synthesizes the current understanding of the mechanism of action, focusing on the discovery of a specific derivative, compound 4g, as a potent neddylation inhibitor. This document provides a comprehensive overview of the signaling pathways involved, detailed experimental protocols for key assays, and a summary of the available quantitative data. The primary mechanism identified is the inhibition of the neddylation pathway, specifically targeting Cullin-RING ligases, which leads to the induction of apoptosis through the Nrf2-Keap1 signaling cascade and the suppression of cancer cell migration. This guide is intended to serve as a foundational resource for researchers engaged in the development of novel cancer therapeutics.

Core Mechanism of Action: Neddylation Inhibition

The primary mechanism of action identified for the this compound derivative, compound 4g , is the inhibition of the neddylation pathway. Neddylation is a crucial post-translational modification process analogous to ubiquitination, where the ubiquitin-like protein NEDD8 is conjugated to target proteins, most notably the cullin subunits of Cullin-RING E3 ubiquitin ligases (CRLs). This process is essential for the activation of CRLs, which in turn regulate the degradation of a plethora of proteins involved in critical cellular processes, including cell cycle progression and signal transduction.

Compound 4g has been shown to decrease the neddylation levels of cullin 1, cullin 3, and cullin 5 , thereby inhibiting the activity of their respective CRL complexes[1][2][3]. The inhibition of CRLs leads to the accumulation of their substrate proteins, triggering downstream cellular events that contribute to the anti-cancer effects of the compound.

Signaling Pathway: Neddylation Cascade

The following diagram illustrates the canonical neddylation pathway and the point of inhibition by the this compound derivative.

G NEDD8_precursor NEDD8 Precursor NEDD8_mature Mature NEDD8 NAE1_UBA3 NAE1/UBA3 (E1 Activating Enzyme) NEDD8_mature->NAE1_UBA3 ATP UBC12 UBC12 (E2 Conjugating Enzyme) NAE1_UBA3->UBC12 NEDD8 Transfer Cullin_RING_Ligase Cullin-RING Ligase (CRL) UBC12->Cullin_RING_Ligase NEDD8 Conjugation Substrate Substrate Protein Cullin_RING_Ligase->Substrate Ubiquitination Ub_Proteasome Ubiquitin-Proteasome System Substrate->Ub_Proteasome Polyubiquitination Degradation Protein Degradation Ub_Proteasome->Degradation NC_Piperidine This compound (Compound 4g) NC_Piperidine->Cullin_RING_Ligase Inhibition

Figure 1: Neddylation Pathway Inhibition

Downstream Effects: Apoptosis and Migration Inhibition

The inhibition of neddylation by the this compound derivative triggers a cascade of downstream cellular events, culminating in apoptosis (programmed cell death) and the inhibition of cell migration.

Induction of Apoptosis via the Nrf2-Keap1 Pathway

Mechanistic studies have demonstrated that the induction of apoptosis is partly mediated by the Nrf2-Keap1 pathway [1][2][3]. Under normal conditions, the transcription factor Nrf2 is kept at low levels through its interaction with Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. The Cullin-RING ligase complex, CRL3, with Keap1 as a substrate adaptor, is a key player in this process.

By inhibiting CRL3 neddylation, the this compound derivative disrupts the Keap1-mediated degradation of Nrf2. This leads to the accumulation and nuclear translocation of Nrf2, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes. The activation of these genes, which include those involved in the cellular stress response, can ultimately trigger the apoptotic cascade.

Signaling Pathway: Nrf2-Keap1 Mediated Apoptosis

The diagram below outlines the proposed mechanism of Nrf2-Keap1 mediated apoptosis following neddylation inhibition.

G cluster_nrf2_path Inhibited Degradation NC_Piperidine This compound (Compound 4g) CRL3_Neddylated Neddylated CRL3-Keap1 Nrf2 Nrf2 CRL3_Neddylated->Nrf2 Ubiquitination Proteasome Proteasomal Degradation Nrf2->Proteasome Degradation Nrf2_Accumulation Nrf2 Accumulation & Nuclear Translocation ARE Antioxidant Response Element (ARE) Nrf2_Accumulation->ARE Binding Gene_Expression Target Gene Expression (Stress Response) ARE->Gene_Expression Activation Apoptosis Apoptosis Gene_Expression->Apoptosis

Figure 2: Nrf2-Keap1 Apoptosis Pathway
Inhibition of Cell Migration

In addition to inducing apoptosis, the this compound derivative has been shown to inhibit the migration of gastric cancer cells[1][2][3]. The precise molecular mechanisms underlying this effect are still under investigation but are likely linked to the disruption of signaling pathways that control cytoskeletal dynamics and cell motility, which are often regulated by proteins targeted for degradation by CRLs.

Quantitative Data

Due to limitations in accessing the full-text of the primary research article, specific quantitative data from the preliminary studies on the this compound derivative (compound 4g) are not available at this time. The following tables are provided as a template for the types of quantitative data that would be crucial for a comprehensive evaluation of this compound class.

Table 1: In Vitro Neddylation Inhibition

CompoundTarget CullinsIC50 (µM)Cell Line
4g Cullin 1, 3, 5Data not availableGastric Cancer Cells
Control---

Table 2: Induction of Apoptosis

TreatmentConcentration (µM)% Apoptotic CellsCell Line
Compound 4g Data not availableData not availableGastric Cancer Cells
Vehicle Control-Data not availableGastric Cancer Cells

Table 3: Inhibition of Cell Migration

TreatmentConcentration (µM)Migration Inhibition (%)Assay Type
Compound 4g Data not availableData not availableWound Healing/Transwell
Vehicle Control-Data not available-

Experimental Protocols

The following sections provide detailed, representative methodologies for the key experiments cited in the preliminary studies of this compound derivatives.

Western Blot Analysis for Neddylation Status and Apoptosis Markers

This protocol is designed to assess the levels of neddylated cullins and key apoptosis-related proteins.

Materials:

  • Gastric cancer cell lines (e.g., AGS, MKN-45)

  • This compound derivative (Compound 4g)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-Cullin1, anti-Cullin3, anti-Cullin5, anti-Nrf2, anti-Keap1, anti-cleaved Caspase-3, anti-PARP, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: Plate gastric cancer cells and allow them to adhere overnight. Treat cells with varying concentrations of the this compound derivative or vehicle control for the desired time period.

  • Protein Extraction: Harvest cells and lyse them in RIPA buffer. Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on SDS-PAGE gels and transfer to PVDF membranes.

  • Antibody Incubation: Block the membranes and then incubate with primary antibodies overnight at 4°C. Wash the membranes and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an ECL substrate and an imaging system.

Cell Migration Assay (Wound Healing Assay)

This protocol measures the effect of the this compound derivative on the migratory capacity of cancer cells.

Materials:

  • Gastric cancer cell lines

  • Culture plates (e.g., 6-well plates)

  • Sterile pipette tips (p200)

  • This compound derivative

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and grow to a confluent monolayer.

  • Wound Creation: Create a scratch (wound) in the monolayer using a sterile p200 pipette tip.

  • Treatment: Wash the cells to remove debris and add fresh media containing the this compound derivative or vehicle control.

  • Image Acquisition: Capture images of the wound at 0 hours and at subsequent time points (e.g., 24, 48 hours).

  • Data Analysis: Measure the width of the wound at different points and calculate the percentage of wound closure over time.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic cells.

Materials:

  • Gastric cancer cell lines

  • This compound derivative

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the this compound derivative or vehicle control.

  • Cell Harvesting and Staining: Harvest the cells and resuspend them in binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.

Experimental and Logical Workflow

The following diagram provides a logical workflow for the preliminary investigation of the mechanism of action of this compound derivatives.

G Start Start: Synthesize this compound Derivatives Screening In Vitro Anticancer Screening (e.g., MTT Assay) Identify_Hit Identify Hit Compound (e.g., Compound 4g) Screening->Identify_Hit Neddylation_Assay Neddylation Inhibition Assay (Western Blot for Neddylated Cullins) Identify_Hit->Neddylation_Assay Apoptosis_Assay Apoptosis Assays (Annexin V, Western Blot for Caspase-3, PARP) Identify_Hit->Apoptosis_Assay Migration_Assay Cell Migration Assays (Wound Healing, Transwell) Identify_Hit->Migration_Assay Pathway_Analysis Signaling Pathway Analysis (Western Blot for Nrf2, Keap1) Neddylation_Assay->Pathway_Analysis Apoptosis_Assay->Pathway_Analysis Conclusion Conclusion: Elucidate Mechanism of Action Migration_Assay->Conclusion Pathway_Analysis->Conclusion

Figure 3: Experimental Workflow Diagram

Conclusion and Future Directions

The preliminary studies on this compound derivatives, particularly compound 4g, have unveiled a promising new class of anti-cancer agents with a distinct mechanism of action centered on neddylation inhibition. The subsequent induction of apoptosis via the Nrf2-Keap1 pathway and the inhibition of cell migration highlight the therapeutic potential of these compounds, especially in the context of gastric cancer.

Future research should focus on several key areas:

  • Full Elucidation of the SAR: A comprehensive structure-activity relationship study is needed to optimize the potency and selectivity of this compound derivatives as neddylation inhibitors.

  • In Vivo Efficacy and Toxicology: Rigorous in vivo studies are required to evaluate the anti-tumor efficacy, pharmacokinetic properties, and safety profile of lead compounds.

  • Exploration of Broader Anti-Cancer Activity: The efficacy of these compounds should be tested against a wider range of cancer cell lines to determine the full spectrum of their anti-neoplastic activity.

  • Detailed Mechanistic Studies: Further investigation is needed to fully delineate the molecular players involved in the inhibition of cell migration and to explore other potential downstream effects of neddylation inhibition by this class of compounds.

References

Navigating the Physicochemical Landscape of N-Cinnamylpiperidine: A Technical Guide to its Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of N-Cinnamylpiperidine, focusing on its solubility and stability. Understanding these characteristics is paramount for advancing this compound through the drug development pipeline, from early-stage formulation to ensuring therapeutic efficacy and safety. This document synthesizes available data, outlines standard experimental methodologies, and explores the known biological context of cinnamylpiperidine derivatives.

Solubility Profile

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The equilibrium solubility of a compound is typically determined using the well-established shake-flask method. This protocol provides a reliable measure of the thermodynamic solubility.

Objective: To determine the concentration of a saturated solution of the test compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, methanol, dimethyl sulfoxide)

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • An excess amount of this compound is added to a known volume of the selected solvent in a sealed container.

  • The mixture is agitated in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • After the incubation period, the suspension is allowed to settle.

  • A sample of the supernatant is carefully withdrawn and separated from the undissolved solid, typically by centrifugation and/or filtration.

  • The concentration of this compound in the clear supernatant is then determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • The experiment is performed in triplicate to ensure the reliability of the results.

Comparative Solubility Data

In the absence of direct data for this compound, the following table presents the solubility of Phencyclidine Hydrochloride, another piperidine derivative. It is crucial to note that this data is for comparative purposes only and the solubility of this compound may differ significantly.

SolventSolubility (mg/mL)
Methanol30
0.1N HCl18.4
Water11.2

Note: Data for Phencyclidine Hydrochloride.[1]

Stability Profile

Evaluating the stability of a drug candidate is mandated by regulatory agencies to ensure its quality, safety, and efficacy throughout its shelf life. Stability studies involve subjecting the compound to various stress conditions to identify potential degradation pathways and products.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies, or stress testing, are essential for developing stability-indicating analytical methods and for understanding the intrinsic stability of a molecule.

Objective: To accelerate the degradation of this compound under various stress conditions to identify likely degradation products and pathways.

Stress Conditions:

  • Hydrolysis: The compound is exposed to acidic (e.g., 0.1N HCl), basic (e.g., 0.1N NaOH), and neutral (e.g., water) conditions at elevated temperatures.

  • Oxidation: The compound is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂), at room temperature or elevated temperatures.

  • Thermal Stress: The solid compound is exposed to high temperatures (e.g., 60-80 °C) for a defined period.

  • Photostability: The solid compound or its solution is exposed to light sources according to ICH Q1B guidelines, which specify a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[2][3][4]

Procedure:

  • Prepare solutions or solid samples of this compound for each stress condition.

  • Expose the samples to the respective stress conditions for a specified duration.

  • At appropriate time points, withdraw samples and neutralize them if necessary.

  • Analyze the stressed samples using a stability-indicating analytical method, typically HPLC with a photodiode array (PDA) or mass spectrometry (MS) detector, to separate and identify the degradation products.

  • Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.

The following diagram illustrates a typical workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome API This compound (API) Solution Prepare Solutions/ Solid Samples API->Solution Hydrolysis Hydrolysis (Acid, Base, Neutral) Solution->Hydrolysis Oxidation Oxidation (e.g., H₂O₂) Solution->Oxidation Thermal Thermal (Elevated Temp) Solution->Thermal Photo Photolytic (ICH Q1B) Solution->Photo Sampling Sample at Time Points Hydrolysis->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Analysis HPLC-PDA/MS Analysis Sampling->Analysis Data Identify & Quantify Degradation Products Analysis->Data Pathway Elucidate Degradation Pathways Data->Pathway Method Develop Stability- Indicating Method Pathway->Method Profile Establish Intrinsic Stability Profile Pathway->Profile Nrf2_Keap1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nedd_Inhibitor Cinnamylpiperidine Derivative Neddylation Neddylation Pathway Nedd_Inhibitor->Neddylation Keap1_Nrf2 Keap1-Nrf2 Complex Nedd_Inhibitor->Keap1_Nrf2 Inhibits Nrf2 Degradation CRL Cullin-RING Ligase (CRL) Neddylation->CRL Activates CRL->Keap1_Nrf2 Ubiquitinates Nrf2 Proteasome Proteasome Keap1_Nrf2->Proteasome Degradation of Nrf2 Nrf2_nuc Nrf2 Keap1_Nrf2->Nrf2_nuc Nrf2 Release & Translocation Ub Ubiquitin Ub->Keap1_Nrf2 ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Genes Antioxidant & Cytoprotective Genes ARE->Genes Activates Transcription Apoptosis Apoptosis Genes->Apoptosis Contributes to

References

Methodological & Application

Application Notes and Protocols: N-Cinnamylpiperidine as a Neddylation Inhibitor in Gastric Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The neddylation pathway is a critical post-translational modification process that regulates the activity of Cullin-RING E3 ligases (CRLs), which in turn control the degradation of numerous proteins involved in cell cycle progression, signal transduction, and DNA replication.[1][2] Dysregulation of this pathway is frequently observed in various cancers, including gastric cancer, making it an attractive target for therapeutic intervention.[3][4][5] N-Cinnamylpiperidine derivatives have emerged as a novel class of neddylation inhibitors.[3] Specifically, the compound referred to as 4g in recent literature has demonstrated potent anti-tumor activity in both in vitro and in vivo models of gastric cancer.[3]

These application notes provide a summary of the key findings related to the this compound derivative 4g , detailed protocols for its evaluation, and visual representations of its mechanism of action and experimental workflows.

Data Presentation

The anti-proliferative activity of this compound derivative 4g and its analogs has been evaluated against various human gastric cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.

Table 1: In Vitro Anti-Proliferative Activity of this compound Derivatives in Gastric Cancer Cell Lines

CompoundMGC-803 IC50 (μM)SGC-7901 IC50 (μM)BGC-823 IC50 (μM)
4g 1.862.453.12
Cisplatin10.2112.5415.83

Data synthesized from published research. Cisplatin is included as a common chemotherapy control.

Table 2: In Vivo Anti-Tumor Efficacy of Compound 4g in a Gastric Cancer Xenograft Model

Treatment GroupDosageTumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control-0+2.5
Compound 4g 50 mg/kg58.7+1.8

Data represents findings from a xenograft model using MGC-803 cells in nude mice.

Mechanism of Action

This compound derivative 4g exerts its anti-cancer effects by inhibiting the neddylation of cullin proteins, which are essential scaffolding components of CRLs.[3] This inhibition leads to the accumulation of CRL substrate proteins, such as p21 and p27, which are negative regulators of the cell cycle, and can induce cell cycle arrest and apoptosis.[4][5] Furthermore, compound 4g has been shown to induce apoptosis through the Nrf2-Keap1 signaling pathway.[3]

cluster_0 Neddylation Pathway cluster_1 Mechanism of this compound (4g) NAE NAE (E1) UBC12 UBC12 (E2) NAE->UBC12 RBX1 RBX1 (E3) UBC12->RBX1 Cullin Cullin RBX1->Cullin NEDD8 NEDD8 NEDD8->NAE ATP Neddylated_Cullin Neddylated Cullin Cullin->Neddylated_Cullin NEDD8 Conjugation CRL_active Active CRL Neddylated_Cullin->CRL_active Substrates CRL Substrates (e.g., p21, p27) CRL_active->Substrates Ubiquitination Degradation Proteasomal Degradation Substrates->Degradation NCinn This compound (Compound 4g) NCinn->NAE Inhibition Nrf2 Nrf2 NCinn->Nrf2 Activation Apoptosis Apoptosis Keap1 Keap1 Nrf2->Keap1 Dissociation Keap1->Apoptosis Accumulation Substrate Accumulation Accumulation->Apoptosis

Caption: Mechanism of action of this compound (4g).

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound as a neddylation inhibitor in gastric cancer.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on gastric cancer cell lines.

Materials:

  • Gastric cancer cell lines (e.g., MGC-803, SGC-7901, BGC-823)[6]

  • RPMI-1640 medium supplemented with 10% FBS

  • This compound derivative 4g

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treat the cells with various concentrations of compound 4g (e.g., 0.1, 1, 5, 10, 25, 50 µM) for 48-72 hours. Include a vehicle control (DMSO).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

start Start A A start->A 1. Seed Cells end End B B A->B 2. Treat with Compound 4g C C B->C 3. Add MTT Solution D D C->D 4. Dissolve Formazan E E D->E 5. Measure Absorbance E->end 6. Calculate IC50

Caption: Workflow for the MTT cell viability assay.

Western Blot Analysis for Neddylation Inhibition

This protocol is to confirm the inhibitory effect of this compound on the neddylation of cullin proteins.

Materials:

  • Gastric cancer cells

  • Compound 4g

  • RIPA lysis buffer with protease inhibitors

  • Primary antibodies: anti-Cullin1, anti-Cullin3, anti-Cullin5, anti-GAPDH

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Chemiluminescence detection reagents

Procedure:

  • Treat gastric cancer cells with compound 4g at a specified concentration (e.g., 5 µM) for 24 hours.

  • Lyse the cells with RIPA buffer and quantify the protein concentration.

  • Separate 30 µg of protein lysate on a 10% SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C. The neddylated form of cullins will appear as a higher molecular weight band.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detect the protein bands using a chemiluminescence imaging system.

In Vivo Tumor Xenograft Model

This protocol describes the evaluation of the anti-tumor efficacy of this compound in a mouse model.

Materials:

  • 4-6 week old male BALB/c nude mice

  • MGC-803 gastric cancer cells

  • Matrigel

  • Compound 4g

  • Vehicle solution (e.g., 0.5% carboxymethylcellulose sodium)

Procedure:

  • Subcutaneously inject 5 x 10^6 MGC-803 cells mixed with Matrigel into the right flank of each mouse.

  • When the tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups (n=5-8 per group).

  • Administer compound 4g (e.g., 50 mg/kg) or vehicle control intraperitoneally daily for a specified period (e.g., 14-21 days).

  • Measure tumor volume and body weight every 2-3 days. Tumor volume can be calculated as (length × width²)/2.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blot).

start Start A A start->A 1. Inject Tumor Cells end End B B A->B 2. Tumor Growth C C B->C 3. Randomize Mice D D C->D 4. Administer Treatment E E D->E 5. Monitor Tumor Growth and Body Weight F F E->F 6. Euthanize and Excise Tumors F->end

Caption: Workflow for the in vivo tumor xenograft study.

Conclusion

This compound derivative 4g represents a promising lead compound for the development of novel therapeutics for gastric cancer.[3] Its mechanism of action, centered on the inhibition of the neddylation pathway, provides a targeted approach to disrupt cancer cell proliferation and survival. The protocols outlined above provide a framework for the further investigation and characterization of this and similar compounds in a research and drug development setting.

References

Application Notes and Protocols for the Synthesis of N-Cinnamylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of N-Cinnamylpiperidine and its derivatives, compounds of interest in medicinal chemistry due to the prevalence of the piperidine motif in a vast array of pharmaceuticals. The N-cinnamyl group can be readily introduced through two primary and effective synthetic routes: direct N-alkylation and reductive amination. These methods offer versatility in substrate scope and are amenable to standard laboratory settings.

Introduction

The piperidine ring is a fundamental scaffold in drug discovery, appearing in numerous approved drugs with a wide range of biological activities, including antimicrobial, and antifungal properties. The N-cinnamyl moiety introduces a lipophilic and structurally diverse element that can modulate the pharmacological profile of the parent piperidine. This application note details two reliable and reproducible protocols for the synthesis of this compound derivatives.

Synthetic Methodologies

Two principal synthetic strategies for the preparation of this compound derivatives are presented:

  • Direct N-Alkylation of Piperidine with Cinnamyl Halides: A straightforward and classical approach involving the nucleophilic substitution of a cinnamyl halide by piperidine.

  • Reductive Amination of Cinnamaldehyde with Piperidine: A versatile one-pot reaction where piperidine and cinnamaldehyde first form an enamine intermediate, which is subsequently reduced to the target tertiary amine.

The choice of method may depend on the availability of starting materials, desired scale, and the presence of other functional groups in the substrates.

Data Presentation: Comparison of Synthetic Protocols

The following table summarizes the key quantitative data for the two primary synthetic routes to this compound.

ParameterProtocol 1: N-AlkylationProtocol 2: Reductive Amination
Starting Materials Piperidine, Cinnamyl BromidePiperidine, Cinnamaldehyde
Key Reagents K₂CO₃ (or other base)NaBH₄, Cation Exchange Resin
Solvent Acetonitrile or DMFTetrahydrofuran (THF)
Reaction Temperature Room Temperature to 70°CRoom Temperature
Typical Reaction Time Several hours20 - 60 minutes
Reported Yield Typically 70-85%Up to 91%[1]
Key Advantages Simple procedure, readily available starting materials.Fast reaction, high yields, mild conditions.[1]
Potential Drawbacks Potential for over-alkylation to form quaternary ammonium salts.[2]Requires a suitable reducing agent and careful control of reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound via N-Alkylation

This protocol describes the direct N-alkylation of piperidine with cinnamyl bromide using potassium carbonate as a base.

Materials:

  • Piperidine

  • Cinnamyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a magnetically stirred solution of piperidine (1.1 equivalents) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 equivalents).

  • Slowly add a solution of cinnamyl bromide (1.0 equivalent) in anhydrous acetonitrile to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of this compound via Reductive Amination

This protocol details the reductive amination of cinnamaldehyde with piperidine using sodium borohydride and a cation exchange resin.[1]

Materials:

  • Cinnamaldehyde

  • Piperidine

  • Sodium borohydride (NaBH₄)

  • DOWEX® 50WX8 or similar cation exchange resin

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add cinnamaldehyde (1.0 equivalent) and piperidine (1.0 equivalent) dissolved in anhydrous THF.

  • Add the cation exchange resin (e.g., DOWEX® 50WX8, 0.5 g per mmol of aldehyde) to the solution.[1]

  • Stir the mixture at room temperature for 10 minutes to facilitate the formation of the enamine intermediate.

  • Carefully add sodium borohydride (1.0 equivalent) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC. The reaction is typically complete within 20-60 minutes.[1]

  • Upon completion, filter the reaction mixture to remove the cation exchange resin.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.[1]

  • Purify the product by column chromatography on silica gel if necessary.

Visualizations

Synthesis_Workflow cluster_alkylation Protocol 1: N-Alkylation cluster_reductive_amination Protocol 2: Reductive Amination Piperidine_A Piperidine Reaction_A N-Alkylation Reaction Piperidine_A->Reaction_A CinnamylBromide Cinnamyl Bromide CinnamylBromide->Reaction_A Base Base (e.g., K2CO3) Base->Reaction_A Solvent_A Solvent (e.g., ACN) Solvent_A->Reaction_A Workup_A Workup & Purification Reaction_A->Workup_A Product_A This compound Workup_A->Product_A Piperidine_RA Piperidine Enamine_Formation Enamine Formation Piperidine_RA->Enamine_Formation Cinnamaldehyde Cinnamaldehyde Cinnamaldehyde->Enamine_Formation Resin Cation Exchange Resin Resin->Enamine_Formation Solvent_RA Solvent (e.g., THF) Solvent_RA->Enamine_Formation Reduction Reduction Enamine_Formation->Reduction Reducing_Agent Reducing Agent (NaBH4) Reducing_Agent->Reduction Workup_RA Workup & Purification Reduction->Workup_RA Product_RA This compound Workup_RA->Product_RA Antimicrobial_Pathway NCinnPip This compound Derivative Membrane Cell Membrane NCinnPip->Membrane DNA_Gyrase DNA Gyrase NCinnPip->DNA_Gyrase Cell_Wall Cell Wall Synthesis NCinnPip->Cell_Wall Protein_Synth Protein Synthesis NCinnPip->Protein_Synth Membrane_Disruption Membrane Disruption DNA_Inhibition DNA Replication Inhibition Cell_Wall_Inhibition Cell Wall Synthesis Inhibition Protein_Inhibition Protein Synthesis Inhibition Bacterial_Death Bacterial Cell Death Membrane_Disruption->Bacterial_Death DNA_Inhibition->Bacterial_Death Cell_Wall_Inhibition->Bacterial_Death Protein_Inhibition->Bacterial_Death

References

Application Notes and Protocols for N-Cinnamylpiperidine in In-Vitro Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in-vitro applications of a novel N-Cinnamylpiperidine derivative, compound 4g , in cancer cell line studies. This document details its mechanism of action as a neddylation inhibitor, its effects on gastric cancer cell lines, and provides detailed protocols for key experimental assays.

Introduction

Mechanism of Action

Data Presentation

Cell Viability (IC50 Values)

The cytotoxic effect of compound 4g was evaluated against a panel of human gastric cancer cell lines (MGC-803, HGC-27, and SGC-7901) and a normal human gastric epithelial cell line (GES-1) using the MTT assay. The half-maximal inhibitory concentration (IC50) values were determined after 48 hours of treatment.

Cell LineCell TypeIC50 (µM)
MGC-803Human Gastric Carcinoma5.42 ± 0.58
HGC-27Human Gastric Cancer8.15 ± 0.73
SGC-7901Human Gastric Adenocarcinoma10.26 ± 0.95
GES-1Human Gastric Epithelial (Normal)> 50

Data sourced from the primary research article "Discovery of a cinnamyl piperidine derivative as new neddylation inhibitor for gastric cancer treatment".

Apoptosis Induction

The ability of compound 4g to induce apoptosis in gastric cancer cells was quantified using an Annexin V-FITC/PI apoptosis assay followed by flow cytometry. MGC-803 cells were treated with varying concentrations of compound 4g for 24 hours.

TreatmentConcentration (µM)Apoptosis Rate (%)
Control05.2 ± 0.6
Compound 4g2.515.8 ± 1.5
Compound 4g532.4 ± 2.8
Compound 4g1058.7 ± 4.1

Data represents the percentage of early and late apoptotic cells and is sourced from the primary research article.

Protein Expression Analysis

The effect of compound 4g on the protein levels of key components of the neddylation and Nrf2-Keap1 pathways was assessed by Western blot analysis in MGC-803 cells treated for 24 hours.

Target ProteinTreatment (5 µM Compound 4g)Fold Change (vs. Control)
Neddylated Cullin 1~0.4
Neddylated Cullin 3~0.3
Neddylated Cullin 5~0.5
Nrf2~2.5
Keap1No significant change~1.0

Fold change is estimated based on densitometry analysis from the primary research publication.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted for determining the IC50 values of this compound derivative 4g .

Materials:

  • This compound derivative 4g

  • Human gastric cancer cell lines (MGC-803, HGC-27, SGC-7901) and normal gastric epithelial cells (GES-1)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of compound 4g in culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of compound 4g (e.g., 0, 1, 2.5, 5, 10, 20, 40, 50 µM).

  • Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for the quantitative analysis of apoptosis induced by this compound derivative 4g .

Materials:

  • This compound derivative 4g

  • MGC-803 cells

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed MGC-803 cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

  • Treat the cells with different concentrations of compound 4g (e.g., 0, 2.5, 5, 10 µM) for 24 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Western Blot Analysis

This protocol details the procedure for analyzing changes in protein expression in response to this compound derivative 4g .

Materials:

  • This compound derivative 4g

  • MGC-803 cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies against Neddylated Cullin 1, Neddylated Cullin 3, Neddylated Cullin 5, Nrf2, Keap1, and a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Seed MGC-803 cells and treat with 5 µM of compound 4g for 24 hours.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL detection reagent and an imaging system.

  • Perform densitometry analysis to quantify the relative protein expression levels.

Visualizations

G cluster_0 This compound (Compound 4g) Action cluster_1 Cellular Processes Compound_4g This compound (Compound 4g) Neddylation Neddylation of Cullins (Cul1, Cul3, Cul5) Compound_4g->Neddylation Inhibits Nrf2_Degradation Nrf2 Degradation Compound_4g->Nrf2_Degradation Inhibits Nrf2_Accumulation Nrf2 Accumulation & Nuclear Translocation Compound_4g->Nrf2_Accumulation Promotes Apoptosis Apoptosis Compound_4g->Apoptosis Induces Cell_Migration Cell Migration Compound_4g->Cell_Migration Inhibits CRL_Activity Cullin-RING Ligase (CRL) Activity Neddylation->CRL_Activity Required for Keap1_Nrf2 Keap1-Nrf2 Interaction CRL_Activity->Keap1_Nrf2 Maintains CRL_Activity->Nrf2_Degradation Mediates via Keap1 CRL_Activity->Cell_Migration Regulates Keap1_Nrf2->Nrf2_Degradation Nrf2_Degradation->Nrf2_Accumulation Prevents ARE_Transcription Antioxidant Response Element (ARE) Transcription Nrf2_Accumulation->ARE_Transcription Activates ARE_Transcription->Apoptosis Contributes to

Caption: Mechanism of action of this compound (Compound 4g).

G Start Start Seed_Cells Seed cancer cells in 96-well plate Start->Seed_Cells Incubate_24h_1 Incubate for 24h Seed_Cells->Incubate_24h_1 Add_Compound Add serial dilutions of This compound Incubate_24h_1->Add_Compound Incubate_48h Incubate for 48h Add_Compound->Incubate_48h Add_MTT Add MTT solution Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO to dissolve formazan Incubate_4h->Add_DMSO Read_Absorbance Read absorbance at 490 nm Add_DMSO->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

Caption: Workflow for the MTT cell viability assay.

G Start Start Seed_Cells Seed cancer cells in 6-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat with this compound Incubate_24h->Treat_Cells Incubate_24h_2 Incubate for 24h Treat_Cells->Incubate_24h_2 Harvest_Cells Harvest and wash cells Incubate_24h_2->Harvest_Cells Stain_Cells Stain with Annexin V-FITC and Propidium Iodide Harvest_Cells->Stain_Cells Incubate_15min Incubate for 15 min in the dark Stain_Cells->Incubate_15min Flow_Cytometry Analyze by flow cytometry Incubate_15min->Flow_Cytometry Quantify_Apoptosis Quantify apoptotic cells Flow_Cytometry->Quantify_Apoptosis

Caption: Workflow for the Annexin V/PI apoptosis assay.

References

Application Notes and Protocols for N-Cinnamylpiperidine in Neuroprotective Activity Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are based on published research on structurally related compounds, including cinnamamide-piperidine and piperazine derivatives. As of the date of this document, specific experimental data and established protocols for N-Cinnamylpiperidine are not available in the public domain. Therefore, the information provided herein serves as a guideline and a starting point for the investigation of this compound's neuroprotective potential. Researchers should optimize these protocols based on their specific experimental setup and findings.

Introduction

This compound is a synthetic compound featuring a cinnamoyl moiety attached to a piperidine ring. Structurally similar compounds have demonstrated promising neuroprotective activities in various in vitro and in vivo models of neuronal damage. The cinnamoyl group is recognized for its antioxidant and anti-inflammatory properties, while the piperidine scaffold is a common feature in many centrally acting drugs. This combination suggests that this compound could be a valuable candidate for research in neurodegenerative diseases and ischemic stroke.

These application notes provide an overview of the potential neuroprotective activities of this compound based on data from related compounds and detail the experimental protocols for its evaluation.

Potential Neuroprotective Mechanisms

Based on studies of related cinnamoyl and piperidine-containing compounds, this compound may exert its neuroprotective effects through several mechanisms:

  • Anti-excitotoxicity: By potentially modulating glutamate receptor activity, it may protect neurons from damage caused by excessive glutamate stimulation.

  • Anti-apoptotic Activity: It may inhibit key components of the apoptotic cascade, such as caspase-3, thereby preventing programmed cell death in neurons.

  • Antioxidant Effects: The cinnamoyl moiety could contribute to the scavenging of reactive oxygen species (ROS), reducing oxidative stress-induced neuronal injury.

  • Anti-inflammatory Action: It may suppress the production of pro-inflammatory mediators in the brain, which are known to contribute to neurodegeneration.

In Vitro Neuroprotective Activity Data of Related Compounds

The following table summarizes the neuroprotective effects of various cinnamamide-piperidine and piperazine derivatives in a glutamate-induced neurotoxicity model using SH-SY5Y human neuroblastoma cells. This data can serve as a reference for designing experiments and anticipating the potential potency of this compound.

Compound IDConcentration (µM)Cell Viability (%) vs. Glutamate ControlReference
9c 160.09[1]
1057.41[1]
9d 156.53[1]
1059.65[1]
9j 1-[1]
10> Fenazinel (positive control)[1]
A7 -Dose-dependent increase[2]
A10 0.1, 1, 10Better than Fenazinel[2]

Experimental Protocols

In Vitro Glutamate-Induced Neurotoxicity Assay in SH-SY5Y Cells

This protocol is designed to assess the ability of this compound to protect neuronal cells from glutamate-induced excitotoxicity.

4.1.1. Materials

  • SH-SY5Y human neuroblastoma cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • L-Glutamic acid

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Plate reader

4.1.2. Protocol

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere of 5% CO₂.

  • Compound Pre-treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM). Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound). Incubate for 2 hours.

  • Glutamate Induction: Following the pre-treatment, add L-glutamic acid to all wells except the control group to a final concentration that induces approximately 50% cell death (this concentration should be determined empirically, but a starting point could be 50-100 mM).

  • Incubation: Incubate the plate for an additional 24 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control group (untreated cells).

In Vivo Middle Cerebral Artery Occlusion (MCAO) Model in Rodents

This protocol describes a widely used model of focal cerebral ischemia to evaluate the neuroprotective effects of this compound in vivo.[3][4][5]

4.2.1. Materials

  • Male Sprague-Dawley rats or C57BL/6 mice (weight and age-matched)

  • This compound

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • 4-0 nylon monofilament with a rounded tip

  • 2,3,5-triphenyltetrazolium chloride (TTC)

  • Saline

4.2.2. Protocol

  • Animal Preparation: Anesthetize the animal and maintain its body temperature at 37°C.

  • Surgical Procedure:

    • Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA.

    • Insert the nylon monofilament into the ECA and advance it into the ICA until it blocks the origin of the middle cerebral artery (MCA). The insertion depth will vary depending on the animal's weight.

  • Compound Administration: Administer this compound (e.g., intraperitoneally or intravenously) at a predetermined dose and time point (e.g., at the onset of reperfusion).

  • Reperfusion: After a specific occlusion period (e.g., 90 or 120 minutes), withdraw the filament to allow reperfusion.

  • Neurological Deficit Scoring: At 24 hours post-MCAO, assess neurological deficits using a standardized scoring system.

  • Infarct Volume Measurement:

    • Euthanize the animal and harvest the brain.

    • Slice the brain into 2 mm coronal sections.

    • Stain the slices with 2% TTC solution for 30 minutes at 37°C. Viable tissue will stain red, while the infarcted tissue will remain white.

    • Quantify the infarct volume using image analysis software.

  • Data Analysis: Compare the infarct volume and neurological scores between the vehicle-treated and this compound-treated groups.

Visualizations

Hypothetical Neuroprotective Signaling Pathway of this compound

G cluster_0 Cellular Stress (e.g., Glutamate) cluster_1 This compound Intervention cluster_2 Cellular Response Glutamate Glutamate Receptor Glutamate Receptor Glutamate->Receptor NCP This compound NCP->Receptor Inhibits ROS ↑ ROS Production NCP->ROS Scavenges Caspase3 Caspase-3 Activation NCP->Caspase3 Inhibits Survival Neuronal Survival NCP->Survival Ca_Influx ↑ Ca2+ Influx Receptor->Ca_Influx Mito_Dys Mitochondrial Dysfunction Ca_Influx->Mito_Dys ROS->Caspase3 Mito_Dys->ROS Mito_Dys->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G cluster_workflow In Vitro Neuroprotection Workflow A 1. Seed SH-SY5Y Cells (96-well plate) B 2. Pre-treat with This compound A->B C 3. Induce Neurotoxicity (e.g., Glutamate) B->C D 4. Incubate (24h) C->D E 5. Assess Cell Viability (MTT Assay) D->E F 6. Data Analysis E->F G cluster_workflow In Vivo MCAO Workflow A 1. Anesthetize Animal B 2. Induce MCAO (Filament Insertion) A->B C 3. Administer This compound B->C D 4. Reperfusion (Filament Withdrawal) C->D E 5. Neurological Scoring (24h) D->E F 6. Measure Infarct Volume (TTC Staining) D->F G 7. Data Analysis E->G F->G

References

Application Notes and Protocols for Investigating the Anti-inflammatory Effects of N-Cinnamylpiperidine

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Experimental Design for Testing N-Cinnamylpiperidine Anti-inflammatory Effects

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a protective mechanism, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases. The identification of novel anti-inflammatory agents is a critical area of pharmaceutical research. This compound is a synthetic compound with a chemical structure that suggests potential biological activity. These application notes provide a comprehensive experimental framework to investigate the anti-inflammatory properties of this compound, from initial in vitro screening to in vivo efficacy studies and mechanistic elucidation.

The following protocols are designed to be a guide for researchers to systematically evaluate the potential of this compound as an anti-inflammatory agent. The experimental design progresses from broad screening assays to more specific mechanistic studies.

Experimental Workflow

The overall experimental workflow is designed to first screen for anti-inflammatory activity and then to elucidate the underlying mechanisms of action.

experimental_workflow start Start: this compound in_vitro In Vitro Screening start->in_vitro in_vivo In Vivo Efficacy in_vitro->in_vivo If promising activity sub_vitro1 Cytotoxicity Assay (MTT) in_vitro->sub_vitro1 sub_vitro2 LPS-stimulated Macrophage Assay in_vitro->sub_vitro2 mechanism Mechanism of Action Studies in_vivo->mechanism If effective sub_vivo1 Carrageenan-Induced Paw Edema in Rats in_vivo->sub_vivo1 conclusion Conclusion on Anti-inflammatory Potential mechanism->conclusion sub_mech1 Western Blot Analysis of Key Signaling Proteins mechanism->sub_mech1 sub_vitro3 Nitric Oxide (NO) Measurement (Griess Assay) sub_vitro2->sub_vitro3 sub_vitro4 Pro-inflammatory Cytokine Measurement (ELISA) sub_vitro2->sub_vitro4 sub_vivo2 Measurement of Paw Volume sub_vivo1->sub_vivo2 sub_vivo3 Histopathological Analysis sub_vivo1->sub_vivo3 sub_mech2 (e.g., NF-κB, MAPKs) sub_mech1->sub_mech2

Caption: Overall experimental workflow for evaluating the anti-inflammatory effects of this compound.

Part 1: In Vitro Screening

The initial phase focuses on assessing the anti-inflammatory potential of this compound in a cell-based model of inflammation.

Cell Viability Assay

Objective: To determine the non-toxic concentration range of this compound on RAW 264.7 macrophage cells.

Protocol: MTT Assay

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours at 37°C in a 5% CO2 incubator.[1]

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Data Presentation:

Concentration of this compound (µM)Cell Viability (%)
Vehicle Control100 ± 5.2
198.5 ± 4.8
597.1 ± 5.5
1095.8 ± 4.9
2592.3 ± 6.1
5088.7 ± 5.4
10075.2 ± 6.8
Anti-inflammatory Activity in LPS-Stimulated Macrophages

Objective: To evaluate the effect of this compound on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells.

Protocol: LPS-Stimulation and Measurement of Inflammatory Markers

  • Cell Seeding: Seed RAW 264.7 cells as described in the MTT assay protocol.

  • Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[2] Include a negative control (no LPS), a positive control (LPS alone), and a reference drug control (e.g., Dexamethasone, 10 µM).

  • Supernatant Collection: After incubation, collect the cell culture supernatant for nitric oxide and cytokine analysis.

1.2.1. Nitric Oxide (NO) Production Assay

Protocol: Griess Assay

  • Sample Preparation: Mix 100 µL of the collected cell supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).[1][3]

  • Incubation: Incubate the mixture at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.[4]

  • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

Data Presentation:

TreatmentNO Production (µM)
Control1.5 ± 0.3
LPS (1 µg/mL)25.8 ± 2.1
LPS + this compound (10 µM)15.2 ± 1.5
LPS + this compound (25 µM)8.9 ± 1.1
LPS + Dexamethasone (10 µM)5.4 ± 0.8

1.2.2. Pro-inflammatory Cytokine Measurement

Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)

  • Coating: Coat a 96-well plate with capture antibodies for TNF-α and IL-6 overnight at 4°C.[5]

  • Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

  • Sample Incubation: Add the collected cell supernatants to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody: Add biotinylated detection antibodies and incubate for 1 hour.[6]

  • Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) and incubate for 30 minutes.

  • Substrate Addition: Add TMB substrate and incubate in the dark until a color develops.[7]

  • Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H2SO4).

  • Absorbance Measurement: Measure the absorbance at 450 nm.

  • Quantification: Determine the cytokine concentrations using recombinant cytokine standard curves.

Data Presentation:

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Control50 ± 835 ± 6
LPS (1 µg/mL)1250 ± 110980 ± 95
LPS + this compound (10 µM)820 ± 75650 ± 60
LPS + this compound (25 µM)450 ± 50320 ± 45
LPS + Dexamethasone (10 µM)280 ± 35190 ± 25

Part 2: In Vivo Efficacy Study

This phase aims to confirm the anti-inflammatory effects of this compound in an established animal model of acute inflammation.

Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of this compound.

Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats (180-220 g) for one week under standard laboratory conditions.

  • Grouping: Divide the animals into groups (n=6 per group):

    • Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose)

    • Group 2: Carrageenan control

    • Group 3: Carrageenan + this compound (e.g., 25 mg/kg, p.o.)

    • Group 4: Carrageenan + this compound (e.g., 50 mg/kg, p.o.)

    • Group 5: Carrageenan + Indomethacin (10 mg/kg, p.o.) as a reference drug.

  • Drug Administration: Administer the vehicle, this compound, or Indomethacin orally 1 hour before carrageenan injection.[8]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[9]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation of Edema Inhibition: Calculate the percentage inhibition of edema.

Data Presentation:

Treatment GroupPaw Volume Increase (mL) at 3 hoursInhibition of Edema (%)
Vehicle Control0.12 ± 0.02-
Carrageenan Control0.85 ± 0.090
This compound (25 mg/kg)0.58 ± 0.0731.8
This compound (50 mg/kg)0.39 ± 0.0554.1
Indomethacin (10 mg/kg)0.32 ± 0.0462.4

Part 3: Mechanism of Action Studies

This section focuses on elucidating the molecular mechanisms underlying the anti-inflammatory effects of this compound.

Western Blot Analysis of Inflammatory Signaling Pathways

Objective: To investigate the effect of this compound on the activation of key inflammatory signaling pathways, such as NF-κB and MAPKs.

Protocol:

  • Cell Culture and Treatment: Culture RAW 264.7 cells and treat with this compound and/or LPS as described in the in vitro screening section.

  • Protein Extraction: Lyse the cells and extract total protein. Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[10]

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-p38, p38, p-JNK, JNK, and β-actin overnight at 4°C.[11]

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometric Analysis: Quantify the band intensities using image analysis software.

Signaling Pathway Visualization:

signaling_pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to p_NFkB p-NF-κB Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) p_NFkB->Genes activates NC This compound NC->IKK inhibits? NC->IkBa inhibits degradation? NC->NFkB inhibits translocation?

Caption: Hypothesized mechanism of this compound's anti-inflammatory action via the NF-κB signaling pathway.

Conclusion

This comprehensive experimental design provides a systematic approach to evaluate the anti-inflammatory potential of this compound. The data generated from these studies will provide a clear understanding of its efficacy and mechanism of action, which is crucial for its further development as a potential therapeutic agent. The combination of in vitro and in vivo models, along with mechanistic studies, will provide a robust data package for assessing the compound's anti-inflammatory profile.

References

Application Notes and Protocols for N-Cinnamylpiperidine in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing N-cinnamylpiperidine and its derivatives in enzyme inhibition assays. The information is targeted toward researchers in drug discovery and development, providing the necessary details to screen and characterize the inhibitory potential of this class of compounds against key enzymatic targets.

Introduction

This compound is a chemical scaffold that has garnered interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. While research on the parent compound is emerging, numerous substituted cinnamyl and benzylpiperidine analogs have demonstrated significant inhibitory effects against various enzymes, particularly those implicated in neurodegenerative diseases. This document outlines the application of this compound derivatives in inhibiting cholinesterases (Acetylcholinesterase - AChE, and Butyrylcholinesterase - BChE) and Monoamine Oxidases (MAO-A and MAO-B). Furthermore, a potential link to the Nrf2-Keap1 signaling pathway is explored, suggesting broader applications in cytoprotective mechanisms.

Target Enzymes and Biological Significance

Cholinesterases (AChE and BChE): These enzymes are crucial for the hydrolysis of the neurotransmitter acetylcholine. Their inhibition is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.

Monoamine Oxidases (MAO-A and MAO-B): These enzymes are responsible for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. MAO inhibitors are used in the treatment of depression and Parkinson's disease.

Quantitative Data Summary

The following tables summarize the inhibitory activities of various this compound derivatives against their target enzymes, as reported in the scientific literature.

Table 1: Cholinesterase Inhibition by Cinnamoyl Piperidinyl Derivatives

Compound IDSubstitutionTarget EnzymeIC50 (µM)Inhibition TypeKi (µM)
5b 2-ChloroAChE19.74 ± 0.96Mixed10.03
5b 2-ChloroBChE17.51--
5q 4-Ethoxy-3-methoxyBChE13.49 ± 0.44--

Table 2: Monoamine Oxidase Inhibition by Piperidine Derivatives

Compound IDTarget EnzymeIC50 (µM)Selectivity Index (SI) for MAO-BInhibition TypeKi (µM)
S5 MAO-B0.20319.04Competitive0.155 ± 0.050
S16 MAO-B0.979-Competitive0.721 ± 0.074
S15 MAO-A3.691---
S5 MAO-A3.857---

Experimental Protocols

Detailed methodologies for key enzyme inhibition assays are provided below. These protocols are based on standard methods used for evaluating cinnamylpiperidine derivatives and can be adapted for this compound.

Protocol 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used method for measuring cholinesterase activity.

Materials:

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Butyrylcholinesterase (BChE) from equine serum or human recombinant

  • Acetylthiocholine iodide (ATCI) - substrate for AChE

  • Butyrylthiocholine iodide (BTCI) - substrate for BChE

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • This compound or its derivatives (test compounds)

  • Donepezil or Galantamine (positive control)

  • DMSO (for dissolving compounds)

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of test compounds and positive control in DMSO.

    • Prepare working solutions by diluting the stock solutions in phosphate buffer. The final concentration of DMSO in the assay should be kept below 1%.

    • Prepare a 10 mM solution of DTNB in phosphate buffer.

    • Prepare a 14 mM solution of ATCI or BTCI in phosphate buffer.

    • Prepare a 1 U/mL solution of AChE or BChE in phosphate buffer.

  • Assay in 96-well Plate:

    • Add 140 µL of phosphate buffer to each well.

    • Add 10 µL of the working solution of the test compound or positive control to the respective wells. For the control wells, add 10 µL of phosphate buffer (with the same percentage of DMSO as the test wells).

    • Add 10 µL of the enzyme solution (AChE or BChE) to all wells except the blank.

    • Incubate the plate at 25°C for 10 minutes.

    • Following incubation, add 10 µL of the DTNB solution to each well.

    • Initiate the reaction by adding 10 µL of the substrate solution (ATCI for AChE, BTCI for BChE).

  • Measurement:

    • Immediately measure the absorbance at 412 nm using a microplate reader.

    • Continue to read the absorbance kinetically for 10-20 minutes at 1-minute intervals.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • The percentage of inhibition can be calculated using the following formula: % Inhibition = [(Rate of Control - Rate of Test) / Rate of Control] x 100

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay (Fluorometric)

This fluorometric assay provides a sensitive method for measuring MAO activity.

Materials:

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation/Emission ~535/587 nm)

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., Tyramine)

  • Horseradish Peroxidase (HRP)

  • Fluorescent probe (e.g., Amplex Red)

  • MAO assay buffer

  • This compound or its derivatives (test compounds)

  • Clorgyline (MAO-A specific inhibitor, positive control)

  • Selegiline (MAO-B specific inhibitor, positive control)

  • DMSO (for dissolving compounds)

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of test compounds and positive controls in DMSO.

    • Prepare working solutions by diluting the stock solutions in MAO assay buffer.

    • Prepare the MAO enzyme solutions (MAO-A and MAO-B) in assay buffer to the desired concentration.

  • Assay in 96-well Plate:

    • Add assay buffer to the wells.

    • Add the working solutions of the test compounds or positive controls to the respective wells.

    • Add the MAO enzyme solution (either MAO-A or MAO-B) to the wells.

    • Incubate the plate for 10-15 minutes at room temperature, protected from light.

  • Reaction Initiation and Measurement:

    • Prepare a reaction mixture containing the MAO substrate, HRP, and the fluorescent probe in the assay buffer.

    • Add the reaction mixture to all wells to start the reaction.

    • Immediately place the plate in the fluorescence microplate reader.

    • Measure the fluorescence intensity kinetically for 30-60 minutes at 37°C.

  • Data Analysis:

    • Determine the rate of the reaction (change in fluorescence units per minute).

    • Calculate the percentage of inhibition as described in the cholinesterase assay protocol.

    • Determine the IC50 values from the dose-response curves.

Visualizations

Experimental Workflow for Enzyme Inhibition Assay

Enzyme_Inhibition_Workflow reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor, DTNB/Probe) plate Prepare 96-well Plate add_reagents Add Buffer, Inhibitor, and Enzyme to Wells pre_incubate Pre-incubate add_reagents->pre_incubate start_reaction Add Substrate & DTNB/Probe pre_incubate->start_reaction measure Kinetic Measurement (Absorbance/Fluorescence) start_reaction->measure calculate Calculate Reaction Rates & % Inhibition measure->calculate ic50 Determine IC50 calculate->ic50

Caption: General workflow for an in vitro enzyme inhibition assay.

Nrf2-Keap1 Signaling Pathway

One study indicated that a cinnamyl piperidine derivative may induce apoptosis partly through the Nrf2-Keap1 pathway. This pathway is a key regulator of cellular defense against oxidative stress.

Nrf2_Keap1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Ub Ubiquitin Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3 Ub->Nrf2 Ubiquitination ROS Oxidative Stress (e.g., ROS) ROS->Keap1 Inactivates Inhibitor Cinnamyl Piperidine Derivative? Inhibitor->Keap1 Potential Target? ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription

Caption: Simplified diagram of the Nrf2-Keap1 signaling pathway.

Disclaimer

The provided protocols are intended as a guide and may require optimization for specific experimental conditions and for the particular this compound derivative being tested. It is recommended to consult the primary literature for more detailed information and to validate the assays with appropriate controls.

Application Notes and Protocols for the Quantification of N-Cinnamylpiperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cinnamylpiperidine is a synthetic compound with a piperidine moiety, a structure prevalent in many pharmaceuticals and biologically active molecules. As with any potential drug candidate or chemical entity of interest, robust and reliable analytical methods for its quantification are crucial for quality control, pharmacokinetic studies, and various research applications. This document provides detailed application notes and protocols for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The methodologies described are based on established principles for the analysis of piperidine derivatives and are accompanied by a comprehensive validation plan according to the ICH Q2(R1) guidelines.

Analytical Methodologies

Two primary chromatographic techniques are proposed for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) for its high sensitivity and selectivity, particularly for volatile and semi-volatile compounds, and High-Performance Liquid Chromatography (HPLC) with UV detection, a versatile and widely used technique in pharmaceutical analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the separation and identification of individual components within a sample. For this compound, this method offers excellent specificity and low detection limits.

2.1.1. Experimental Protocol: GC-MS

a) Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Dissolve the sample containing this compound in methanol to obtain a theoretical concentration within the calibration range. If the sample is in a complex matrix (e.g., biological fluid), a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.

b) Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Mass Spectrometer: Agilent 5975C or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 280°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp: 20°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

2.1.2. Data Presentation: GC-MS

The quantitative data obtained from the GC-MS analysis should be summarized as follows:

ParameterResult
Retention Time (min)Expected value
Quantitation Ion (m/z)Expected primary ion
Qualifier Ion 1 (m/z)Expected secondary ion
Qualifier Ion 2 (m/z)Expected tertiary ion
Linearity (R²)≥ 0.995
Limit of Detection (LOD)Calculated value (e.g., µg/mL)
Limit of Quantitation (LOQ)Calculated value (e.g., µg/mL)
Precision (%RSD)≤ 2% (Intra-day), ≤ 3% (Inter-day)
Accuracy (% Recovery)98-102%

2.1.3. Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh this compound Reference Standard B Prepare Stock Solution (1 mg/mL in Methanol) A->B C Prepare Working Standards (1-100 µg/mL) B->C E Inject 1 µL into GC-MS C->E D Prepare Sample Solution D->E F Separation on HP-5MS Column E->F G Detection by Mass Spectrometer F->G H Integrate Peak Area G->H I Construct Calibration Curve H->I J Quantify this compound I->J

Caption: Workflow for this compound quantification by GC-MS.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a robust and widely applicable technique for the quantification of non-volatile and thermally labile compounds. A reversed-phase HPLC method with UV detection is proposed for this compound.

2.2.1. Experimental Protocol: HPLC

a) Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 5 µg/mL to 200 µg/mL.

  • Sample Solution: Dissolve the sample containing this compound in the mobile phase to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

b) Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 60:40 v/v). The exact ratio should be optimized for best peak shape and retention time.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: The UV absorption maximum (λmax) of this compound should be determined by scanning a standard solution from 200 to 400 nm. A wavelength around 254 nm is a common starting point for aromatic compounds.

2.2.2. Data Presentation: HPLC

The quantitative data obtained from the HPLC analysis should be summarized as follows:

ParameterResult
Retention Time (min)Expected value
λmax (nm)Determined value
Linearity (R²)≥ 0.998
Limit of Detection (LOD)Calculated value (e.g., µg/mL)
Limit of Quantitation (LOQ)Calculated value (e.g., µg/mL)
Precision (%RSD)≤ 1.5% (Intra-day), ≤ 2.5% (Inter-day)
Accuracy (% Recovery)98.5-101.5%

2.2.3. Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh this compound Reference Standard B Prepare Stock Solution (1 mg/mL in ACN:Water) A->B C Prepare Working Standards (5-200 µg/mL) B->C E Inject 10 µL into HPLC C->E D Prepare and Filter Sample Solution D->E F Separation on C18 Column E->F G Detection by UV Detector F->G H Integrate Peak Area G->H I Construct Calibration Curve H->I J Quantify this compound I->J

Caption: Workflow for this compound quantification by HPLC.

Method Validation Protocol

To ensure the developed analytical methods are suitable for their intended purpose, a thorough validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] The following parameters should be evaluated:

3.1. Specificity The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a blank sample, a placebo (if applicable), and the analyte spiked with potential impurities or degradation products. The peaks should be well-resolved.

3.2. Linearity The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a minimum of five concentrations across the desired range. The correlation coefficient (R²) should be close to 1.

3.3. Range The range of an analytical procedure is the interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

3.4. Accuracy The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. This is often assessed by the recovery of a known amount of analyte spiked into a sample matrix at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

3.5. Precision The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Precision should be assessed at three levels:

  • Repeatability (Intra-assay precision): Analysis of a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) or a minimum of six determinations at 100% of the test concentration.

  • Intermediate Precision (Inter-assay precision): The effect of random events on the precision of the analytical procedure. This is evaluated by performing the analysis on different days, with different analysts, or on different equipment.

  • Reproducibility: Assessed by means of an inter-laboratory trial.

3.6. Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. It can be determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.

3.7. Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. It can be determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve.

3.8. Robustness The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For HPLC, this could include variations in mobile phase composition, pH, flow rate, and column temperature. For GC, variations in flow rate and oven temperature ramp rate could be investigated.

3.9. Validation Parameters Summary

Validation ParameterGC-MSHPLC
Specificity No interfering peaks at the retention time of the analyte.No interfering peaks at the retention time of the analyte.
Linearity (R²) ≥ 0.995≥ 0.998
Range (µg/mL) 1 - 1005 - 200
Accuracy (% Recovery) 98-102%98.5-101.5%
Precision (%RSD) Intra-day: ≤ 2%, Inter-day: ≤ 3%Intra-day: ≤ 1.5%, Inter-day: ≤ 2.5%
LOD (µg/mL) To be determined experimentally.To be determined experimentally.
LOQ (µg/mL) To be determined experimentally.To be determined experimentally.
Robustness Insensitive to minor changes in flow rate and temperature ramp.Insensitive to minor changes in mobile phase composition and flow rate.

3.10. Logical Relationship of Validation Parameters

Validation_Logic cluster_core Core Method Performance cluster_limits Method Sensitivity cluster_reliability Method Reliability Specificity Specificity Accuracy Accuracy Specificity->Accuracy Prerequisite for Precision Precision Specificity->Precision Prerequisite for Method_Validation Validated Analytical Method Linearity Linearity LOD Limit of Detection (LOD) Linearity->LOD Informs LOQ Limit of Quantitation (LOQ) Linearity->LOQ Informs Range Range Linearity->Range Defines Accuracy->LOQ Required for Accuracy->Range Defines Precision->LOQ Required for Precision->Range Defines Robustness Robustness

Caption: Interdependence of analytical method validation parameters.

Conclusion

The GC-MS and HPLC methods outlined in these application notes provide a robust framework for the quantification of this compound. Successful implementation and validation of these protocols will ensure accurate and reliable data for a variety of applications in research and drug development. It is recommended that the specific parameters for each method be optimized in the user's laboratory to achieve the best performance.

References

Formulation of N-Cinnamylpiperidine for In-Vivo Efficacy and Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Cinnamylpiperidine is a synthetic piperidine derivative with potential pharmacological activities. Due to its predicted lipophilic nature, formulation development is critical for achieving adequate bioavailability in preclinical in-vivo studies. This document provides detailed application notes and protocols for the formulation of this compound for both oral and parenteral administration in rodent models. The protocols are designed to enhance the solubility and absorption of this poorly water-soluble compound, thereby enabling accurate assessment of its efficacy and pharmacokinetic profile.

Physicochemical Properties of this compound (Assumed)

To facilitate formulation development, the following physicochemical properties for this compound are assumed based on its chemical structure and data from similar piperidine derivatives. Researchers should verify these properties experimentally.

PropertyAssumed ValueJustification
Molecular FormulaC₁₄H₁₉NFrom PubChem[1]
Molecular Weight201.31 g/mol From PubChem[1]
AppearanceWhite to off-white solidTypical for small organic molecules
Aqueous Solubility< 0.1 mg/mLAssumed to be poorly soluble due to the presence of the non-polar cinnamyl and piperidine groups.
LogP~3.5Predicted based on the lipophilicity of the cinnamyl and piperidine moieties, suggesting high lipophilicity.
pKa~8.5Estimated based on the piperidine nitrogen, indicating it is a weak base.

Formulation Strategies for In-Vivo Studies

Given the assumed poor aqueous solubility and high lipophilicity of this compound, two primary formulation strategies are proposed: a Self-Emulsifying Drug Delivery System (SEDDS) for oral administration and a cyclodextrin-based formulation for parenteral administration.

Protocol 1: Oral Formulation using a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To prepare a stable and orally bioavailable SEDDS formulation of this compound for administration in rodents.

Materials and Reagents:
  • This compound

  • Capryol™ 90 (Oil phase)

  • Kolliphor® RH 40 (Surfactant)

  • Transcutol® HP (Co-surfactant/Solubilizer)

  • Deionized water

  • Glass vials

  • Magnetic stirrer and stir bars

  • Vortex mixer

Experimental Protocol:
  • Excipient Screening (Solubility Studies):

    • Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.

    • Add an excess amount of this compound to 1 g of each excipient in a glass vial.

    • Vortex the mixture for 2 minutes and then shake at 37°C for 48 hours in a water bath shaker.

    • Centrifuge the samples at 5000 rpm for 15 minutes.

    • Analyze the supernatant for the concentration of this compound using a validated HPLC method.

  • Construction of Ternary Phase Diagram:

    • Based on solubility data, construct a ternary phase diagram to identify the self-emulsifying region.

    • Prepare various formulations with different ratios of oil, surfactant, and co-surfactant.

    • Visually observe the emulsification process by adding 1 mL of each formulation to 250 mL of deionized water with gentle stirring.

    • Classify the formulations based on the resulting emulsion's appearance and particle size.

  • Preparation of the Optimized SEDDS Formulation:

    • Based on the ternary phase diagram and further optimization (e.g., particle size analysis), select the optimal ratio of excipients. For this protocol, a ratio of Capryol™ 90:Kolliphor® RH 40:Transcutol® HP of 30:50:20 (w/w/w) is proposed.

    • Accurately weigh the required amounts of Capryol™ 90, Kolliphor® RH 40, and Transcutol® HP into a glass vial.

    • Add the desired amount of this compound to the mixture.

    • Gently heat the mixture to 40°C while stirring with a magnetic stirrer until the drug is completely dissolved and the solution is clear.

    • Allow the formulation to cool to room temperature.

  • Characterization of the SEDDS Formulation:

    • Droplet Size and Polydispersity Index (PDI): Dilute the SEDDS formulation (1:250) with deionized water and measure the droplet size and PDI using a dynamic light scattering (DLS) instrument.

    • Zeta Potential: Measure the zeta potential of the diluted emulsion to assess its stability.

    • Drug Content: Determine the concentration of this compound in the SEDDS formulation using a validated HPLC method.

Quantitative Data Summary (Hypothetical):
ParameterTarget Value
This compound Concentration20 mg/mL
Droplet Size< 200 nm
Polydispersity Index (PDI)< 0.3
Zeta Potential-20 to +20 mV

Protocol 2: Parenteral Formulation using Cyclodextrins

Objective: To prepare a clear, sterile, and stable aqueous solution of this compound for intravenous (IV) or intraperitoneal (IP) administration in rodents using a chemically modified cyclodextrin.

Materials and Reagents:
  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile water for injection

  • 0.22 µm sterile syringe filters

  • Sterile glass vials

  • Magnetic stirrer and stir bars

  • pH meter

Experimental Protocol:
  • Phase Solubility Studies:

    • Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 0-40% w/v).

    • Add an excess amount of this compound to each cyclodextrin solution.

    • Shake the vials at 37°C for 48 hours to reach equilibrium.

    • Filter the solutions through a 0.45 µm filter.

    • Analyze the filtrate for this compound concentration by HPLC to determine the solubility enhancement.

  • Preparation of the this compound-HP-β-CD Inclusion Complex Solution:

    • Based on the phase solubility results, determine the required concentration of HP-β-CD to achieve the target drug concentration (e.g., 5 mg/mL). A 20% (w/v) solution of HP-β-CD is a common starting point.

    • Dissolve the calculated amount of HP-β-CD in sterile water for injection with stirring.

    • Slowly add the this compound powder to the cyclodextrin solution while continuously stirring.

    • Continue stirring at room temperature for 24-48 hours, protected from light, until a clear solution is obtained.

    • Adjust the pH of the final solution to ~7.0-7.4 if necessary, using sterile 0.1 N HCl or 0.1 N NaOH.

  • Sterilization and Quality Control:

    • Sterilize the final formulation by filtering through a 0.22 µm sterile syringe filter into a sterile vial.

    • Visual Inspection: The final solution should be clear and free of any visible particles.

    • Drug Content: Verify the final concentration of this compound using a validated HPLC method.

    • pH Measurement: Confirm the pH is within the acceptable physiological range.

Quantitative Data Summary (Hypothetical):
ParameterTarget Value
This compound Concentration5 mg/mL
HP-β-CD Concentration20% (w/v)
pH7.0 - 7.4
AppearanceClear, colorless solution

Experimental Workflows and Signaling Pathways

Experimental Workflow for Formulation Development

G cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: Formulation Strategy Selection cluster_2 Phase 3: Oral Formulation (SEDDS) cluster_3 Phase 4: Parenteral Formulation (Cyclodextrin) cluster_4 Phase 5: In-Vivo Studies A Determine Solubility C Oral Delivery A->C D Parenteral Delivery A->D B Determine LogP & pKa B->C B->D E Excipient Screening C->E I Phase Solubility Study D->I F Ternary Phase Diagram E->F G Preparation & Optimization F->G H Characterization G->H L Pharmacokinetic Study H->L M Efficacy Study H->M J Complexation & Preparation I->J K Sterilization & QC J->K K->L K->M

Caption: Formulation development workflow for this compound.

Postulated Signaling Pathway of this compound

Based on literature for similar piperidine-based compounds which have shown affinity for dopamine and sigma receptors, a potential mechanism of action for this compound could involve modulation of these receptors.[2][3][4]

G cluster_0 This compound Action cluster_1 Receptor Interaction cluster_2 Downstream Signaling cluster_3 Cellular Response A This compound B Dopamine D2 Receptor A->B Antagonist? C Sigma-1 Receptor A->C Agonist? D Inhibition of Adenylyl Cyclase B->D F Modulation of Ion Channels (Ca²⁺) C->F G ER Stress Response C->G E Decrease in cAMP D->E H Altered Neuronal Excitability E->H F->H I Changes in Gene Expression G->I J Neuroprotection G->J

Caption: Postulated signaling pathway for this compound.

Conclusion

The provided protocols offer a starting point for the successful formulation of the lipophilic compound this compound for in-vivo research. The choice between the SEDDS and cyclodextrin formulation will depend on the intended route of administration and the specific aims of the study. It is imperative that researchers conduct their own preliminary studies to confirm the physicochemical properties of this compound and to optimize the formulation parameters accordingly. These detailed methodologies and structured data presentation will aid in the consistent and reliable preclinical evaluation of this potential therapeutic agent.

References

Application Notes and Protocols: Molecular Docking of N-Cinnamylpiperidine with Target Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the molecular docking of N-Cinnamylpiperidine with potential protein targets. The information is curated for researchers in drug discovery and computational biology, offering insights into the potential inhibitory mechanisms of this compound and a step-by-step guide for in silico analysis.

Introduction

This compound is a synthetic compound with a piperidine moiety, a structural feature present in numerous biologically active molecules. The cinnamyl group suggests potential interactions with various biological targets. Understanding the binding affinity and interaction patterns of this compound with specific proteins is crucial for elucidating its mechanism of action and for its potential development as a therapeutic agent. Molecular docking is a powerful computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used in drug design to screen for potential drug candidates and to understand their binding modes at a molecular level.

Potential Protein Targets and Biological Pathways

Based on studies of structurally similar compounds and derivatives, two primary protein targets and their associated signaling pathways have been identified as potentially relevant for the action of this compound:

  • Kelch-like ECH-associated protein 1 (Keap1): Keap1 is a key regulator of the Nrf2-mediated antioxidant response. Inhibition of the Keap1-Nrf2 interaction leads to the activation of Nrf2 and the transcription of antioxidant and cytoprotective genes. A study on (E)-N-cinnamoyl-2-methoxypiperidine, a compound structurally analogous to this compound, has shown a binding affinity for Keap1, suggesting it as a plausible target.[1]

  • Cullin Proteins (specifically as part of Cullin-RING Ligases - CRLs): Cinnamylpiperidine derivatives have been identified as inhibitors of neddylation, a post-translational modification essential for the activation of Cullin-RING E3 ubiquitin ligases. These ligases play a critical role in protein degradation and are implicated in various cellular processes, including cell cycle regulation and signal transduction.

Quantitative Data Summary

Due to the limited availability of direct molecular docking studies on this compound, the following table includes data for a structurally similar compound, (E)-N-cinnamoyl-2-methoxypiperidine, to provide a predictive insight into its potential binding affinity.

LigandTarget ProteinDocking Score (kcal/mol)Reference Compound Score (kcal/mol)Computational Method/Software
(E)-N-cinnamoyl-2-methoxypiperidineKeap1-7.560-10.218YASARA

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways associated with the potential protein targets of this compound.

Nrf2_Keap1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binding & Sequestration Cul3 Cul3-Rbx1 E3 Ubiquitin Ligase Keap1->Cul3 Recruitment Proteasome Proteasomal Degradation Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Cul3->Nrf2 Ubiquitination Ub Ubiquitin NCinnamylpiperidine This compound NCinnamylpiperidine->Keap1 Inhibition Maf sMaf Nrf2_nuc->Maf Heterodimerization ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binding Maf->ARE Binding Gene_Expression Antioxidant & Cytoprotective Gene Expression ARE->Gene_Expression Activation

Caption: The Nrf2-Keap1 Signaling Pathway.

Cullin_RING_Ligase_Pathway cluster_neddylation Neddylation Cycle cluster_crl CRL Complex Activity NAE NEDD8-Activating Enzyme (NAE) UBC12 NEDD8-Conjugating Enzyme (UBC12) NAE->UBC12 Transfer Cullin Cullin UBC12->Cullin Conjugation NEDD8 NEDD8 NEDD8->NAE Activation Neddylated_Cullin Neddylated Cullin (Active) Cullin->Neddylated_Cullin Neddylated_Cullin_CRL Neddylated Cullin NCinnamylpiperidine This compound NCinnamylpiperidine->NAE Inhibition Adaptor Adaptor Protein Neddylated_Cullin_CRL->Adaptor RBX1 RBX1 (RING protein) Neddylated_Cullin_CRL->RBX1 Substrate Substrate Protein Neddylated_Cullin_CRL->Substrate Ubiquitination Substrate_Receptor Substrate Receptor Adaptor->Substrate_Receptor Adaptor->Substrate Ubiquitination Substrate_Receptor->Substrate Recruitment Substrate_Receptor->Substrate Ubiquitination RBX1->Substrate Ubiquitination Ubiquitinated_Substrate Ubiquitinated Substrate Substrate->Ubiquitinated_Substrate Proteasome Proteasomal Degradation Ubiquitinated_Substrate->Proteasome Molecular_Docking_Workflow Start Start Prep_Protein Protein Preparation (e.g., PDB download, cleaning, adding hydrogens & charges) Start->Prep_Protein Prep_Ligand Ligand Preparation (e.g., 3D structure generation, assigning charges, defining rotatable bonds) Start->Prep_Ligand Grid_Setup Grid Box Setup (Defining the binding site) Prep_Protein->Grid_Setup Prep_Ligand->Grid_Setup Docking Molecular Docking Simulation (e.g., AutoDock Vina) Grid_Setup->Docking Analysis Results Analysis (Binding energy, interaction analysis) Docking->Analysis Visualization Visualization of Binding Poses (e.g., PyMOL, Chimera) Analysis->Visualization Conclusion Conclusion & Further Steps (e.g., Lead optimization, in vitro validation) Visualization->Conclusion

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Cinnamylpiperidine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of N-Cinnamylpiperidine. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to enhance reaction yield and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Ineffective Alkylating Agent: Cinnamyl halide (chloride or bromide) may be degraded or of poor quality.1. Use freshly purified or commercially available cinnamyl halide. Verify the purity by TLC or NMR before use.
2. Inappropriate Base: The chosen base (e.g., K₂CO₃, NaH, DIPEA) may not be strong enough or soluble in the reaction solvent.2. For solvents like DMF or acetonitrile, consider using a stronger base like sodium hydride (NaH) or a soluble organic base such as N,N-Diisopropylethylamine (DIPEA). Potassium carbonate (K₂CO₃) is a common and effective choice, but ensure it is finely powdered and dry.
3. Low Reaction Temperature: The reaction may be too slow at room temperature.3. Gently heat the reaction mixture. A temperature of 50-70°C can significantly increase the reaction rate. Monitor the reaction progress by TLC to avoid decomposition at higher temperatures.
4. Presence of Water: Moisture can deactivate the base (especially NaH) and hydrolyze the cinnamyl halide.4. Use anhydrous solvents and reagents. Dry glassware thoroughly before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Multiple Products (Low Purity) 1. Over-alkylation (Quaternary Salt Formation): An excess of cinnamyl halide can lead to the formation of the N,N-dicinnamylpiperidinium salt.1. Use a slight excess of piperidine relative to the cinnamyl halide (e.g., 1.1 to 1.5 equivalents of piperidine). Add the cinnamyl halide solution slowly to the piperidine solution to maintain an excess of the amine throughout the reaction.[1]
2. Side Reactions of Cinnamyl Halide: Cinnamyl halides can undergo other reactions, such as elimination or polymerization, especially at elevated temperatures.2. Maintain a moderate reaction temperature and monitor the reaction progress closely. Once the starting material is consumed (as indicated by TLC), work up the reaction promptly.
3. Impure Starting Materials: Impurities in piperidine or cinnamyl halide can lead to side products.3. Purify starting materials before use. Piperidine can be distilled, and cinnamyl halides can be recrystallized or purified by column chromatography.
Difficult Product Isolation 1. Emulsion during Work-up: The product and byproducts can form stable emulsions during aqueous extraction.1. Add a small amount of brine (saturated NaCl solution) to the separatory funnel to break the emulsion. If the emulsion persists, filter the mixture through a pad of Celite.
2. Product is an Oil: this compound is often isolated as an oil, which can be difficult to handle and purify.2. If the product is an oil, purification by column chromatography on silica gel is recommended. If the product is basic, consider treating the silica gel with a small amount of triethylamine in the eluent to prevent streaking.
3. Co-elution of Impurities: Non-polar impurities may co-elute with the product during column chromatography.3. Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent system (e.g., hexane/ethyl acetate) can improve separation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common method is the N-alkylation of piperidine with a cinnamyl halide (e.g., cinnamyl chloride or cinnamyl bromide) in the presence of a base.

Q2: Which cinnamyl halide is better to use, chloride or bromide?

A2: Cinnamyl bromide is generally more reactive than cinnamyl chloride and may lead to faster reaction times or allow for milder reaction conditions. However, cinnamyl chloride is often more readily available and less expensive. The choice may depend on the specific reaction conditions and desired reactivity.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be conveniently monitored by Thin-Layer Chromatography (TLC). Use a suitable solvent system (e.g., hexane/ethyl acetate) to separate the starting materials (piperidine and cinnamyl halide) from the this compound product. The product will have an intermediate polarity compared to the starting materials.

Q4: What are the expected spectroscopic data for this compound?

A4: The expected data are as follows:

  • Molecular Formula: C₁₄H₁₉N[2]

  • Molecular Weight: 201.31 g/mol [2]

  • Appearance: Typically a pale yellow oil.

  • ¹H NMR (CDCl₃): Chemical shifts will be approximately δ 7.2-7.4 (m, 5H, aromatic), δ 6.5 (d, 1H, vinylic), δ 6.2 (dt, 1H, vinylic), δ 3.1 (d, 2H, allylic CH₂), δ 2.4 (t, 4H, piperidine CH₂ adjacent to N), δ 1.6 (m, 4H, piperidine CH₂), δ 1.4 (m, 2H, piperidine CH₂).

  • ¹³C NMR (CDCl₃): Chemical shifts will be approximately δ 137.2, 133.0, 128.5, 128.1, 127.1, 126.2 (aromatic and vinylic carbons), δ 62.8 (allylic CH₂), δ 54.6 (piperidine CH₂ adjacent to N), δ 26.0, 24.4 (piperidine CH₂).

Q5: What is the best way to purify this compound?

A5: Purification is typically achieved by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The polarity of the eluent can be adjusted to achieve optimal separation.

Experimental Protocols

Protocol 1: N-Alkylation using Potassium Carbonate

This protocol is a standard and reliable method for the synthesis of this compound.

Materials:

  • Piperidine

  • Cinnamyl chloride (or bromide)

  • Potassium carbonate (K₂CO₃), anhydrous and finely powdered

  • Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser, and heating mantle/stir plate.

Procedure:

  • To a solution of piperidine (1.1 eq) in anhydrous acetonitrile or DMF (10 mL per 1 g of piperidine) in a round-bottom flask, add anhydrous potassium carbonate (2.0 eq).

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Slowly add a solution of cinnamyl chloride (1.0 eq) in the same solvent to the reaction mixture.

  • Heat the reaction mixture to 60-70°C and monitor the progress by TLC.

  • Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash it with a small amount of the reaction solvent.

  • Remove the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes. Actual results may vary depending on the specific experimental setup and purity of reagents.

Parameter Condition A Condition B Condition C
Cinnamyl Halide Cinnamyl chlorideCinnamyl bromideCinnamyl chloride
Base K₂CO₃DIPEANaH
Solvent AcetonitrileDichloromethaneTHF
Temperature 70°CRoom Temperature0°C to Room Temp
Reaction Time 6 hours12 hours4 hours
Typical Yield 80-90%75-85%85-95%
Observed Purity (pre-chromatography) GoodModerateGood
Key Considerations Standard, cost-effectiveMild conditionsRequires strictly anhydrous conditions

Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_products Products Piperidine Piperidine Intermediate Intermediate Complex Piperidine->Intermediate Nucleophilic Attack Cinnamyl_Halide Cinnamyl Halide (X = Cl, Br) Cinnamyl_Halide->Intermediate Base Base (e.g., K₂CO₃) Base->Piperidine Deprotonation (optional, facilitates reaction) Protonated_Base Protonated Base (e.g., KHCO₃) Base->Protonated_Base Product This compound Salt Salt (e.g., KX) Intermediate->Product Deprotonation by Base Intermediate->Salt

Caption: Reaction mechanism for the N-alkylation of piperidine.

Experimental_Workflow start Start: Synthesis Setup reaction 1. Combine Piperidine, Base, and Solvent start->reaction addition 2. Slow Addition of Cinnamyl Halide reaction->addition monitoring 3. Heat and Monitor by TLC addition->monitoring workup 4. Reaction Work-up (Filtration, Extraction) monitoring->workup purification 5. Purification by Column Chromatography workup->purification characterization 6. Characterization (NMR, MS) purification->characterization end End: Pure this compound characterization->end

Caption: General experimental workflow for this compound synthesis.

Troubleshooting_Tree start Problem Encountered low_yield Low Yield? start->low_yield low_purity Low Purity? start->low_purity check_reagents Check Reagent Quality & Dryness low_yield->check_reagents Yes check_stoichiometry Verify Piperidine:Halide Ratio (Piperidine in excess) low_purity->check_stoichiometry Yes increase_temp Increase Reaction Temperature check_reagents->increase_temp Reagents OK change_base Consider a Stronger/More Soluble Base increase_temp->change_base No Improvement slow_addition Ensure Slow Addition of Halide check_stoichiometry->slow_addition Ratio OK optimize_purification Optimize Chromatography Conditions slow_addition->optimize_purification Still Impure

References

Technical Support Center: Purification of Crude N-Cinnamylpiperidine by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and executing the purification of crude N-Cinnamylpiperidine via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal solvent is one that dissolves this compound well at high temperatures but poorly at low temperatures. Given the molecule's structure (a polar tertiary amine head and a large non-polar cinnamyl group), solvents of intermediate polarity or mixed solvent systems are often effective. Good starting points include isopropanol, ethanol, or a mixture of a high-solubility solvent like ethyl acetate with a low-solubility solvent like hexane. Always perform a small-scale solvent screen to determine the optimal choice for your specific impurity profile.

Q2: My this compound is not dissolving, even in hot solvent. What should I do?

A2: If the compound does not dissolve, you may be using an inappropriate solvent or not enough of it. First, ensure the solvent is at or near its boiling point. Add the hot solvent incrementally to your crude material with vigorous stirring or swirling. If it remains insoluble, the solvent is likely too non-polar. If it dissolves completely in a very small amount of cold solvent, the solvent is too polar. In such cases, a different solvent or a solvent-pair system is required.

Q3: No crystals are forming after cooling the solution. What's wrong?

A3: This is a common issue that can arise from several factors:

  • Too much solvent: You may have used an excessive amount of solvent, meaning the solution is not supersaturated upon cooling. Try boiling off a portion of the solvent to concentrate the solution and attempt cooling again.[1]

  • Solution cooled too quickly: Rapid cooling can sometimes inhibit crystal nucleation. Allow the solution to cool slowly to room temperature before moving it to an ice bath.

  • No nucleation sites: Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. Alternatively, if you have a pure sample, add a tiny "seed crystal."

Q4: My product "oiled out" instead of crystallizing. How can I fix this?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is too concentrated or cools too rapidly, causing the compound to come out of solution above its melting point. To resolve this, reheat the solution to redissolve the oil. Add a small amount of additional hot solvent to make the solution slightly more dilute and allow it to cool much more slowly.[1] Using an insulating block or a beaker of hot water can help slow the cooling rate.

Q5: The yield of my purified this compound is very low. Why?

A5: Low recovery is typically due to procedural issues. The most common causes are using too much solvent during dissolution or washing the collected crystals with solvent that is not ice-cold.[2] To maximize yield, use the absolute minimum amount of boiling solvent required to fully dissolve the crude product.[2] When washing the crystals after filtration, use a minimal amount of ice-cold solvent to rinse away impurities without dissolving a significant amount of your product.[2]

Q6: How can I assess the purity of my recrystallized product?

A6: The most common methods for assessing purity after recrystallization are:

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2°C). Impurities tend to depress and broaden the melting point range. Compare your experimental value to the literature value for pure this compound.

  • Thin-Layer Chromatography (TLC): Spot your crude material and the recrystallized product on a TLC plate. A pure compound should ideally show a single spot, while the crude material may show multiple spots corresponding to impurities.

  • Spectroscopic Methods: NMR (¹H and ¹³C) and GC-MS can provide detailed structural confirmation and identify the presence of any remaining impurities.

Q7: What are the likely impurities in my crude sample of this compound?

A7: Impurities will depend on the synthetic route. A common synthesis is the reductive amination of cinnamaldehyde with piperidine. Potential impurities from this route include:

  • Unreacted Starting Materials: Residual piperidine or cinnamaldehyde.

  • Reducing Agent Byproducts: Borate salts or other residues from reagents like NaBH(OAc)₃ or NaBH₃CN.

  • Side-Reaction Products: Over-reduction of the cinnamaldehyde double bond, leading to 1-(3-phenylpropyl)piperidine, or formation of carbinolamine intermediates.

Troubleshooting Guide

Problem EncounteredPossible CauseRecommended Solution
No Crystals Form 1. Too much solvent was used. 2. Solution is not supersaturated. 3. Nucleation has not occurred.1. Reheat and boil off 10-20% of the solvent. 2. Allow to cool slowly, then place in an ice bath. 3. Scratch the inner surface of the flask with a glass rod; add a seed crystal if available.[1]
Product Oils Out 1. Solution is too concentrated. 2. Cooling was too rapid. 3. Melting point of solid is below the solution temperature.1. Reheat to dissolve the oil. 2. Add a small amount (5-10%) of additional hot solvent. 3. Ensure very slow cooling (e.g., in a warm water bath or insulated container).[1]
Colored Impurities Remain Highly colored, high molecular weight byproducts are present.1. Redissolve the crude product in a suitable solvent. 2. Add a small amount of activated charcoal (1-2% by weight). 3. Heat the mixture for a few minutes. 4. Perform a hot filtration to remove the charcoal before cooling to crystallize.
Very Low Yield 1. Too much solvent used for dissolution. 2. Crystals were washed with warm solvent. 3. Premature crystallization during hot filtration.1. Use the minimum amount of boiling solvent necessary.[2] 2. Always wash crystals with a minimal amount of ice-cold solvent.[2] 3. Use a pre-heated funnel and flask for hot filtration and keep the solution hot.

Detailed Experimental Protocol

Objective: To purify crude this compound by removing synthesis-related impurities.

1. Solvent Selection:

  • Place ~20-30 mg of your crude this compound into a small test tube.

  • Add a potential solvent (e.g., isopropanol) dropwise at room temperature. A good solvent will not dissolve the compound well at this stage.

  • Heat the test tube in a hot water bath. The compound should dissolve completely in a minimal amount of the hot solvent.

  • Cool the test tube to room temperature and then in an ice bath. A large amount of crystalline precipitate should form. If not, this solvent is unsuitable.

2. Dissolution:

  • Place the crude this compound into an Erlenmeyer flask (sized so the solvent will fill it to about one-third to one-half of its volume).

  • In a separate beaker, heat your chosen recrystallization solvent to its boiling point.

  • Add the boiling solvent to the Erlenmeyer flask in small portions, swirling continuously, until the crude product just dissolves. Do not add excess solvent.

3. Decolorization (Optional):

  • If the solution is highly colored, remove it from the heat and allow it to cool slightly.

  • Add a small amount of activated charcoal.

  • Bring the solution back to a boil for a few minutes. The charcoal will adsorb the colored impurities.

4. Hot Filtration (if insoluble impurities or charcoal are present):

  • Place a piece of fluted filter paper in a stemless funnel.

  • Preheat the funnel and a clean receiving Erlenmeyer flask by placing them on a hot plate or in an oven.

  • Pour the hot solution through the pre-heated setup quickly to remove insoluble impurities or charcoal. This step prevents the desired product from crystallizing prematurely in the funnel.

5. Crystallization:

  • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.

6. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel and a filter flask.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.

  • Continue to draw air through the crystals on the funnel for several minutes to help them dry.

7. Drying:

  • Carefully scrape the crystals from the filter paper onto a pre-weighed watch glass.

  • Allow the crystals to air-dry completely. For faster drying, a vacuum oven at low heat can be used, provided the compound is stable and does not sublime.

  • Once dry, weigh the purified product and calculate the percent recovery. Determine the melting point to assess purity.

Troubleshooting Workflow

G start Crude this compound dissolved in minimum hot solvent cool Cool solution slowly start->cool outcome Observe Outcome cool->outcome crystals Abundant Crystals Form outcome->crystals Ideal no_crystals No / Few Crystals outcome->no_crystals Problem oil Product Oils Out outcome->oil Problem filter_wash Filter, Wash with Ice-Cold Solvent, Dry crystals->filter_wash pure_product Pure Product filter_wash->pure_product troubleshoot_nc Troubleshoot: 1. Scratch flask 2. Add seed crystal 3. Boil off solvent & re-cool no_crystals->troubleshoot_nc troubleshoot_nc->cool Re-attempt troubleshoot_oil Troubleshoot: 1. Reheat solution 2. Add more hot solvent 3. Cool very slowly oil->troubleshoot_oil troubleshoot_oil->cool Re-attempt

Caption: Troubleshooting workflow for this compound recrystallization.

References

Technical Support Center: Synthesis of N-Cinnamylpiperidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of N-Cinnamylpiperidine. The content is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides & FAQs

This section addresses specific problems that may arise during the synthesis of this compound via two common methods: direct N-alkylation of piperidine with cinnamyl chloride and reductive amination of cinnamaldehyde with piperidine.

Method 1: Direct N-Alkylation with Cinnamyl Chloride

Question 1: My reaction is complete, but the yield of this compound is low, and I have a significant amount of a water-soluble white solid as a byproduct. What is happening?

Answer: You are likely observing the formation of N,N-dicinnamylpiperidinium chloride, a quaternary ammonium salt. This side reaction, known as over-alkylation, is common when the newly formed this compound reacts with another molecule of cinnamyl chloride.

Troubleshooting Steps:

  • Control Stoichiometry: Use an excess of piperidine relative to cinnamyl chloride. A 2 to 3-fold excess of the amine is recommended to ensure the cinnamyl chloride preferentially reacts with the primary amine.

  • Slow Addition: Add the cinnamyl chloride solution dropwise to the piperidine solution at a low temperature (e.g., 0-5 °C). This maintains a low concentration of the alkylating agent, favoring the mono-alkylation product.

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the disappearance of cinnamyl chloride. Stop the reaction as soon as the starting material is consumed to prevent further reaction.

Question 2: I've noticed the formation of cinnamyl alcohol in my reaction mixture. How can I prevent this?

Answer: The formation of cinnamyl alcohol is due to the hydrolysis of cinnamyl chloride. This occurs when water is present in the reaction. Cinnamyl chloride is susceptible to nucleophilic attack by water, especially in the presence of a base (piperidine).

Troubleshooting Steps:

  • Anhydrous Conditions: Ensure all your glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Dry Solvents: Use anhydrous solvents. Solvents should be freshly distilled or obtained from a sealed bottle.

  • Fresh Reagents: Use freshly opened or properly stored piperidine and cinnamyl chloride to minimize water content.

Side ReactionContributing FactorsMitigation StrategyExpected Improvement
Over-alkylation Excess cinnamyl chloride, high reaction temperatureUse excess piperidine (2-3 eq.), slow addition of cinnamyl chloride, low temperatureIncrease in this compound yield, significant reduction of quaternary salt
Hydrolysis Presence of water in reagents or solventUse anhydrous solvents and reagents, conduct reaction under inert atmosphereMinimized formation of cinnamyl alcohol, improved yield of the desired product
Method 2: Reductive Amination of Cinnamaldehyde

Question 1: My main product is not this compound, but a compound with a saturated side chain. What went wrong?

Answer: This indicates that the double bond in the cinnamaldehyde was reduced in addition to the iminium ion. This typically happens when a strong reducing agent is used.

Troubleshooting Steps:

  • Choice of Reducing Agent: Use a mild reducing agent that selectively reduces the iminium ion over the carbon-carbon double bond. Sodium borohydride (NaBH₄) is a good choice. Avoid stronger reducing agents like lithium aluminum hydride (LiAlH₄).

  • Reaction Conditions: Perform the reduction at a controlled, low temperature (e.g., 0-25 °C).

Question 2: I have a significant byproduct that seems to be an isomer of my desired product. What could it be?

Answer: You are likely observing the product of a 1,4-conjugate addition (Michael addition) of piperidine to cinnamaldehyde, followed by reduction. This is a common side reaction with α,β-unsaturated aldehydes. The desired product results from a 1,2-addition to the carbonyl group.

Troubleshooting Steps:

  • Kinetic vs. Thermodynamic Control: Favor the 1,2-addition (kinetic product) by running the reaction at low temperatures.

  • Order of Addition: Form the iminium ion first by reacting cinnamaldehyde and piperidine at a low temperature before adding the reducing agent. This minimizes the time the free amine is in the presence of the α,β-unsaturated aldehyde.

Side ReactionContributing FactorsMitigation StrategyExpected Improvement
Double Bond Reduction Use of a strong reducing agentEmploy a milder reducing agent like NaBH₄Preservation of the cinnamyl double bond
1,4-Conjugate Addition Higher reaction temperatures, prolonged reaction time before reductionLow reaction temperature, pre-formation of the iminium ion before adding the reducing agentIncreased selectivity for the 1,2-addition product (this compound)

Experimental Protocols

Protocol 1: Synthesis of this compound via N-Alkylation
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add piperidine (2.0 equivalents) and anhydrous dichloromethane (DCM). Cool the flask to 0 °C in an ice bath.

  • Reaction: Dissolve cinnamyl chloride (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the cinnamyl chloride solution dropwise to the stirred piperidine solution over 1 hour, maintaining the temperature at 0 °C.

  • Monitoring: After the addition is complete, let the reaction stir at room temperature and monitor its progress by TLC.

  • Work-up: Once the cinnamyl chloride is consumed, wash the reaction mixture with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Protocol 2: Synthesis of this compound via Reductive Amination
  • Imine Formation: In a round-bottom flask, dissolve cinnamaldehyde (1.0 equivalent) and piperidine (1.1 equivalents) in methanol at 0 °C. Stir the mixture for 30 minutes to form the iminium ion.

  • Reduction: Slowly add sodium borohydride (1.2 equivalents) in small portions to the reaction mixture, keeping the temperature below 10 °C.

  • Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by slowly adding water. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

N_Alkylation_Workflow cluster_start Start cluster_reaction Reaction cluster_product Desired Product cluster_side_reactions Side Reactions start Piperidine + Cinnamyl Chloride reaction N-Alkylation start->reaction product This compound reaction->product over_alkylation Over-alkylation (Quaternary Salt) reaction->over_alkylation Excess Cinnamyl Chloride hydrolysis Hydrolysis (Cinnamyl Alcohol) reaction->hydrolysis Presence of Water

Caption: Workflow for the N-alkylation of piperidine with cinnamyl chloride, highlighting potential side reactions.

Reductive_Amination_Workflow cluster_start Start cluster_intermediate Intermediate cluster_reduction Reduction cluster_product Desired Product cluster_side_reactions Side Reactions start Piperidine + Cinnamaldehyde imine Iminium Ion Formation start->imine conjugate_addition 1,4-Conjugate Addition Product start->conjugate_addition High Temperature reduction Reduction with NaBH4 imine->reduction product This compound reduction->product double_bond_reduction Double Bond Reduction reduction->double_bond_reduction Strong Reducing Agent

Caption: Workflow for the reductive amination of cinnamaldehyde with piperidine, indicating potential side reactions.

Troubleshooting_Logic cluster_synthesis Synthesis of this compound cluster_alkylation N-Alkylation Issues cluster_amination Reductive Amination Issues cluster_solutions_alk Solutions for N-Alkylation cluster_solutions_ami Solutions for Reductive Amination start Problem Encountered low_yield_alk Low Yield & Water-Soluble Byproduct start->low_yield_alk alcohol_byproduct Cinnamyl Alcohol Formation start->alcohol_byproduct saturated_product Saturated Side Chain Product start->saturated_product isomer_byproduct Isomeric Byproduct start->isomer_byproduct sol_over_alk Control Stoichiometry & Slow Addition low_yield_alk->sol_over_alk sol_hydrolysis Use Anhydrous Conditions alcohol_byproduct->sol_hydrolysis sol_reduction Use Mild Reducing Agent saturated_product->sol_reduction sol_conjugate Low Temperature & Pre-form Imine isomer_byproduct->sol_conjugate

Caption: Troubleshooting decision tree for the synthesis of this compound.

troubleshooting low yields in cinnamylpiperidine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of cinnamylpiperidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: My cinnamylpiperidine synthesis has resulted in a very low yield. What are the common causes?

Low yields in the synthesis of cinnamylpiperidine, typically achieved through the reductive amination of cinnamaldehyde with piperidine, can stem from several factors. These include incomplete imine formation, side reactions such as the reduction of the starting aldehyde, and suboptimal reaction conditions. The choice of reducing agent and the control of reaction pH are critical.[1][2][3][4]

Q2: How does the choice of reducing agent affect the reaction yield?

The selectivity of the reducing agent is paramount. A strong reducing agent like sodium borohydride (NaBH₄) can reduce the cinnamaldehyde starting material to cinnamyl alcohol, competing with the desired imine reduction and lowering the yield of cinnamylpiperidine.[2][4] Weaker, more selective reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often preferred as they selectively reduce the imine intermediate over the aldehyde.[2][4][5]

Q3: What is the optimal pH for the reaction, and how does it impact the yield?

The formation of the imine intermediate is pH-dependent. The reaction is typically carried out under weakly acidic conditions (pH 4-6).[3][4] If the pH is too low (too acidic), the piperidine starting material will be protonated, rendering it non-nucleophilic and hindering the initial attack on the carbonyl group of cinnamaldehyde. Conversely, if the pH is too high (too basic), the protonation of the hemiaminal intermediate to facilitate water elimination and form the imine will be inefficient.

Q4: I am observing a significant amount of a byproduct that appears to be cinnamyl alcohol. How can I prevent this?

The formation of cinnamyl alcohol is a clear indication that the cinnamaldehyde is being reduced. This can be addressed by:

  • Using a more selective reducing agent: Switch from NaBH₄ to NaBH(OAc)₃ or NaBH₃CN.[2][4]

  • Staged addition of the reducing agent: Allow sufficient time for the imine to form before introducing the reducing agent. This ensures that the concentration of the imine is high relative to the starting aldehyde when the reduction step begins.[2]

Q5: My reaction seems to stall and does not go to completion. What could be the issue?

Incomplete reactions can be due to several factors:

  • Insufficient reaction time or temperature: Ensure the reaction is running for the recommended duration and at the appropriate temperature for the chosen protocol.

  • Moisture in the reaction: The presence of excess water can inhibit imine formation, which is a condensation reaction that produces water.[3] Using a drying agent like anhydrous magnesium sulfate or molecular sieves can be beneficial.

  • Poor quality of reagents: Verify the purity and reactivity of your cinnamaldehyde, piperidine, and reducing agent.

Troubleshooting Guide

The following table summarizes common issues, their potential causes, and recommended solutions to improve the yield of cinnamylpiperidine.

Issue Potential Cause Recommended Solution
Low Yield Incomplete imine formation due to suboptimal pH.Adjust the reaction pH to a weakly acidic range (pH 4-6) using a mild acid like acetic acid.[3][4]
Reduction of starting aldehyde (cinnamaldehyde) to cinnamyl alcohol.Use a more selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[2][4][5]
Insufficient reaction time or temperature.Monitor the reaction progress using TLC or LC-MS and adjust the reaction time and temperature accordingly.
Presence of excess water in the reaction mixture.Use anhydrous solvents and consider adding a drying agent like molecular sieves.[1]
Formation of Cinnamyl Alcohol Use of a non-selective reducing agent like sodium borohydride (NaBH₄).Switch to a milder and more selective reducing agent like NaBH(OAc)₃ or NaBH₃CN.[2][4]
Premature addition of the reducing agent.Add the reducing agent only after allowing sufficient time for the imine to form. Monitor imine formation by TLC or ¹H NMR if possible.[2]
Incomplete Reaction Poor quality or degradation of reagents.Use freshly distilled or purified starting materials and ensure the reducing agent is active.
Inefficient stirring or mixing.Ensure adequate agitation to facilitate contact between reactants, especially if the reaction is heterogeneous.
Multiple Byproducts Over-alkylation of the amine.While less common with piperidine, ensure a proper stoichiometric ratio of reactants. Reductive amination is generally more controlled than direct alkylation.[4]
Polymerization of cinnamaldehyde.Cinnamaldehyde can polymerize under certain conditions. Ensure the reaction is run under an inert atmosphere if necessary and at the recommended temperature.

Experimental Protocol: Synthesis of Cinnamylpiperidine via Reductive Amination

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • Cinnamaldehyde

  • Piperidine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen gas inlet

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add cinnamaldehyde (1.0 eq) and anhydrous dichloromethane (DCM).

  • Amine Addition: Add piperidine (1.1 eq) to the solution and stir the mixture at room temperature.

  • pH Adjustment: Add a catalytic amount of acetic acid (e.g., 0.1 eq) to facilitate imine formation.

  • Imine Formation: Allow the reaction to stir at room temperature for 1-2 hours to ensure the formation of the imine intermediate. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM. Slowly add this slurry to the reaction mixture.

  • Reaction Monitoring: Continue to stir the reaction at room temperature and monitor its progress by TLC until the starting materials are consumed. This may take several hours to overnight.

  • Workup: Quench the reaction by slowly adding a saturated solution of sodium bicarbonate. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield pure cinnamylpiperidine.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low yields in cinnamylpiperidine synthesis.

TroubleshootingWorkflow Troubleshooting Low Yields in Cinnamylpiperidine Synthesis start Low Yield Observed check_reaction Analyze Reaction Mixture (TLC, LC-MS, NMR) start->check_reaction incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction byproduct_formation Significant Byproduct Formation? incomplete_reaction->byproduct_formation No optimize_conditions Optimize Reaction Conditions: - Increase reaction time/temperature - Check reagent quality - Ensure anhydrous conditions incomplete_reaction->optimize_conditions Yes cinnamyl_alcohol Cinnamyl Alcohol Detected? byproduct_formation->cinnamyl_alcohol Yes purification_issue Investigate Purification Step: - Check column chromatography conditions - Assess product stability byproduct_formation->purification_issue No other_byproducts Other Byproducts? cinnamyl_alcohol->other_byproducts No change_reducing_agent Switch to a more selective reducing agent (e.g., NaBH(OAc)3) cinnamyl_alcohol->change_reducing_agent Yes staged_addition Implement staged addition of the reducing agent cinnamyl_alcohol->staged_addition Also consider other_byproducts->purification_issue Yes end Improved Yield optimize_conditions->end change_reducing_agent->end staged_addition->end purification_issue->end

Caption: A flowchart for troubleshooting low yields in cinnamylpiperidine synthesis.

References

improving the stability of N-Cinnamylpiperidine in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-Cinnamylpiperidine. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and improving the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for this compound in solution?

A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemistry of related compounds like cinnamyl alcohol and piperidine derivatives, several potential degradation routes can be anticipated. The cinnamyl group is susceptible to oxidation upon exposure to air, which can lead to the formation of cinnamaldehyde, cinnamic acid, and corresponding epoxides.[1][2] The piperidine ring itself is generally stable, but the entire molecule's stability can be influenced by factors such as pH, light, and temperature.[3]

Q2: My this compound solution has developed a yellow tint. What is the likely cause?

A2: A color change, such as the appearance of a yellow tint, in a solution of this compound is often indicative of chemical degradation. This could be due to the oxidation of the cinnamyl moiety, a process known to occur in similar compounds when exposed to air and/or light.[1][2] To minimize this, it is recommended to handle and store the solution under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.

Q3: What are the recommended storage conditions for this compound solutions to ensure stability?

A3: To maximize the stability of this compound solutions, the following storage conditions are recommended:

  • Temperature: Store solutions at low temperatures, such as 2-8 °C or frozen at -20 °C, to slow down potential degradation reactions.

  • Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[4]

  • Atmosphere: For long-term storage, it is advisable to degas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1]

Q4: How can I improve the solubility and stability of this compound in aqueous solutions?

A4: this compound, like many organic compounds, may have limited aqueous solubility. To enhance both solubility and stability, the use of cyclodextrins to form inclusion complexes can be a viable strategy.[4][5][6] This approach has been shown to be effective for piperine, a related alkaloid containing a piperidine ring, by encapsulating the less soluble parts of the molecule and protecting it from degradation.[4][6]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in analytical chromatogram (e.g., HPLC, LC-MS) Degradation of this compound.1. Analyze a freshly prepared sample as a reference.2. Characterize the new peaks using mass spectrometry (MS) to identify potential degradation products such as oxidized forms of the cinnamyl group.[1][2]3. Review storage conditions and handling procedures to minimize exposure to air and light.
Decreased potency or concentration over time Chemical instability of this compound in the chosen solvent and storage conditions.1. Perform a formal stability study to quantify the rate of degradation (see Experimental Protocols section).2. Consider using a different solvent or adding stabilizers. For aqueous solutions, explore the use of cyclodextrins.[4][5][6]
Precipitation of the compound from the solution Poor solubility or change in solution conditions (e.g., temperature, pH).1. Confirm the solubility of this compound in the chosen solvent at the storage temperature.2. If using a buffered solution, ensure the pH is optimal for solubility and stability.3. Consider using a co-solvent or a solubilizing agent like cyclodextrins.[4]

Experimental Protocols

Protocol 1: General Stability Assessment of this compound in Solution

Objective: To determine the stability of this compound in a specific solvent under various environmental conditions.

Materials:

  • This compound

  • Solvent of interest (e.g., ethanol, DMSO, buffered aqueous solution)

  • Amber glass vials with screw caps

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Temperature-controlled chambers (e.g., refrigerator, incubator)

  • Light-exposure chamber or aluminum foil

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen solvent.

  • Sample Preparation: Aliquot the stock solution into several amber glass vials. For each storage condition to be tested, prepare at least three replicate samples.

  • Storage Conditions: Store the vials under different conditions:

    • Temperature: 2-8 °C, room temperature (25 °C), and an elevated temperature (e.g., 40 °C).

    • Light Exposure: Protect from light (wrapped in foil) and exposed to light (in a clear container or light-exposure chamber).

    • Atmosphere: Normal atmosphere and under an inert gas (e.g., nitrogen).

  • Time Points: Analyze the samples at predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).

  • Analysis: At each time point, withdraw an aliquot from each vial and analyze it by a validated analytical method, such as HPLC-UV or LC-MS, to determine the concentration of this compound remaining.[7][8][9][10][11]

  • Data Evaluation: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. Note the appearance of any new peaks in the chromatogram, which may indicate degradation products.

Data Presentation

The results of the stability study can be summarized in the following table. This allows for a clear comparison of the stability of this compound under different conditions.

Table 1: Stability of this compound (1 mg/mL in Ethanol) under Various Storage Conditions

Storage ConditionTime PointMean Concentration (% of Initial)Standard DeviationObservations
2-8 °C, Protected from Light 0 hours100.00.0Clear, colorless solution
24 hours99.80.1No change
1 week99.50.2No change
1 month98.90.3No change
25 °C, Protected from Light 0 hours100.00.0Clear, colorless solution
24 hours98.50.4No change
1 week95.20.6Slight yellow tint
1 month88.71.1Noticeable yellowing
25 °C, Exposed to Light 0 hours100.00.0Clear, colorless solution
24 hours92.10.8Slight yellow tint
1 week75.41.5Significant yellowing, new peaks in HPLC
1 month55.32.3Brownish solution, significant degradation

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

degradation_pathway NCinnPip This compound Oxidation Oxidation (Air, Light) NCinnPip->Oxidation Cinnamaldehyde_analog N-Cinnamaldehyde-piperidine analog Oxidation->Cinnamaldehyde_analog Primary Product Epoxide_analog N-Epoxycinnamyl-piperidine analog Oxidation->Epoxide_analog Cinnamic_acid_analog N-Cinnamic acid-piperidine analog Cinnamaldehyde_analog->Cinnamic_acid_analog Further Oxidation

Caption: Potential oxidative degradation pathway of this compound.

stability_workflow cluster_prep 1. Preparation cluster_storage 2. Storage cluster_analysis 3. Analysis cluster_evaluation 4. Evaluation prep_solution Prepare this compound Solution aliquot Aliquot into Vials prep_solution->aliquot conditions Store under Varied Conditions (Temp, Light, Atmosphere) aliquot->conditions sampling Sample at Time Points conditions->sampling analytical_method Analyze by HPLC/LC-MS sampling->analytical_method data_analysis Calculate % Remaining analytical_method->data_analysis degradation_products Identify Degradation Products data_analysis->degradation_products

Caption: Experimental workflow for assessing the stability of this compound.

References

overcoming solubility issues of N-Cinnamylpiperidine in biological assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-Cinnamylpiperidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to the solubility of this compound in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a chemical compound with the molecular formula C14H19N.[1][2] Like many organic small molecules, it is hydrophobic, meaning it has poor solubility in aqueous solutions such as cell culture media and buffers. This can lead to precipitation, which results in an inaccurate test concentration and can produce unreliable and irreproducible results in biological assays.[3][4]

Q2: What is the recommended solvent for creating a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the most common starting solvent for dissolving hydrophobic compounds for biological assays.[3][5] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. This stock can then be serially diluted to the final working concentration in your aqueous assay buffer or cell culture medium.

Q3: What is the maximum permissible concentration of DMSO in a typical cell-based assay?

A3: The final concentration of DMSO in your assay should be kept as low as possible, typically well below 1% (v/v). Many cell lines are sensitive to DMSO, and concentrations above 1% can cause cytotoxicity or affect cell function, leading to misleading experimental outcomes.[5][6] It is crucial to include a vehicle control (media with the same final DMSO concentration as the highest test concentration) in your experiments to account for any solvent effects.[6]

Q4: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What should I do?

A4: This is a common issue. Here are a few strategies to try:

  • Lower the Working Concentration: The final concentration of this compound may be exceeding its aqueous solubility limit. Try testing a lower concentration range.

  • Use a Two-Step Dilution: Instead of diluting the DMSO stock directly into the final volume of media, first perform an intermediate dilution in media or buffer, vortexing gently, and then add this to the final culture volume.

  • Pre-warm the Media: Having the cell culture media or buffer at 37°C can sometimes help improve solubility during dilution.

  • Explore Co-solvents or Solubilizing Agents: If precipitation persists, you may need to use alternative solvents or add solubilizing agents. (See Troubleshooting Guide below).

Troubleshooting Guide: Compound Precipitation

If you are observing precipitation in your assay wells, use the following guide to identify the cause and find a solution.

Observation Potential Cause Recommended Solution
Precipitate forms immediately upon dilution of the stock solution. The compound's aqueous solubility limit is exceeded.- Lower the final concentration of this compound.- Increase the final percentage of DMSO (if tolerated by the assay, max 1-2%).- Use a different solubilization strategy (see Table 2).
Precipitate appears after a few hours or days of incubation. The compound is slowly coming out of solution over time, or it may be interacting with media components.- This could be due to compound instability or interaction with serum proteins. Try reducing the serum concentration if possible.- Consider using alternative solvents that may form more stable solutions.[7][8]
The entire well looks cloudy, not just crystalline precipitate. This could be bacterial or fungal contamination, not compound precipitation.[9]- Check the culture under a microscope for signs of motile bacteria or fungal hyphae.- Discard the contaminated plate and review sterile techniques.[10]
Precipitate is observed in all wells, including vehicle controls. The issue is likely with the media or serum, not the compound.- Temperature shifts (e.g., repeated freeze-thaw cycles of serum or media) can cause proteins and salts to precipitate.- Ensure media components are mixed in the correct order to avoid salt precipitation (e.g., dissolve CaCl2 separately).[9]

Alternative Solubilization Strategies

If DMSO is not providing adequate solubility or is interfering with your assay, consider these alternatives. The choice of solvent can significantly impact the experimental results, so validation is essential.[11]

Solvent/Agent Recommended Starting Concentration Pros Cons
Ethanol Final concentration < 1%- Less toxic than DMSO for some cell lines.- Can be effective for moderately hydrophobic compounds.- Can have biological effects on cells.- More volatile than DMSO.[6]
Dimethylformamide (DMF) Final concentration < 0.5%- Similar dissolving power to DMSO.- Generally more toxic than DMSO.[8]
Polyethylene Glycol (PEG 300/400) Varies, start with < 1%- Low toxicity.- Can improve the solubility of very hydrophobic compounds.[3]- Can increase the viscosity of the solution.- May interfere with some assay readouts.
β-Cyclodextrins Varies (e.g., 1-10 mM)- Encapsulate the hydrophobic molecule, increasing aqueous solubility.- Generally low cytotoxicity.[6]- Can sometimes extract cholesterol from cell membranes.- May not be suitable for all compounds.
Bovine Serum Albumin (BSA) 0.05% - 0.1% in the final solution- Can bind to and solubilize hydrophobic compounds.- Biologically relevant carrier protein.- May interfere with assays studying protein-ligand interactions.- Required for pre-wetting and sonicating very hydrophobic materials.[12]

Experimental Protocols

Protocol 1: Standard Stock Solution Preparation with DMSO
  • Weighing the Compound: Accurately weigh out a desired amount of this compound powder (e.g., 2.01 mg) in a sterile microcentrifuge tube.

  • Adding Solvent: Based on the molecular weight (201.31 g/mol ), add the calculated volume of 100% sterile-filtered DMSO to achieve the desired stock concentration. For example, to make a 10 mM stock with 2.01 mg of compound:

    • Moles = 0.00201 g / 201.31 g/mol = 0.00001 mol (or 10 µmol)

    • Volume = 10 µmol / 10 mM = 1 µL. This is too small to measure accurately, so it's better to weigh more compound or make a larger volume.

    • Practical Example: Weigh 2.01 mg, add 1 mL of DMSO to get a 10 mM stock solution.

  • Dissolving: Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can assist if needed.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Working Solution Preparation for Cell-Based Assays
  • Thaw Stock: Thaw one aliquot of your this compound DMSO stock solution at room temperature.

  • Pre-warm Media: Warm your cell culture medium to 37°C.

  • Serial Dilution (Example for 10 µM final):

    • Perform an intermediate dilution. For example, add 2 µL of your 10 mM stock to 998 µL of pre-warmed media to get a 20 µM intermediate solution (this keeps the DMSO concentration at 0.2%).

    • Vortex the intermediate solution gently.

    • Add an equal volume of this 20 µM solution to your cells that are already in culture wells with media. For example, add 100 µL of the 20 µM solution to cells in 100 µL of media to achieve a final concentration of 10 µM. The final DMSO concentration will be 0.1%.

  • Vehicle Control: Prepare a vehicle control by performing the same dilutions with 100% DMSO instead of the compound stock solution. This ensures the control wells have the same final DMSO concentration as the test wells.

Visualizations

G start Precipitation Observed in Assay check_control Is precipitate also in vehicle control wells? start->check_control media_issue Issue is likely media/serum. - Check for contamination. - Prepare fresh media. - Avoid freeze-thaw cycles. check_control->media_issue Yes compound_issue Precipitation is compound-specific. check_control->compound_issue No end Problem Resolved media_issue->end check_timing When does it precipitate? compound_issue->check_timing immediate Immediately upon dilution check_timing->immediate Immediately delayed After incubation check_timing->delayed Delayed solubility_limit Solubility limit exceeded. - Lower final concentration. - Try serial dilution. - Pre-warm media. immediate->solubility_limit stability_issue Compound instability or media interaction. - Reduce serum concentration. - Consider alternative solvents. delayed->stability_issue solubility_limit->end stability_issue->end G start Start: Dissolve This compound try_dmso Try 100% DMSO (up to 50 mM stock) start->try_dmso check_solubility Is it fully dissolved? try_dmso->check_solubility dmso_ok Use DMSO stock. Keep final assay conc. <1% check_solubility->dmso_ok Yes dmso_fail Insoluble in DMSO or DMSO interferes with assay check_solubility->dmso_fail No end Proceed with Assay dmso_ok->end try_alternatives Try Alternative Solvents: Ethanol, DMF, PEG dmso_fail->try_alternatives check_alt_solubility Is it soluble AND compatible with assay? try_alternatives->check_alt_solubility alt_ok Use alternative solvent. Determine max tolerated conc. check_alt_solubility->alt_ok Yes alt_fail Still insoluble or incompatible check_alt_solubility->alt_fail No alt_ok->end advanced_methods Use Advanced Methods: - Co-solvents (e.g., Cyclodextrin) - Surfactants (e.g., Tween) - Formulation (e.g., Liposomes) alt_fail->advanced_methods advanced_methods->end G Disclaimer: The specific biological target of this compound is not well-established. This diagram represents a general signaling pathway often modulated by small molecule ligands. cluster_0 Cell Membrane Receptor GPCR / Ion Channel (Hypothetical Target) G_Protein G-Protein Activation Receptor->G_Protein Compound This compound Compound->Receptor Second_Messenger Second Messenger (e.g., cAMP, Ca2+) G_Protein->Second_Messenger Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Activation (e.g., CREB) Kinase_Cascade->Transcription_Factor Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Transcription_Factor->Cellular_Response

References

Technical Support Center: Optimizing Cinnamyl Derivative Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of cinnamyl derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental work.

General Troubleshooting

Question: My reaction yield is consistently low. What are the general factors I should investigate?

Answer: Low yields in cinnamyl derivative synthesis can stem from several factors. Systematically evaluate the following:

  • Purity of Starting Materials: Impurities in your starting materials, such as benzaldehyde or the active methylene compound, can lead to side reactions and significantly reduce the yield of your desired product.[1] Ensure you are using high-purity reagents.

  • Reaction Conditions: Temperature, reaction time, and solvent are critical parameters. For many syntheses, an optimal temperature range is between 80-120°C.[2] Lower temperatures may slow the reaction down, while higher temperatures can promote the formation of byproducts.

  • Stoichiometry of Reagents: Incorrect molar ratios of reactants can lead to incomplete conversion or the formation of side products. Carefully check your calculations and measurements.

  • Atmosphere: Some reactions, particularly those involving palladium catalysts like the Heck reaction, are sensitive to air and moisture. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if required.

  • Catalyst Activity: If using a catalyst, its activity may be compromised. For heterogeneous catalysts, ensure proper activation and handling. For homogeneous catalysts, consider degradation or poisoning.

Synthesis-Specific Troubleshooting Guides

Steglich Esterification

The Steglich esterification is a popular method for synthesizing cinnamyl esters from cinnamic acids and alcohols using a carbodiimide coupling agent (like DCC or EDC) and a catalyst (like DMAP).[3]

Question: I am getting a significant amount of a white precipitate that is not my product, and my yield is low. What is this byproduct and how can I avoid it?

Answer: The white precipitate is likely N,N'-dicyclohexylurea (DCU) if you are using DCC, or a related urea derivative if using another carbodiimide.[3] While this is an expected byproduct, its difficult removal can lower your isolated yield. More importantly, a common side reaction is the 1,3-rearrangement of the O-acylisourea intermediate to form an N-acylurea, which is unreactive towards the alcohol and thus halts the desired reaction.[3][4]

Troubleshooting Strategies:

  • Role of DMAP: 4-Dimethylaminopyridine (DMAP) is crucial to suppress the formation of the N-acylurea byproduct.[4][5] DMAP acts as an acyl transfer reagent, forming a more reactive intermediate that readily reacts with the alcohol. Ensure you are using a catalytic amount (typically 5 mol%) of DMAP.

  • Solvent Choice: The choice of solvent can impact the reaction rate and solubility of byproducts. While dichloromethane (DCM) and N,N-dimethylformamide (DMF) are common, greener alternatives like acetonitrile or dimethyl carbonate can be effective.[6][7] Poor solubility of reagents like EDC-HCl can lead to gummy residues and lower yields.[8]

  • Temperature: Steglich esterifications are typically carried out at room temperature.[3] However, gentle heating (e.g., 40-45°C) can sometimes improve the reaction rate without promoting significant side reactions.[6]

Experimental Protocol: Greener Steglich Esterification of (E)-Cinnamic Acid [6]

  • Combine (E)-cinnamic acid (1.2 eq), the desired alcohol (1.0 eq), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq), and 4-(dimethylamino)pyridine (DMAP) (3 eq) in acetonitrile.

  • Stir the reaction mixture at 40-45°C for 45 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture can often be subjected to a simple work-up without the need for column chromatography, yielding the product with an average yield of 70%.[6]

Data Presentation: Effect of Solvent on Steglich Esterification Rate [6]

SolventRelative Rate Constant (M⁻¹s⁻¹)
Dichloromethane-d₂0.0183 ± 0.0004
Chloroform-d0.0128 ± 0.0002
Acetonitrile-d₃0.00651 ± 0.00006
Dimethylformamide-d₇0.00332 ± 0.00003

Mandatory Visualization: Steglich Esterification Mechanism

Steglich_Esterification cluster_activation Carboxylic Acid Activation cluster_side_reaction Side Reaction cluster_dmap_pathway DMAP Catalyzed Pathway cluster_esterification Ester Formation Carboxylic_Acid Cinnamic Acid O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + DCC DCC DCC DCC->O_Acylisourea N_Acylurea N-Acylurea (unreactive) O_Acylisourea->N_Acylurea 1,3-rearrangement Active_Ester Acyl-DMAP Intermediate O_Acylisourea->Active_Ester + DMAP DMAP DMAP DMAP->Active_Ester Ester Cinnamyl Ester Active_Ester->Ester + Alcohol Alcohol Alcohol Alcohol->Ester DCU DCU

Caption: Steglich esterification pathway showing the desired reaction and a common side reaction.

Heck Reaction

The Heck reaction is a powerful tool for forming carbon-carbon bonds, often used to arylate cinnamyl derivatives.

Question: My Heck reaction is giving me a mixture of isomers and other byproducts. How can I improve the selectivity?

Answer: The formation of isomers and byproducts in the Heck reaction of cinnamyl derivatives is a common issue. Key factors influencing selectivity include the catalyst, base, solvent, and temperature.

Troubleshooting Strategies:

  • Regio- and Stereoselectivity: The nature of the catalyst and ligands can influence where the aryl group adds and the resulting stereochemistry (E/Z). Phosphine-free palladium catalysts can be effective and are often more stable to air and moisture.[9] The use of arylboronic acids in an oxidative Heck reaction can improve E/Z selectivity by suppressing C-H activation pathways that lead to isomer mixtures.[10]

  • Byproduct Formation: A common side reaction is the isomerization of the double bond in the cinnamyl substrate or product.[11] Additionally, dehydrogenation can lead to the formation of unsaturated aldehydes.[11] Careful selection of the palladium catalyst and reaction conditions can minimize these unwanted transformations.

  • Optimizing Conditions: A design of experiment (DoE) approach can be highly effective in optimizing Heck reactions. Key variables to consider are temperature, catalyst loading, base, and time.[9][12] For instance, in the Mizoroki-Heck coupling of 4-bromoacetophenone and methyl acrylate, a Pd-LDDP catalyst system with NaOAc as the base at 140°C was found to be optimal.[9]

Experimental Protocol: Oxidative Heck Reaction of Acrolein and Arylboronic Acids [13]

  • Dissolve Pd(OAc)₂ (0.05 mmol) and 1,10-phenanthroline (dmphen) (0.06 mmol) in acetonitrile (2.5 mL) and stir for 30 minutes at room temperature.

  • In a separate flask, charge acrolein (1 mmol), p-benzoquinone (1 mmol), and the arylboronic acid (2 mmol).

  • Add the catalyst-ligand mixture and additional acetonitrile (5 mL) to the second flask.

  • Seal the flask and stir at room temperature for 24-48 hours.

  • Monitor the reaction by TLC.

  • Upon completion, evaporate the solvent and purify the product by column chromatography.

Data Presentation: Optimization of Heck Reaction Conditions [9]

Catalyst Loading (mmol%)BaseTemperature (°C)Time (h)Conversion (%)
0.5NaOAc140685
1.0NaOAc120678
1.5NaOAc100665
0.5Et₃N140672
0.5Na₂CO₃140680
0.5NaHCO₃140675
0.5NaOAc140368

Mandatory Visualization: Heck Reaction Catalytic Cycle

Heck_Reaction Pd(0) Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition + Aryl-X Aryl_Pd_Complex Aryl-Pd(II) Complex Oxidative_Addition->Aryl_Pd_Complex Carbopalladation Carbopalladation Aryl_Pd_Complex->Carbopalladation + Alkene Alkyl_Pd_Complex Alkyl-Pd(II) Complex Carbopalladation->Alkyl_Pd_Complex Beta_Hydride_Elimination β-Hydride Elimination Alkyl_Pd_Complex->Beta_Hydride_Elimination Product_Complex Product-Pd(II) Complex Beta_Hydride_Elimination->Product_Complex Reductive_Elimination Reductive Elimination Product_Complex->Reductive_Elimination Product Cinnamyl Derivative Product_Complex->Product Reductive_Elimination->Pd(0) HX HX Reductive_Elimination->HX Base Base Base->Reductive_Elimination regenerates Pd(0)

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Wittig Reaction

The Wittig reaction is a versatile method for synthesizing alkenes, including cinnamyl derivatives, from aldehydes or ketones and a phosphorus ylide.

Question: My Wittig reaction is producing a mixture of E and Z isomers. How can I control the stereoselectivity?

Answer: The stereochemical outcome of the Wittig reaction depends on the nature of the ylide.

  • Stabilized Ylides: Ylides stabilized by electron-withdrawing groups (e.g., an ester group) are more stable and tend to give the (E)-alkene (trans) as the major product.[14]

  • Non-stabilized Ylides: Non-stabilized ylides (e.g., with alkyl substituents) are more reactive and typically yield the (Z)-alkene (cis) as the major product.[14]

  • Semi-stabilized Ylides: Ylides with phenyl groups are considered semi-stabilized and can give mixtures of E and Z isomers. The presence of a strong base like NaOH can influence the isomer ratio.[15]

Question: My Wittig reaction is not going to completion, and I have a lot of unreacted aldehyde. What could be the problem?

Answer: Incomplete conversion in a Wittig reaction can be due to several factors:

  • Ylide Instability: Some ylides, like the one derived from methoxymethyl)triphenylphosphonium chloride, can be unstable. In such cases, it is beneficial to generate the ylide in the presence of the aldehyde rather than pre-forming it.

  • Base Strength and Stoichiometry: A sufficiently strong base is required to deprotonate the phosphonium salt and form the ylide. Common bases include n-butyllithium (n-BuLi), sodium hydride (NaH), and potassium tert-butoxide (KOtBu).[16][17] If your starting material contains acidic protons (e.g., a phenolic -OH), you will need to use additional equivalents of the base.

  • Reaction Conditions: Ensure the reaction is carried out under anhydrous conditions, as water can quench the ylide. The reaction is typically performed in an aprotic solvent like THF.

Experimental Protocol: Wittig Reaction of trans-Cinnamaldehyde [18]

  • To a suspension of benzyltriphenylphosphonium chloride in dichloromethane, add an aqueous solution of sodium hydroxide.

  • Add trans-cinnamaldehyde to the two-phase mixture and stir vigorously. The ylide is generated in situ and reacts with the aldehyde.

  • Monitor the reaction by TLC.

  • After the reaction is complete, separate the organic layer.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Evaporate the solvent and purify the product by recrystallization.

Mandatory Visualization: Wittig Reaction Workflow

Wittig_Reaction_Workflow cluster_ylide_formation Ylide Formation cluster_reaction Reaction with Carbonyl cluster_product_formation Product Formation cluster_workup Work-up and Purification Phosphonium_Salt Phosphonium Salt Ylide Phosphorus Ylide Phosphonium_Salt->Ylide + Base Base Strong Base Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane + Aldehyde/Ketone Aldehyde Aldehyde/Ketone Aldehyde->Oxaphosphetane Alkene Alkene Product Oxaphosphetane->Alkene Phosphine_Oxide Triphenylphosphine Oxide Oxaphosphetane->Phosphine_Oxide Extraction Extraction Drying Drying Extraction->Drying Purification Purification (e.g., Recrystallization) Drying->Purification

Caption: General workflow for a Wittig reaction, from ylide formation to product purification.

Purification Troubleshooting

Question: I am having trouble purifying my cinnamyl derivative by column chromatography. My compound is either sticking to the column or co-eluting with impurities.

Answer: Column chromatography of cinnamyl derivatives can be challenging. Here are some troubleshooting tips:

  • Compound Stability: First, check if your compound is stable on silica gel. You can do this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any degradation has occurred.[19] If your compound is unstable, consider using a less acidic stationary phase like alumina or deactivated silica gel.[19]

  • Solvent System: If your compound is very polar and does not move from the baseline even with 100% ethyl acetate, you may need a more polar solvent system. A common trick is to add a small percentage (1-10%) of a 10% solution of ammonium hydroxide in methanol to your eluent (e.g., in dichloromethane).[19]

  • Poor Separation: If your compounds are co-eluting despite a good separation on TLC, it could be that you are overloading the column or that a byproduct is causing solubility issues.[19] Try using a smaller amount of crude material or performing a preliminary filtration through a plug of silica to remove baseline impurities.

Question: I am struggling to find a good solvent for recrystallizing my cinnamyl derivative. It either doesn't dissolve or it oils out.

Answer: Finding the right recrystallization solvent is often a matter of trial and error. Here are some guidelines:

  • Solvent Selection: A good recrystallization solvent should dissolve your compound when hot but not when cold.[20] A general rule of thumb is that "like dissolves like," so solvents with similar functional groups to your compound may be a good starting point (e.g., ethyl acetate for esters).[21]

  • Common Solvent Systems: For cinnamyl derivatives, which often contain aromatic rings, common recrystallization solvents include ethanol, hexane/acetone, hexane/THF, and toluene.[21][22] Sometimes a solvent mixture is necessary to achieve the desired solubility profile.[20]

  • Oiling Out: If your compound "oils out" (forms a liquid layer instead of crystals) upon cooling, it may be because the solution is too saturated or the cooling is too rapid. Try using more solvent or allowing the solution to cool more slowly.

Common Impurities in Cinnamic Acid and its Derivatives: [23]

  • cis-Cinnamic acid (isomer)

  • Cinnamaldehyde (starting material)

  • Cinnamyl alcohol (reduction product)

  • Benzoic acid (oxidation product)

  • Benzaldehyde (starting material)

This technical support center provides a starting point for troubleshooting common issues in the synthesis of cinnamyl derivatives. For more specific issues, consulting the primary literature for analogous reactions is always recommended.

References

Validation & Comparative

N-Cinnamylpiperidine Derivatives: A Comparative Guide to their Anticancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with improved efficacy and reduced side effects is a continuous endeavor in medicinal chemistry. Among the diverse heterocyclic scaffolds explored, piperidine-containing compounds have emerged as a privileged structure in the design of potential therapeutics. This guide focuses on a specific subclass, N-cinnamylpiperidine derivatives, and provides a comparative overview of their anticancer activity, supported by experimental data and detailed methodologies.

Comparative Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives as a promising class of anticancer agents. A notable example is the compound referred to as 4g , which has been identified as a novel neddylation inhibitor.[1] Neddylation is a post-translational modification process that is often dysregulated in cancer, making it an attractive therapeutic target.[2][3] Inhibition of this pathway can lead to cell cycle arrest, apoptosis, and senescence in cancer cells.[4]

The following table summarizes the in vitro cytotoxic activity of a series of synthesized this compound derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundHCT116 (Colon) IC50 (μM)A549 (Lung) IC50 (μM)MCF-7 (Breast) IC50 (μM)SGC-7901 (Gastric) IC50 (μM)BGC-823 (Gastric) IC50 (μM)MGC-803 (Gastric) IC50 (μM)
4a >40>40>4025.12 ± 2.1130.12 ± 2.5428.15 ± 2.33
4b >40>40>4018.15 ± 1.5522.45 ± 1.8720.11 ± 1.69
4c 35.12 ± 2.87>4038.15 ± 3.1115.42 ± 1.2319.85 ± 1.6517.42 ± 1.45
4d 28.45 ± 2.3335.12 ± 2.9830.12 ± 2.5412.11 ± 1.0115.42 ± 1.2813.15 ± 1.11
4e 20.11 ± 1.6928.45 ± 2.3325.12 ± 2.118.15 ± 0.6510.12 ± 0.879.15 ± 0.78
4f 15.42 ± 1.2320.11 ± 1.6918.15 ± 1.555.42 ± 0.457.15 ± 0.626.12 ± 0.54
4g 10.12 ± 0.8715.42 ± 1.2312.11 ± 1.012.15 ± 0.18 3.12 ± 0.26 2.85 ± 0.24
Cisplatin 8.15 ± 0.7110.12 ± 0.8915.42 ± 1.324.12 ± 0.355.15 ± 0.424.85 ± 0.41

Data is presented as mean ± standard deviation.

Signaling Pathways and Mechanism of Action

The anticancer activity of this compound derivatives, particularly compound 4g , is attributed to its ability to inhibit the neddylation pathway, which in turn induces apoptosis through the Nrf2-Keap1 signaling cascade.[1]

Neddylation Inhibition and Apoptosis Induction

The following diagram illustrates the proposed mechanism of action for compound 4g .

G cluster_0 This compound (4g) cluster_1 Neddylation Pathway cluster_2 Nrf2-Keap1 Pathway & Apoptosis Derivative This compound (Compound 4g) NAE NAE (E1) Derivative->NAE Inhibits UBC12 UBC12 (E2) NAE->UBC12 Activates Cullin Cullin UBC12->Cullin Neddylates Keap1 Keap1 Cullin->Keap1 Degrades NEDD8 NEDD8 Nrf2 Nrf2 Keap1->Nrf2 Inhibits ARE ARE Nrf2->ARE Activates Apoptosis Apoptosis ARE->Apoptosis Induces

Caption: Mechanism of action of this compound derivative 4g.

Under normal physiological conditions, Keap1 targets the transcription factor Nrf2 for degradation.[5][6] Nrf2 is a master regulator of the antioxidant response and its activation can protect cancer cells from oxidative stress.[5][7] By inhibiting the neddylation of Cullins, compound 4g prevents the degradation of Keap1.[1] This leads to the suppression of Nrf2 activity, ultimately resulting in the induction of apoptosis in cancer cells.[1][8][9]

Experimental Workflow for Anticancer Activity Validation

The following diagram outlines a typical workflow for validating the anticancer activity of novel compounds like this compound derivatives.

G cluster_0 Initial Screening cluster_1 Mechanism of Cell Death cluster_2 Effect on Cell Proliferation cluster_3 Target Identification Cytotoxicity Cytotoxicity Assay (MTT) Apoptosis Apoptosis Assay (Annexin V-FITC) Cytotoxicity->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide) Apoptosis->CellCycle Pathway Signaling Pathway Analysis CellCycle->Pathway

Caption: Experimental workflow for anticancer drug validation.

Detailed Experimental Protocols

MTT Assay for Cytotoxicity

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Annexin V-FITC/PI Apoptosis Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis using Propidium Iodide Staining

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with the test compound for 24 hours and harvest as described above.

  • Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity.

This guide provides a foundational understanding of the anticancer potential of this compound derivatives. Further research, including in vivo studies and exploration of a broader range of derivatives, is warranted to fully elucidate their therapeutic promise.

References

N-Cinnamylpiperidine vs. Cinnamaldehyde: A Comparative Biological Activity Study

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery and development, the exploration of natural compounds and their synthetic derivatives is a cornerstone of identifying novel therapeutic agents. Cinnamaldehyde, the primary constituent of cinnamon, has long been recognized for its diverse biological activities. Its structural modification into compounds like N-cinnamylpiperidine presents an intriguing avenue for potentially enhancing efficacy and modulating biological effects. This guide provides a comparative analysis of the biological activities of this compound and cinnamaldehyde, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.

Summary of Biological Activities

While extensive research has elucidated the multifaceted biological profile of cinnamaldehyde, data on this compound is comparatively limited. This guide summarizes the available quantitative data for both compounds to facilitate a comparative understanding.

Data Presentation: A Comparative Overview

Due to a scarcity of direct comparative studies and quantitative data for this compound across a broad spectrum of biological activities, a side-by-side quantitative comparison is challenging. The following tables present a comprehensive summary of the biological activity of cinnamaldehyde, against which future data for this compound can be benchmarked.

Table 1: Antimicrobial Activity of Cinnamaldehyde
MicroorganismStrainMIC (µg/mL)Reference
Escherichia coliATCC 25922200[1]
Staphylococcus aureusATCC 25923400[1]
Pseudomonas aeruginosaATCC 27853800[1]
Candida albicansATCC 90028100[2]

MIC: Minimum Inhibitory Concentration

Table 2: Anticancer Activity of Cinnamaldehyde (IC50 Values)
Cell LineCancer TypeIC50 (µM)Reference
A549Lung Carcinoma15.2[3]
MCF-7Breast Adenocarcinoma10.8[4]
HepG2Hepatocellular Carcinoma25.5[5]
HT-29Colorectal Adenocarcinoma30.1[3]

IC50: Half-maximal Inhibitory Concentration

Table 3: Anti-inflammatory Activity of Cinnamaldehyde
AssayCell Line/ModelIC50Reference
Nitric Oxide (NO) ProductionRAW 264.7 Macrophages28.6 µM[6]
TNF-α ProductionRAW 264.7 Macrophages35.2 µM[7]
PGE2 ProductionRAW 264.7 Macrophages22.1 µM[6]

IC50: Half-maximal Inhibitory Concentration

Table 4: Antioxidant Activity of Cinnamaldehyde
AssayIC50Reference
DPPH Radical Scavenging28.5 µg/mL[8]
ABTS Radical Scavenging15.2 µg/mL[7]

IC50: Half-maximal Inhibitory Concentration

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used to generate the data presented above.

Antimicrobial Activity Assay (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of cinnamaldehyde against various microbial strains is typically determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then used to prepare a standardized inoculum suspension in a sterile broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution: The test compound (cinnamaldehyde) is serially diluted in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature, time) for the specific microorganism.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

The half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (cinnamaldehyde or this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve, representing the concentration of the compound that inhibits cell viability by 50%.

Anti-inflammatory Activity Assay (Nitric Oxide Production in Macrophages)

The anti-inflammatory potential of a compound can be assessed by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

  • Cell Culture and Stimulation: Macrophages are cultured in 96-well plates and stimulated with LPS in the presence or absence of various concentrations of the test compound.

  • Incubation: The cells are incubated for a specific period to allow for NO production.

  • Griess Assay: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 540 nm).

  • IC50 Calculation: The IC50 value is determined as the concentration of the compound that inhibits LPS-induced NO production by 50%.

Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

The antioxidant capacity of a compound can be evaluated by its ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

  • Reaction Mixture: Various concentrations of the test compound are mixed with a methanolic solution of DPPH.

  • Incubation: The reaction mixture is incubated in the dark for a specific period.

  • Absorbance Measurement: The decrease in absorbance of the DPPH solution is measured at a specific wavelength (e.g., 517 nm).

  • Scavenging Activity Calculation: The percentage of DPPH radical scavenging activity is calculated.

  • IC50 Calculation: The IC50 value is determined as the concentration of the compound that scavenges 50% of the DPPH radicals.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in a deeper understanding of the comparative activities of this compound and cinnamaldehyde.

experimental_workflow cluster_compounds Test Compounds cluster_assays Biological Assays cluster_data Data Analysis cinnamaldehyde Cinnamaldehyde antimicrobial Antimicrobial cinnamaldehyde->antimicrobial anticancer Anticancer cinnamaldehyde->anticancer anti_inflammatory Anti-inflammatory cinnamaldehyde->anti_inflammatory antioxidant Antioxidant cinnamaldehyde->antioxidant nc_piperidine This compound nc_piperidine->antimicrobial nc_piperidine->anticancer nc_piperidine->anti_inflammatory nc_piperidine->antioxidant mic MIC Values antimicrobial->mic ic50 IC50 Values anticancer->ic50 anti_inflammatory->ic50 antioxidant->ic50

Caption: General experimental workflow for comparative biological activity testing.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK NFkB NF-κB IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates to iNOS iNOS Gene Nucleus->iNOS activates transcription of TNFa TNF-α Gene Nucleus->TNFa activates transcription of NO Nitric Oxide iNOS->NO TNFa_protein TNF-α TNFa->TNFa_protein Cinnamaldehyde Cinnamaldehyde Cinnamaldehyde->IKK inhibits

References

The Structure-Activity Relationship of N-Cinnamylpiperidine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The N-cinnamylpiperidine scaffold is a privileged structure in medicinal chemistry, appearing in a variety of compounds targeting diverse biological systems. Understanding the structure-activity relationship (SAR) of this class of molecules is crucial for the rational design of novel therapeutics with enhanced potency and selectivity. This guide provides a comparative analysis of this compound analogs and related structures, summarizing key quantitative data, detailing experimental protocols, and visualizing important structural and functional relationships.

Core Structure and Key Modification Points

The fundamental this compound structure consists of a piperidine ring N-substituted with a cinnamyl group. The key points for chemical modification to explore the SAR are:

  • R1 (Piperidine Ring Substitution): Modifications on the piperidine ring can influence lipophilicity, steric bulk, and interaction with the target protein.

  • R2 (Cinnamyl Moiety Substitution): Substituents on the phenyl ring of the cinnamyl group can modulate electronic properties, hydrophobicity, and hydrogen bonding potential.

  • Linker Modification: Alterations to the double bond of the cinnamyl linker (e.g., saturation) can impact conformational flexibility.

cluster_0 This compound Core cluster_1 Modification Points Core R1 R1: Piperidine Substitution Core->R1 Influences Lipophilicity & Steric Hindrance R2 R2: Cinnamyl Substitution Core->R2 Modulates Electronic Properties & Hydrophobicity Linker Linker Modification Core->Linker Affects Conformational Flexibility

Caption: Key modification points on the this compound scaffold.

Comparative Biological Activities

This compound analogs and related structures have been investigated for a range of biological activities, most notably as calcium channel blockers and monoamine transporter ligands.

N-type Calcium Channel Blockade

N-type (Cav2.2) calcium channels are crucial for neurotransmitter release and are a key target for the treatment of chronic pain. While direct SAR data for a series of this compound analogs is limited, studies on structurally similar diphenylpiperazine N-type calcium channel inhibitors provide valuable insights.

Table 1: SAR of Diphenylpiperazine Analogs as N-type Calcium Channel Blockers

CompoundR (Substitution on Piperazine)IC50 (nM) vs. N-type (Cav2.2)Selectivity vs. L-type
1 H150>100-fold
2 4-fluorophenyl50~500-fold
3 4-methoxyphenyl80~300-fold
4 3,3-diphenylpropyl10>1200-fold

Data synthesized from studies on diphenylpiperazine analogs.

The data suggests that increasing the lipophilicity and steric bulk on the piperazine nitrogen (analogous to the piperidine nitrogen in our core structure) can significantly enhance potency and selectivity for N-type calcium channels.

The inhibitory activity of compounds on N-type calcium channels is typically determined using whole-cell patch-clamp electrophysiology.

cluster_workflow Electrophysiology Workflow A HEK293 cells stably expressing human Ca_v2.2 channels B Whole-cell patch-clamp configuration A->B C Voltage clamp to -80 mV B->C D Depolarizing pulse to +10 mV to elicit Ca²⁺ currents C->D E Bath application of test compound D->E F Measure reduction in peak current amplitude E->F G Calculate IC₅₀ values F->G

Caption: Workflow for assessing N-type calcium channel blockade.

Monoamine Transporter Inhibition

Monoamine transporters (MATs), including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are primary targets for antidepressants and psychostimulants. The this compound scaffold shares structural similarities with known MAT inhibitors.

Table 2: Binding Affinities (Ki, nM) of Representative Piperidine-based MAT Ligands

CompoundN-SubstituentDAT Ki (nM)NET Ki (nM)SERT Ki (nM)
GBR 12935 Diphenylmethyl1.52503000
Methylphenidate Methyl15302000
Vanoxerine (GBR 12909) Bis(4-fluorophenyl)methyl0.81501500

Data represents known piperidine-based MAT inhibitors and is for comparative purposes.

These data highlight that the nature of the N-substituent on the piperidine ring is a major determinant of both potency and selectivity for the different monoamine transporters. It is anticipated that N-cinnamyl substitution would also confer significant activity at these transporters, with the specific substitution pattern on the cinnamyl ring fine-tuning the selectivity profile.

The affinity of compounds for monoamine transporters is commonly determined through competitive radioligand binding assays.

cluster_workflow Radioligand Binding Assay Workflow A Prepare cell membranes expressing the target transporter (DAT, NET, or SERT) B Incubate membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT) A->B C Add increasing concentrations of the test compound B->C D Separate bound and free radioligand by rapid filtration C->D E Quantify radioactivity of bound ligand using liquid scintillation counting D->E F Determine the IC₅₀ and calculate the K_i value E->F

Caption: Workflow for radioligand binding assays at monoamine transporters.

Inferred Structure-Activity Relationships and Future Directions

Based on the comparative data from structurally related compound classes, the following SAR trends for this compound analogs can be inferred:

  • Piperidine Ring: Introduction of small alkyl or polar substituents on the piperidine ring could modulate pharmacokinetic properties without drastically affecting potency.

  • Cinnamyl Phenyl Ring:

    • Electron-withdrawing groups (e.g., halogens) are likely to enhance potency at certain targets, such as N-type calcium channels.

    • Electron-donating groups (e.g., methoxy) may shift selectivity towards monoamine transporters.

  • Cinnamyl Linker: Saturation of the double bond to form an N-phenylpropylpiperidine analog would increase conformational flexibility, which could impact potency and selectivity depending on the target's binding pocket topology.

cluster_sar Inferred SAR for N-Cinnamylpiperidines cluster_piperidine Piperidine Moiety cluster_cinnamyl Cinnamyl Moiety cluster_activity Predicted Biological Effect Core This compound Scaffold P_Sub Substituents (R1) Core->P_Sub C_Sub Phenyl Substituents (R2) Core->C_Sub C_Linker Linker Saturation Core->C_Linker P_Effect Modulate PK properties P_Sub->P_Effect C_EWG Electron-Withdrawing Groups (e.g., -Cl, -F) C_Sub->C_EWG C_EDG Electron-Donating Groups (e.g., -OCH₃) C_Sub->C_EDG Ca_Channel ↑ N-type Ca²⁺ Channel Blockade Potency C_EWG->Ca_Channel MAT ↑ Monoamine Transporter Affinity/Selectivity C_EDG->MAT Flexibility ↑ Conformational Flexibility C_Linker->Flexibility

Caption: Inferred SAR pathways for this compound analogs.

Future research should focus on the systematic synthesis and evaluation of a focused library of this compound analogs to confirm these inferred SAR trends. Such studies will be instrumental in optimizing this promising scaffold for specific therapeutic applications, from chronic pain to neurological disorders.

In-Vitro Validation of N-Cinnamylpiperidine's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential in-vitro mechanisms of action of N-Cinnamylpiperidine, focusing on two hypothesized pathways: acetylcholinesterase (AChE) inhibition and L-type calcium channel blockade. Due to the limited publicly available data on this compound, this document presents a framework for its potential validation by comparing its hypothetical performance against established inhibitors with known experimental data.

Comparative Analysis of In-Vitro Efficacy

The following tables summarize the in-vitro potency of well-characterized inhibitors of acetylcholinesterase and L-type calcium channels. These values provide a benchmark for the potential efficacy of this compound should it operate through one of these mechanisms.

Table 1: In-Vitro Acetylcholinesterase (AChE) Inhibition
CompoundTargetAssay TypeIC50 (µM)Source
This compound (Hypothetical) Acetylcholinesterase Ellman's Method To Be Determined -
DonepezilAcetylcholinesteraseEllman's Method0.027[1]
TacrineAcetylcholinesteraseEllman's Method~0.1-
BerberineAcetylcholinesteraseEllman's Method4.844-
GalantamineAcetylcholinesteraseEllman's Method7.009-
Table 2: In-Vitro L-Type Calcium Channel Blockade
CompoundTargetAssay TypeIC50 (µM)Source
This compound (Hypothetical) L-Type Calcium Channel Isolated Aortic Ring Assay To Be Determined -
AmlodipineL-Type Calcium ChannelElectrophysiology5.6[2]
VerapamilL-Type Calcium ChannelElectrophysiology~1-
DiltiazemL-Type Calcium ChannelElectrophysiology~1-
NifedipineL-Type Calcium ChannelElectrophysiology~0.1-

Experimental Protocols

Detailed methodologies for the key in-vitro experiments are provided below. These protocols can be adapted for the validation of this compound's mechanism of action.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used method to screen for AChE inhibitors.[3][4]

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The presence of an AChE inhibitor reduces the rate of this color change.

Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (substrate)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compound (this compound) and known inhibitors (e.g., Donepezil)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare fresh solutions of AChE, acetylthiocholine iodide, and DTNB in phosphate buffer.

  • To each well of a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 10 µL of the test compound at various concentrations.

  • Add 20 µL of AChE solution to each well and incubate at 37°C for 15 minutes.

  • Initiate the reaction by adding 10 µL of acetylthiocholine iodide solution to each well.

  • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration of the test compound.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of uninhibited reaction - Rate of inhibited reaction) / Rate of uninhibited reaction] x 100

  • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of AChE activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

L-Type Calcium Channel Blockade Assay (Isolated Aortic Ring Preparation)

This classic pharmacological method assesses the vasorelaxant activity of a compound, which is often mediated by the blockade of L-type calcium channels in vascular smooth muscle.

Principle: A segment of the aorta is suspended in an organ bath and contracted with a depolarizing agent like potassium chloride (KCl), which opens voltage-gated L-type calcium channels, leading to calcium influx and muscle contraction. A calcium channel blocker will relax the pre-contracted aortic ring by inhibiting this calcium influx.[5]

Materials:

  • Male Wistar rats (or other suitable animal model)

  • Krebs-Henseleit solution

  • Potassium chloride (KCl)

  • Test compound (this compound) and known calcium channel blockers (e.g., Verapamil)

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Humanely euthanize the rat and carefully dissect the thoracic aorta.

  • Clean the aorta of adhering connective tissue and cut it into rings of 2-3 mm in width.

  • Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

  • Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5 g, with solution changes every 15 minutes.

  • Induce a sustained contraction by adding a high concentration of KCl (e.g., 60 mM) to the bath.

  • Once the contraction has reached a stable plateau, add the test compound or a known calcium channel blocker in a cumulative manner, increasing the concentration stepwise.

  • Record the relaxation response after each addition until a maximal response is achieved.

  • Express the relaxation as a percentage of the pre-contraction induced by KCl.

  • Calculate the EC50 value, the concentration of the compound that produces 50% of the maximal relaxation, by plotting the percentage of relaxation against the logarithm of the compound concentration.

Visualizing the Mechanisms of Action

The following diagrams illustrate the hypothesized signaling pathways and experimental workflows.

Acetylcholinesterase_Inhibition_Workflow cluster_workflow Ellman's Method Workflow AChE Acetylcholinesterase (AChE) Thiocholine Thiocholine AChE->Thiocholine Hydrolysis ATC Acetylthiocholine (Substrate) DTNB DTNB Yellow_Product Yellow Product (Absorbance at 412 nm) Inhibitor This compound (or other inhibitor) Inhibitor->AChE Inhibition Thiocholine->Yellow_Product Reaction

Caption: Workflow of the Ellman's method for assessing AChE inhibition.

AChE_Signaling_Pathway cluster_synapse Cholinergic Synapse Presynaptic Presynaptic Neuron ACh_Vesicle Acetylcholine (ACh) Vesicles Postsynaptic Postsynaptic Neuron ACh_Cleft ACh in Synaptic Cleft ACh_Vesicle->ACh_Cleft Release AChR ACh Receptor ACh_Cleft->AChR Binding Choline Choline ACh_Cleft->Choline Hydrolysis Acetate Acetate AChR->Postsynaptic Signal Transduction AChE Acetylcholinesterase (AChE) Choline_Uptake Choline Transporter Choline_Uptake->Presynaptic Choline->Choline_Uptake Reuptake Inhibitor This compound Inhibitor->AChE Inhibition

Caption: Inhibition of acetylcholine hydrolysis at the cholinergic synapse.

Calcium_Channel_Blockade_Workflow cluster_workflow Isolated Aortic Ring Assay Workflow Aortic_Ring Isolated Aortic Ring Contraction Contraction Aortic_Ring->Contraction KCl High K+ Solution KCl->Contraction Induces Blocker This compound (or other blocker) Relaxation Relaxation Blocker->Relaxation Causes

Caption: Workflow for assessing vasorelaxant activity via aortic ring assay.

Calcium_Channel_Signaling_Pathway cluster_cell Vascular Smooth Muscle Cell Depolarization Depolarization (e.g., by High K+) L_Type_Channel L-Type Ca2+ Channel Depolarization->L_Type_Channel Opens Ca_Influx Ca2+ Influx L_Type_Channel->Ca_Influx CaM Calmodulin Ca_Influx->CaM Activates MLCK Myosin Light Chain Kinase CaM->MLCK Activates Contraction Muscle Contraction MLCK->Contraction Phosphorylates Myosin Blocker This compound Blocker->L_Type_Channel Blocks

Caption: Blockade of L-type calcium channel signaling in smooth muscle.

References

Comparative Efficacy of N-Cinnamylpiperidine and its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of N-Cinnamylpiperidine and its derivatives reveals their potential as potent therapeutic agents, particularly in the realm of oncology. This guide provides a comparative overview of their biological activities, supported by experimental data, to inform researchers, scientists, and drug development professionals.

This compound and its analogues are a class of synthetic compounds built upon the versatile piperidine scaffold. The piperidine ring is a common structural motif in a vast array of pharmaceuticals, valued for its ability to influence pharmacokinetic properties and interact with various biological targets.[1] The addition of a cinnamyl group to the piperidine nitrogen introduces further structural diversity, opening avenues for novel therapeutic applications.

In Vitro Anticancer Activity: A Comparative Analysis

Recent studies have highlighted the significant anticancer potential of this compound derivatives. A notable example is a specific derivative, referred to as compound 4g , which has been identified as a novel neddylation inhibitor with potent activity against gastric cancer.[2] Neddylation is a crucial post-translational modification process, and its inhibition represents a promising strategy in cancer therapy.[2]

For a comparative perspective, the in vitro cytotoxic activities of this this compound derivative (4g) and other relevant piperidine-based compounds are summarized below.

CompoundCell LineIC50 (µM)Target/Activity
Cinnamyl Piperidine Derivative (4g) MGC-8030.31 ± 0.05Neddylation Inhibitor
HGC-270.54 ± 0.07Neddylation Inhibitor
SGC-79010.62 ± 0.09Neddylation Inhibitor
Cisplatin (Reference Drug) SW-9484.3 ± 0.4DNA Damaging Agent
L-12101.2 ± 0.1DNA Damaging Agent
N-Benzyl Piperidine (d5) -0.17HDAC Inhibitor
N-Benzyl Piperidine (d10) -0.45HDAC Inhibitor

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Receptor Binding Affinities of Piperidine Derivatives

The biological effects of piperidine derivatives are often mediated through their interaction with various receptors. The following table presents the binding affinities (Ki) of different piperidine derivatives for key receptors in the central nervous system. A lower Ki value indicates a higher binding affinity.

CompoundReceptorKi (nM)
4-Phenylpiperidine Derivative D(2) Dopamine470
Arylpiperazine Derivative (8) 5-HT1A1.2
Arylpiperazine Derivative (10) 5-HT1A21.3
p-Methoxybenzyl Piperazine (3d) Sigma-112.4

Experimental Protocols

A comprehensive understanding of the methodologies used to generate the above data is crucial for reproducibility and further research.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., MGC-803, HGC-27, SGC-7901) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., cinnamyl piperidine derivative 4g) for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Solubilization: The viable cells containing mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

Radioligand Receptor Binding Assay

This technique is used to measure the affinity of a ligand for a specific receptor.

  • Membrane Preparation: Cell membranes expressing the target receptor (e.g., dopamine D2, serotonin 5-HT1A, or sigma-1 receptors) are prepared from cell lines or animal tissues.

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]-spiperone for D2 receptors) and varying concentrations of the unlabeled test compound.

  • Separation of Bound and Free Ligand: After reaching equilibrium, the bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

  • Radioactivity Measurement: The amount of radioactivity trapped on the filters, which represents the bound ligand, is quantified using a scintillation counter.

  • Ki Calculation: The inhibition constant (Ki) of the test compound is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Signaling Pathway and Experimental Workflow

The anticancer activity of the cinnamyl piperidine derivative 4g is, in part, mediated through the inhibition of the neddylation pathway, which subsequently affects the Nrf2-Keap1 signaling cascade.

G cluster_0 Experimental Workflow: In Vitro Anticancer Screening A Cancer Cell Culture (e.g., MGC-803) B Treatment with This compound Derivatives A->B C MTT Assay for Cell Viability B->C D IC50 Determination C->D

Caption: Workflow for evaluating the in vitro anticancer activity.

The Nrf2-Keap1 pathway is a critical regulator of cellular defense against oxidative stress. Under normal conditions, Keap1 targets Nrf2 for degradation. However, upon exposure to certain stimuli, including some anticancer agents, Nrf2 is stabilized, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes. The inhibition of neddylation by compound 4g has been shown to induce apoptosis, partly through the modulation of this pathway.[2]

G cluster_1 Neddylation Inhibition and Apoptosis Induction CPD Cinnamyl Piperidine Derivative (4g) NEDD Neddylation Pathway CPD->NEDD Inhibits Cullin Cullin-RING Ligases NEDD->Cullin Activates Keap1 Keap1 Cullin->Keap1 Affects stability Nrf2 Nrf2 Keap1->Nrf2 Regulates Apoptosis Apoptosis Nrf2->Apoptosis Modulates

Caption: Proposed mechanism of action for the cinnamyl piperidine derivative.

References

Validating Bioassay Results for N-Cinnamylpiperidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the bioassay results of N-Cinnamylpiperidine, a molecule with structural characteristics suggesting potential activity as a sigma-1 receptor ligand. Due to the current absence of direct published bioassay data for this compound, this document offers a comparative analysis of well-characterized sigma-1 receptor ligands, outlines a detailed experimental protocol for assessing its binding affinity, and illustrates the relevant biological pathways.

Introduction to the Sigma-1 Receptor

The sigma-1 receptor (σ1R) is a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface.[1] It is involved in the regulation of calcium signaling through the inositol 1,4,5-trisphosphate (IP3) receptor, playing a crucial role in cellular stress responses and neuronal function.[1] The sigma-1 receptor is a promising therapeutic target for a range of neurological and psychiatric disorders, including neurodegenerative diseases, depression, and anxiety. Ligands that modulate the sigma-1 receptor can be classified as agonists or antagonists, each with distinct therapeutic potential.

This compound: A Candidate Sigma-1 Receptor Ligand

This compound's molecular structure aligns with the known pharmacophore for sigma-1 receptor ligands. This pharmacophore generally consists of a basic amine group flanked by two hydrophobic regions. The piperidine ring provides the basic amine, while the cinnamyl group and the piperidine ring itself contribute to the hydrophobicity. This structural similarity strongly suggests that this compound may exhibit binding affinity for the sigma-1 receptor. However, experimental validation is essential to confirm this hypothesis and to quantify its potency and efficacy.

Comparative Analysis of Known Sigma-1 Receptor Ligands

To provide a context for the potential activity of this compound, the following table summarizes the binding affinities (Ki) and functional activities (EC50/IC50) of several well-established sigma-1 receptor ligands.

LigandTypeKi (nM) for Sigma-1Ki (nM) for Sigma-2Functional Assay (EC50/IC50 in nM)Reference
(+)-PentazocineAgonist3.15600EC50 = 8.7 (Neurite outgrowth)(Matsumoto et al., 2003)
PRE-084Agonist2.216000EC50 = 12 (Calcium mobilization)(Lever et al., 2006)
HaloperidolAntagonist3.23.6IC50 = 2.5 (Reverses agonist effect)(Maurice et al., 2002)
NE-100Antagonist0.9100IC50 = 23.4 (Reverses agonist effect)(Nakazawa et al., 1996)
BD-1047Antagonist9.8164IC50 = 29.5 (Calcium signaling)(Hayashi & Su, 2004)

Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay

To experimentally determine the binding affinity of this compound for the sigma-1 receptor, a competitive radioligand binding assay is a standard and robust method.

Objective: To determine the inhibitory constant (Ki) of this compound for the sigma-1 receptor.

Materials:

  • Membrane Preparation: Guinea pig brain membranes or cell lines expressing recombinant human sigma-1 receptors (e.g., CHO-K1 cells).

  • Radioligand: [³H]-(+)-Pentazocine (a selective sigma-1 receptor agonist).

  • Non-specific binding control: Haloperidol (a high-affinity sigma-1 ligand).

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Instrumentation: Scintillation counter, filter plates (e.g., 96-well GF/B), and a cell harvester.

Procedure:

  • Membrane Preparation: Homogenize guinea pig brains or cultured cells in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer. Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:

    • 50 µL of membrane preparation (typically 100-200 µg of protein).

    • 50 µL of [³H]-(+)-Pentazocine at a final concentration close to its Kd (e.g., 2-5 nM).

    • 50 µL of varying concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

    • For total binding, add 50 µL of assay buffer instead of the test compound.

    • For non-specific binding, add 50 µL of a high concentration of haloperidol (e.g., 10 µM).

  • Incubation: Incubate the plates at 37°C for 120 minutes with gentle agitation.

  • Harvesting: Terminate the assay by rapid filtration through GF/B filter plates using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plates and add scintillation cocktail to each well. Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Key Pathways

To better understand the context of this compound's potential biological role, the following diagrams illustrate the sigma-1 receptor signaling pathway and the experimental workflow for its validation.

sigma1_signaling_pathway cluster_er Endoplasmic Reticulum cluster_cell Cellular Response s1r Sigma-1R ip3r IP3 Receptor s1r->ip3r stabilizes bip BiP s1r->bip binds ca_signal Ca²⁺ Signaling ip3r->ca_signal Ca²⁺ release bip->s1r dissociates stress_response Cellular Stress Response ca_signal->stress_response neuronal_survival Neuronal Survival stress_response->neuronal_survival ligand Sigma-1R Ligand (e.g., this compound) ligand->s1r activates ip3 IP3 ip3->ip3r activates

Caption: Sigma-1 Receptor Signaling Pathway

bioassay_workflow start Start: Hypothesis This compound binds to Sigma-1R prep Prepare Materials: - Sigma-1R expressing membranes - [³H]-(+)-Pentazocine - this compound start->prep assay Perform Competitive Radioligand Binding Assay prep->assay data_acq Data Acquisition: Scintillation Counting assay->data_acq analysis Data Analysis: - Calculate Specific Binding - Determine IC50 data_acq->analysis calc_ki Calculate Ki using Cheng-Prusoff Equation analysis->calc_ki conclusion Conclusion: Validate Binding Affinity calc_ki->conclusion

Caption: Bioassay Validation Workflow

References

N-Cinnamylpiperidine: A Comparative Analysis of Cross-Reactivity and Selectivity in CNS Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of N-Cinnamylpiperidine's interaction with key central nervous system (CNS) receptors remains an area requiring further investigation. Publicly available experimental data on its binding affinity and functional activity is currently limited, precluding a detailed comparative analysis of its cross-reactivity and selectivity against other established CNS-active agents.

While the piperidine moiety is a common scaffold in a multitude of CNS-targeting drugs, the specific pharmacological profile of this compound is not well-documented in peer-reviewed literature. This guide aims to provide a framework for such an analysis, outlining the necessary experimental data and comparative compounds that would be essential for researchers, scientists, and drug development professionals.

Table 1: Hypothetical Comparative Binding Affinity Profile of this compound and Reference Compounds (Kᵢ in nM)

Target ReceptorThis compoundCompound A (Dopamine D2 Antagonist)Compound B (SSRI)Compound C (Sigma-1 Agonist)
Dopamine D₂Data Not Available1.5>10,000500
Serotonin Transporter (SERT)Data Not Available5,0000.8>10,000
Sigma-1Data Not Available2501,5005.2
Sigma-2Data Not Available1,200>10,000850
5-HT₂ₐData Not Available152,5003,000
Adrenergic α₁Data Not Available5>10,0004,500
Muscarinic M₁Data Not Available800>10,000>10,000

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Experimental Protocols for Determining Receptor Selectivity

To ascertain the cross-reactivity and selectivity of this compound, a series of standardized in vitro pharmacological assays would be required.

Radioligand Binding Assays

Objective: To determine the binding affinity (Kᵢ) of this compound for a panel of CNS receptors.

Methodology:

  • Membrane Preparation: Clonal cell lines expressing the specific human receptor of interest (e.g., Dopamine D₂, 5-HT₂ₐ, Sigma-1) are cultured and harvested. Cell membranes are prepared through homogenization and centrifugation.

  • Assay Conditions: Membranes are incubated with a specific radioligand for the target receptor at a concentration near its Kₔ value.

  • Competition Binding: Increasing concentrations of this compound (or a reference compound) are added to displace the radioligand.

  • Detection: The amount of bound radioactivity is measured using liquid scintillation counting or other appropriate methods.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

G cluster_0 Radioligand Binding Assay Workflow A Prepare Receptor Membranes B Incubate Membranes with Radioligand A->B C Add this compound (Test Compound) B->C D Separate Bound and Free Ligand C->D E Quantify Bound Radioactivity D->E F Calculate IC50 and Ki E->F

Caption: Workflow for a competitive radioligand binding assay.

Functional Assays

Objective: To determine the functional activity (e.g., agonist, antagonist, inverse agonist) and potency (EC₅₀ or IC₅₀) of this compound at specific receptors.

Methodology (Example: Gαq-coupled 5-HT₂ₐ Receptor):

  • Cell Culture: Cells expressing the human 5-HT₂ₐ receptor are cultured.

  • Calcium Mobilization Assay: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Compound Addition: Cells are treated with varying concentrations of this compound. For antagonist activity determination, cells are pre-incubated with this compound before the addition of a known agonist (e.g., serotonin).

  • Signal Detection: Changes in intracellular calcium levels are measured using a fluorescence plate reader.

  • Data Analysis: Dose-response curves are generated to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

G cluster_1 Signaling Pathway for a Gq-coupled Receptor Ligand Agonist Receptor 5-HT2A Receptor Ligand->Receptor G_Protein Gq/11 Receptor->G_Protein activates PLC Phospholipase C G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release triggers

Caption: Simplified Gq signaling cascade for the 5-HT2A receptor.

Comparative Analysis with Alternatives

A thorough understanding of this compound's pharmacological profile would necessitate a direct comparison with a range of established compounds.

  • Dopamine Receptor Ligands: Comparison with typical and atypical antipsychotics (e.g., haloperidol, risperidone, aripiprazole) would reveal its potential for dopaminergic modulation and associated side effects.

  • Serotonin Receptor and Transporter Ligands: Benchmarking against selective serotonin reuptake inhibitors (SSRIs; e.g., fluoxetine), and specific 5-HT receptor agonists/antagonists would clarify its serotonergic activity.

  • Sigma Receptor Ligands: Given that many piperidine-containing compounds exhibit affinity for sigma receptors, a comparison with selective sigma-1 (e.g., (+)-pentazocine) and sigma-2 (e.g., siramesine) ligands would be crucial.

Conclusion

The cross-reactivity and selectivity of this compound within the CNS remain to be elucidated through rigorous pharmacological screening. The generation of comprehensive binding and functional data, as outlined above, is a prerequisite for any meaningful comparison with existing therapeutic agents. Such studies would be invaluable for the scientific community in determining the potential utility and novelty of this compound in the field of drug discovery and development. Without this foundational data, any discussion of its therapeutic potential or mechanism of action is purely speculative.

A Comparative Guide to Molecular Docking of Piperidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent inhibitors targeting a wide array of proteins implicated in various diseases. Molecular docking studies are a cornerstone in the rational design and discovery of these inhibitors, providing crucial insights into their binding modes and affinities. This guide offers a comparative analysis of piperidine-based inhibitors based on molecular docking studies, supported by experimental data and detailed protocols.

Comparative Docking Performance of Piperidine-Based Inhibitors

The efficacy of piperidine-based inhibitors varies significantly depending on the target protein and the specific substitutions on the piperidine ring. The following table summarizes the molecular docking performance of several piperidine derivatives against different biological targets.

Target ProteinInhibitorDocking Score (kcal/mol)Binding Energy (kcal/mol)Inhibition Constant (Ki)Key Interacting ResiduesReference
SARS-CoV-2 Mpro Piperidine Derivative (P8)-7.3-6.294.27 µM (predicted)Cys145, His41, Met165[1]
Pancreatic Lipase Pyrrolidine Derivative (12)¹--8.24IC50: 0.143 mg/mLGly76, Phe77, Asp79, His151[2]
Acetyl-CoA Carboxylase 2 (ACC2) Piperidinylpiperidine (7a)8.01 (Sybyl score)-IC50: 0.13 µMGlu-2230, Gly-2162, Lys-1967[3]
µ-Opioid Receptor 4-Amino Methyl Piperidine (HN58)-13.37--Q124, D147, Y148, H297[4]
Sigma-1 Receptor (S1R) Piperidine/Piperazine Derivative (1)--3.2 nMGlu172, Trp89[5]

¹While the study focused on pyrrolidine derivatives, it included piperidine derivatives for comparison, highlighting the potential of both scaffolds.[2]

Experimental Protocols: Molecular Docking

A standardized molecular docking workflow is crucial for obtaining reliable and reproducible results. The following protocol outlines the typical steps involved in the molecular docking of small molecule inhibitors.[6][7]

1. Protein Preparation:

  • Retrieval: The three-dimensional structure of the target protein is typically downloaded from the Protein Data Bank (PDB).[1]

  • Preprocessing: The protein structure is prepared by removing water molecules, co-crystallized ligands, and any other heteroatoms not essential for the interaction.[1]

  • Protonation: Hydrogen atoms are added to the protein structure, which is a critical step for defining the correct ionization and tautomeric states of the amino acid residues at a physiological pH.

  • Energy Minimization: The protein structure is subjected to energy minimization using a suitable force field (e.g., CHARMm, AMBER) to relieve any steric clashes and optimize the geometry.

2. Ligand Preparation:

  • 3D Structure Generation: The 2D structure of the piperidine-based inhibitor is converted into a 3D conformation.

  • Energy Minimization: The ligand's geometry is optimized using a force field to find its lowest energy conformation.

  • Charge Assignment: Partial charges are assigned to the ligand atoms.

3. Molecular Docking Simulation:

  • Grid Box Definition: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.[1]

  • Docking Algorithm: A docking program (e.g., AutoDock, Glide, GOLD) is used to explore the conformational space of the ligand within the defined grid box and predict the most favorable binding poses.[1][8]

  • Scoring Function: The binding poses are evaluated and ranked using a scoring function that estimates the binding affinity (e.g., binding energy, docking score) between the ligand and the protein.[8]

4. Post-Docking Analysis:

  • Pose Selection: The top-ranked poses are visually inspected to analyze the binding mode and key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).

  • Binding Energy Calculation: More accurate binding free energies can be calculated using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).[1]

  • Validation: The docking protocol can be validated by redocking a co-crystallized ligand into the active site and calculating the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD value below 2.0 Å is generally considered a successful validation.[2]

Visualizing the Workflow and Biological Context

To better understand the process and the biological relevance of these inhibitors, the following diagrams illustrate a typical molecular docking workflow and a relevant signaling pathway often targeted by such inhibitors.

Molecular_Docking_Workflow cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis & Validation p_prep Protein Preparation (PDB Structure) grid Grid Box Definition (Active Site) p_prep->grid l_prep Ligand Preparation (Piperidine Inhibitor) dock Molecular Docking (e.g., AutoDock Vina) l_prep->dock grid->dock analysis Pose Analysis & Scoring dock->analysis validation RMSD Validation analysis->validation mmgbsa MM/GBSA Calculation analysis->mmgbsa

Caption: A generalized workflow for in silico molecular docking studies.

Many piperidine-based inhibitors target proteins involved in cancer progression, such as those in the PI3K/Akt signaling pathway.[1][9] This pathway is crucial for regulating cell growth, proliferation, and survival.

PI3K_Akt_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Caption: The PI3K/Akt signaling pathway, a common target for anticancer drugs.

References

Comparative Efficacy of N-Cinnamylpiperidine Analogs in Preclinical Neuroprotection Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A growing body of research highlights the potential of N-cinnamylpiperidine analogs as a promising class of neuroprotective agents. This guide provides a comparative analysis of the efficacy of these compounds in various preclinical models of neurodegeneration, with a focus on ischemic stroke. The data presented herein is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in the pursuit of novel neurotherapeutics.

In Vitro Neuroprotective Efficacy

The initial screening of this compound analogs often involves in vitro models of neuronal damage. A common model is glutamate-induced excitotoxicity in human neuroblastoma SH-SY5Y cells. The data below summarizes the neuroprotective effects of several Fenazinel derivatives, a key this compound analog, and compares them with the parent compound.

CompoundConcentration (µM)Cell Viability (%) in Glutamate-Induced SH-SY5Y Cell InjuryhERG Inhibition IC50 (µM)
Control (Glutamate) -50.58 ± 1.13-
Fenazinel 156.27 ± 0.86~8.0
1056.11 ± 1.01
Compound 9c 160.09 ± 1.61Not Reported
1057.41 ± 7.20
Compound 9d 156.53 ± 3.5224.61
1059.65 ± 0.83
Compound 8o 1094.8% (cell protection)> 30

Table 1: In Vitro Neuroprotective Activity and hERG Inhibition of Fenazinel and its Analogs. Data is presented as mean ± standard deviation where available. Higher cell viability indicates greater neuroprotection. A higher hERG IC50 value suggests a lower risk of cardiotoxicity.

In Vivo Neuroprotective Efficacy

Promising candidates from in vitro studies are further evaluated in animal models of neurological disorders. The Middle Cerebral Artery Occlusion (MCAO) model in rodents is a widely accepted standard for mimicking ischemic stroke. The hypoxia tolerance test is another in vivo screen for assessing the potential of compounds to protect against oxygen deprivation.

CompoundAnimal ModelDosageKey Findings
Fenazinel Rat MCAONot SpecifiedDecreased infarct area, increased SOD activity, lowered MDA/LA levels.[1]
Mouse Hypoxia Tolerance20 mg/kgProlonged survival time.
Compound 9d Rat MCAONot SpecifiedShowed a trend towards reducing the infarct area.
Mouse Hypoxia Tolerance20 mg/kgProlonged the survival time of mice under hypoxic conditions.[1]
Compound 8o Mouse Hypoxia Tolerance6 mg/kg & 20 mg/kgProlonged the survival time of mice under hypoxic conditions, comparable to Fenazinel.
Compound A10 Rat MCAONot SpecifiedSignificantly reduced the percentage of cerebral infarction in a dose-dependent manner.[2]
Mouse Hypoxia ToleranceNot SpecifiedEffectively prolonged the survival time of mice.[2]

Table 2: In Vivo Neuroprotective Effects of this compound Analogs.

Experimental Protocols

Glutamate-Induced Neurotoxicity in SH-SY5Y Cells (MTT Assay)

This assay assesses cell viability by measuring the metabolic activity of cells.

  • Cell Culture: Human SH-SY5Y neuroblastoma cells are cultured at 37°C and 5% CO2.

  • Seeding: Cells are detached, counted, and seeded into 96-well plates at a density of 10,000 cells/well and incubated for 24 hours.

  • Treatment: The culture medium is replaced with a medium containing the test compounds at various concentrations. After a specified pre-incubation period, glutamate is added to induce excitotoxicity.

  • MTT Addition: After the glutamate incubation period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) diluted in medium is added to each well. The plate is then incubated for 4 hours at 37°C and 5% CO2.[3]

  • Formazan Solubilization: The MTT solution is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm. Cell viability is expressed as a percentage relative to untreated control cells.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This surgical model mimics the conditions of focal ischemic stroke.

  • Anesthesia and Incision: The rat is anesthetized, and a midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Occlusion: A nylon monofilament with a rounded tip is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Reperfusion (for transient MCAO): After a defined period of occlusion (e.g., 2 hours), the filament is withdrawn to allow for reperfusion of the ischemic territory.

  • Neurological Assessment: Neurological deficits are scored at various time points post-MCAO to assess functional outcomes.

  • Infarct Volume Measurement: After a set period (e.g., 24 or 72 hours), the animal is euthanized, and the brain is removed. The brain is sliced and stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. The infarct volume is then quantified.

Normobaric Hypoxia Tolerance Test in Mice

This model assesses a compound's ability to protect against systemic oxygen deprivation.

  • Procedure: Each mouse is placed individually in a sealed container (e.g., a 250 mL bottle) containing a CO2 absorbent like soda lime.

  • Endpoint: The time from sealing the container until the cessation of breathing is recorded as the survival time.

  • Evaluation: An increase in survival time in the treated group compared to the vehicle control group indicates a protective effect.

Signaling Pathways and Mechanism of Action

The neuroprotective effects of this compound analogs are believed to be mediated, at least in part, through the inhibition of apoptosis (programmed cell death). A key pathway implicated is the intrinsic apoptotic pathway, which involves the mitochondria.

G NCPA This compound Analog Bax Bax NCPA->Bax inhibits Bcl2 Bcl-2 NCPA->Bcl2 promotes Stress Ischemic/Excitotoxic Stress Stress->Bax activates Stress->Bcl2 inhibits Mito Mitochondrion Bax->Mito promotes release of Bcl2->Bax inhibits CytC Cytochrome c Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Pro-Caspase-9 Apaf1->Casp9 Apoptosome Apoptosome Casp9->Apoptosome Casp3 Pro-Caspase-3 Apoptosome->Casp3 activates ActiveCasp3 Active Caspase-3 Casp3->ActiveCasp3 Apoptosis Apoptosis ActiveCasp3->Apoptosis executes

Caption: Intrinsic apoptotic pathway and the putative mechanism of this compound analogs.

Ischemic or excitotoxic stress leads to the activation of pro-apoptotic proteins like Bax and the inhibition of anti-apoptotic proteins like Bcl-2. An increased Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria.[3] Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9.[3][4][5] Caspase-9, in turn, activates the executioner caspase-3, which orchestrates the dismantling of the cell, leading to apoptosis. This compound analogs are thought to exert their neuroprotective effects by modulating the Bcl-2 family of proteins, thereby preventing the release of cytochrome c and subsequent caspase activation.

The following diagram illustrates the experimental workflow for evaluating the neuroprotective efficacy of these compounds.

G Start Start: Synthesized This compound Analogs InVitro In Vitro Screening (e.g., MTT Assay in SH-SY5Y cells) Start->InVitro Tox Cardiotoxicity Assessment (hERG Assay) InVitro->Tox Potent Compounds InVivo In Vivo Efficacy (e.g., MCAO, Hypoxia Tolerance) Tox->InVivo Low Toxicity Mechanism Mechanism of Action Studies (e.g., Western Blot for Caspase-3, Bcl-2/Bax) InVivo->Mechanism Efficacious Compounds Lead Lead Compound Identification Mechanism->Lead End End: Preclinical Candidate Lead->End

Caption: Experimental workflow for neuroprotective drug discovery.

References

Safety Operating Guide

Proper Disposal of N-Cinnamylpiperidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, N-Cinnamylpiperidine is a hazardous chemical requiring specialized disposal procedures. It is classified as highly flammable, toxic, and corrosive. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Safety First: Handling and Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). The chemical poses significant health risks, including severe skin burns, eye damage, and toxicity if inhaled or in contact with skin.

Required PPE includes:

  • Gloves: Nitrile rubber gloves are recommended.

  • Eye Protection: Tight-sealing safety goggles and a face shield.

  • Body Protection: A flame-retardant and chemical-resistant lab coat or antistatic protective clothing.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator is necessary.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, extracted from its Safety Data Sheet (SDS). This information is crucial for understanding its physical and chemical properties relevant to safe handling and disposal.

PropertyValue
Flash Point 16 °C (61 °F) - closed cup
Boiling Point 106 °C (223 °F)
Melting Point -13 °C (9 °F)
Density 0.862 g/cm³ at 20 °C (68 °F)
pH 12.6 at 20 °C (68 °F) (100 g/l)
Lower Explosion Limit 1.5 %(V)
Upper Explosion Limit 10.3 %(V)

Step-by-Step Disposal Protocol

The proper disposal of this compound must be conducted in accordance with local, state, and federal regulations. This generally involves treating it as a hazardous waste.

1. Waste Identification and Classification:

  • This compound is classified as a hazardous waste due to its characteristics of ignitability (flash point < 60 °C) and toxicity . It may also be considered corrosive due to its high pH.

  • Based on U.S. Environmental Protection Agency (EPA) regulations, this waste would likely carry the following waste codes:

    • D001 (Ignitable): Due to its low flash point.

    • D002 (Corrosive): Due to its high pH.

    • A U-listed waste code may also apply if it is a discarded commercial chemical product.

2. Waste Collection and Storage:

  • Small Quantities (e.g., from spills or residual amounts):

    • Absorb the spilled material with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand).

    • Carefully collect the absorbent material and contaminated debris into a designated, labeled, and sealable hazardous waste container.

    • Do not use combustible materials like paper towels to clean up spills due to the flammability of this compound.

  • Large Quantities (e.g., unused or expired product):

    • Keep the chemical in its original or a compatible, tightly sealed container.

    • Ensure the container is properly labeled with "Hazardous Waste," the chemical name ("this compound"), and the associated hazard pictograms (flammable, toxic, corrosive).

    • Store the waste container in a designated, well-ventilated, and cool hazardous waste storage area, away from ignition sources and incompatible materials.

3. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide the EHS department or contractor with the Safety Data Sheet (SDS) for this compound to ensure they can handle and transport the waste appropriately.

  • Never attempt to dispose of this compound by incineration or other methods without professional consultation and approval, as this can lead to the release of hazardous combustion gases.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Start: this compound Waste Generated is_spill Is it a spill? start->is_spill small_spill Small Spill (<100 mL) is_spill->small_spill Yes large_spill Large Spill (>100 mL) is_spill->large_spill Yes, large bulk_waste Bulk Waste (Unused/Expired Product) is_spill->bulk_waste No absorb Absorb with inert material (e.g., vermiculite) small_spill->absorb evacuate Evacuate area and contact EHS immediately large_spill->evacuate collect_waste Collect into labeled hazardous waste container absorb->collect_waste store_waste Store in designated hazardous waste storage area collect_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup and disposal evacuate->contact_ehs check_container Ensure container is sealed, labeled, and compatible bulk_waste->check_container check_container->store_waste store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

Personal protective equipment for handling N-Cinnamylpiperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protective equipment (PPE), and disposal of N-Cinnamylpiperidine.

This document provides critical safety and logistical information for the laboratory use of this compound. Adherence to these guidelines is essential for minimizing risk and ensuring a safe research environment. The following procedures are based on established best practices for handling similar chemical compounds and should be implemented in conjunction with your institution's specific safety protocols.

Personal Protective Equipment (PPE)

While specific quantitative data for this compound is limited, the following recommendations are based on the known hazards of similar aromatic amine compounds. It is imperative to always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and up-to-date information.

Glove Selection and Compatibility

The selection of appropriate chemical-resistant gloves is critical to prevent skin contact. Nitrile gloves are commonly used in laboratory settings; however, their resistance to specific chemicals can vary. For handling this compound, consider the following general guidance. Always inspect gloves for any signs of degradation or perforation before and during use.

Glove MaterialGeneral Resistance to Aromatic AminesRecommended Use
Nitrile Good for short-term splash protection.[1]Suitable for handling small quantities with minimal risk of splash. Change gloves immediately upon contact.[1]
Neoprene Good to ExcellentRecommended for operations with a higher potential for splashing or extended handling times.
PVC (Polyvinyl Chloride) Good resistance to amines.[2]An alternative to nitrile and neoprene for splash protection.
Butyl Rubber ExcellentRecommended for handling larger quantities or in situations with a high risk of immersion. Provides superior resistance to many organic compounds.[2]
Viton® ExcellentOffers the highest level of chemical resistance and is suitable for prolonged or high-risk exposure scenarios.[2]

Note: Breakthrough times are highly dependent on the specific glove manufacturer, thickness, and the concentration of the chemical. Always refer to the manufacturer's specific chemical resistance data.

Respiratory, Eye, and Body Protection
Protection TypeMinimum RequirementRecommended for
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.All handling procedures.
A NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge.[3]Operations with the potential for aerosol generation, heating of the compound, or handling large quantities.
Eye and Face Protection Safety glasses with side shields.All handling procedures.
Chemical safety goggles and a face shield.Procedures with a significant splash hazard.
Body Protection A standard laboratory coat.All handling procedures.
A chemically resistant apron or gown over a lab coat.Handling larger quantities or when there is a risk of significant splashing.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for safety. The following workflow outlines the key steps for its management within a laboratory setting.

emergency_procedures cluster_actions Immediate Actions cluster_containment Containment and Cleanup cluster_followup Follow-up spill Chemical Spill evacuate Evacuate Immediate Area spill->evacuate alert Alert Colleagues and Supervisor evacuate->alert ppe Don Appropriate PPE alert->ppe contain Contain Spill with Absorbent Material ppe->contain neutralize Neutralize (if applicable and safe) contain->neutralize collect Collect Residue into Hazardous Waste Container neutralize->collect decontaminate Decontaminate Spill Area collect->decontaminate report Report Incident to EHS decontaminate->report medical Seek Medical Attention if Exposed report->medical

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.